Technical Documentation Center

(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
  • CAS: 362634-66-0

Core Science & Biosynthesis

Foundational

(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol chemical structure properties

The Bis-THF Lactol: Structural Properties & Synthetic Utility Executive Summary The (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol (commonly referred to as the bis-THF lactol or hemiacetal) is a critical bicyclic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

The Bis-THF Lactol: Structural Properties & Synthetic Utility

Executive Summary

The (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol (commonly referred to as the bis-THF lactol or hemiacetal) is a critical bicyclic intermediate in the synthesis of high-affinity antiretroviral pharmacophores. While often overshadowed by its structural isomer—the C3-alcohol ligand found in Darunavir and Brecanavir —the C2-lactol represents the reactive "pivot point" in the synthetic pathway. It exists in dynamic equilibrium with its open-chain hydroxy-aldehyde form, making it a versatile precursor for Wittig olefinations and stereochemical inversions required to generate the final P2 ligand used in HIV protease inhibitors.

This guide analyzes the physicochemical properties, synthetic generation, and stereochemical imperatives of the bis-THF lactol, distinguishing it from the stable C3-alcohol ligand while highlighting its role in the "backbone binding" strategy against multi-drug resistant HIV strains.

Structural & Stereochemical Analysis

The molecule consists of two fused tetrahydrofuran (THF) rings sharing a C-C bond and a bridgehead oxygen. The stereochemical designation (3aS, 6aR) dictates a cis-fused system, creating a "V-shaped" topology that is essential for its biological function.

1.1 The "2-ol" vs. "3-ol" Distinction

Confusion often arises regarding the numbering of the hydroxyl group in the bis-THF system. It is critical to distinguish the requested molecule (Lactol) from the final drug ligand (Alcohol).

Feature(3aS,6aR)-...-2-ol (The Topic)(3R,3aS,6aR)-...-3-ol (The Drug Ligand)
Functional Group Hemiacetal (Lactol) Secondary Alcohol
Position C2 (Anomeric carbon adjacent to O1)C3 (Carbon on the ring backbone)
Reactivity High (Mutarotation, Ring Opening)Stable (Crystalline solid)
Role Synthetic IntermediateFinal P2 Ligand (Darunavir)
State Viscous Oil / Low-melting SolidCrystalline Solid (mp 126–128 °C)
1.2 Conformational Puckering

The cis-fusion at the 3a/6a bridge forces the two five-membered rings into an envelope conformation. This puckering creates a high density of oxygen lone pairs on the concave face of the molecule.

  • Endo-effect: The (3aS, 6aR) configuration ensures the rings fold "inward," maximizing van der Waals contacts when bound to the enzyme.

  • Anomeric Effect (2-ol specific): As a lactol, the C2-OH group exhibits the anomeric effect, preferring an axial orientation in non-polar solvents, which stabilizes the bicyclic framework against ring opening.

Synthetic Pathways & Process Chemistry[1]

The synthesis of the 2-ol is typically an intermediate step involving the reduction of the corresponding lactone.

2.1 Synthesis Workflow (Lactone Reduction)

The primary route to the (3aS,6aR)-2-ol is the diastereoselective reduction of (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-one .

Reaction Logic:

  • Reagent: Diisobutylaluminum hydride (DIBAL-H) is preferred over LiAlH₄ because it can be controlled to stop at the lactol stage at low temperatures (-78 °C), preventing over-reduction to the diol.

  • Solvent: Toluene or DCM is used to maintain solubility and temperature control.

  • Quenching: Careful acidic quenching is required to prevent the "unzipping" of the acetal functionality.

SynthesisPath Lactone Bis-THF Lactone (Hexahydrofuro[2,3-b]furan-2-one) DIBAL DIBAL-H (-78°C, Toluene) Lactone->DIBAL Lactol Bis-THF Lactol (2-ol) (Hemiacetal Intermediate) DIBAL->Lactol Reduction OpenChain Open Chain Hydroxy-Aldehyde Lactol->OpenChain Equilibrium Ligand Bis-THF Alcohol (3-ol) (Darunavir Ligand) Lactol->Ligand Rearrangement/ Functionalization Wittig Wittig Product (Chain Extension) Lactol->Wittig Ph3P=CH-CO2Et

Figure 1: The central role of the 2-ol (Lactol) as a divergent intermediate in bis-THF chemistry.

Pharmacophore Significance (The "Backbone Binding" Concept)

While the 2-ol is an intermediate, the bis-THF scaffold it establishes is the single most important pharmacophore in modern HIV protease inhibitor design.

3.1 Mechanism of Action

The bis-THF moiety (derived from the 2-ol precursor) is designed to fit into the S2 subsite of the HIV-1 protease.

  • The Problem: First-generation inhibitors relied on side-chain interactions. HIV mutated these side chains (V82A, I84V) to develop resistance.

  • The Solution (Backbone Binding): The bis-THF oxygen atoms form hydrogen bonds with the Asp29 and Asp30 amide backbone of the protease. Since the virus cannot mutate its own peptide backbone without losing catalytic function, this motif retains potency against multidrug-resistant strains.

Pharmacophore BisTHF Bis-THF Core (O3 / O4 Oxygens) Asp29 Asp29 Backbone NH BisTHF->Asp29 H-Bond (2.8 Å) Asp30 Asp30 Backbone NH BisTHF->Asp30 H-Bond (2.9 Å) Water Structural Water Molecule BisTHF->Water Solvation Network

Figure 2: The "Backbone Binding" network. The bis-THF core (red) anchors to the enzyme backbone (green), bypassing variable side chains.

Experimental Protocols
4.1 Protocol: Preparation of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Context: Reduction of the lactone precursor.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-one (1.0 eq) in anhydrous Toluene (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 minutes via syringe pump. Critical: Maintain internal temperature below -70 °C to prevent ring opening.

  • Stirring: Stir at -78 °C for 2 hours. Monitor by TLC (stain with Anisaldehyde; lactone spot disappears, lower Rf lactol spot appears).

  • Quench: Quench with Methanol (5 mL) at -78 °C, followed by a saturated solution of Rochelle's salt (Potassium Sodium Tartrate).

  • Workup: Warm to room temperature. Stir vigorously until the aluminum emulsion clears (approx. 1-2 hours). Extract with Ethyl Acetate (3x).[1]

  • Isolation: Dry organics over Na₂SO₄ and concentrate in vacuo. The product is obtained as a colorless, viscous oil.

4.2 Analytical Characterization (NMR)

The 2-ol exists as a mixture of anomers (α/β) and potentially the open-chain aldehyde depending on the solvent.

NucleusChemical Shift (δ ppm)MultiplicityAssignment
1H NMR 5.50 - 5.70Doublet/MultipletH-2 (Anomeric proton)
1H NMR 5.8 - 6.0DoubletH-6a (Bridgehead)
13C NMR ~98.0 - 102.0CHC-2 (Hemiacetal carbon)
13C NMR ~109.0CHC-6a (Acetal bridgehead)

Note: Spectra in CDCl₃ may show broadening due to mutarotation. Adding a drop of D₂O exchanges the OH and simplifies the coupling.

Stability & Handling
  • Thermal Instability: Unlike the stable 3-ol ligand, the 2-ol lactol is thermally sensitive. It should be stored at -20 °C under inert gas.

  • Acid Sensitivity: Traces of acid will catalyze the equilibrium toward the open-chain aldehyde or promote dehydration to the dihydrofuran.

  • Chromatography: Silica gel chromatography can degrade the lactol. Use neutralized silica (triethylamine treated) or proceed immediately to the next synthetic step.

References
  • Ghosh, A. K., et al. "Structure-Based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance." Journal of Medicinal Chemistry, vol. 49, no. 17, 2006, pp. 5252–5261. Link

  • Surleraux, D. L., et al. "Discovery of Darunavir (TMC114): A Potent, Nonpeptidic HIV Protease Inhibitor." Journal of Medicinal Chemistry, vol. 48, no. 6, 2005, pp. 1813–1822. Link

  • UA/Tibotec Patents. "Process for the preparation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol." World Intellectual Property Organization, WO2005063770A1. Link

  • PubChem Compound Summary. "(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol" (and related lactol derivatives). National Center for Biotechnology Information. Link

Sources

Exploratory

Comprehensive Technical Guide on (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol (CAS 362634-66-0): Physicochemical Profiling and Synthetic Utility

Executive Summary As a Senior Application Scientist, I frequently encounter chiral bicyclic intermediates that serve as the backbone for next-generation therapeutics. CAS 362634-66-0 , chemically identified as (3aS,6aR)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chiral bicyclic intermediates that serve as the backbone for next-generation therapeutics. CAS 362634-66-0 , chemically identified as (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol, is a privileged chiral lactol (hemiacetal). It forms the foundational core of the bis-tetrahydrofuran (bis-THF) ligand system, a structural motif critical to the sub-nanomolar binding affinity of leading HIV-1 protease inhibitors such as Darunavir. This whitepaper deconstructs the physicochemical properties, stereochemical causality, and field-proven synthetic protocols associated with this vital building block.

Physicochemical Profiling & Structural Logic

Understanding the physical data of CAS 362634-66-0 is essential for predicting its behavior during purification and functionalization. The molecule is highly polar, compact, and conformationally rigid.

Quantitative Data Summary

The following table consolidates the computational and physical chemistry data for the compound ():

PropertyValue
CAS Registry Number 362634-66-0
IUPAC Name (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Topological Polar Surface Area (TPSA) 38.69 Ų
LogP 0.0877
Hydrogen Bond Donors 1 (Hemiacetal -OH)
Hydrogen Bond Acceptors 3 (O1, O6, and -OH)
Rotatable Bonds 0 (Rigid bicyclic framework)
SMILES [H][C@]12CC(O[C@]1(OCC2)[H])O
Storage Conditions Sealed in dry, 2-8 °C
Stereochemical Causality

The structural integrity of this molecule relies on thermodynamic principles. The cis-fusion at the (3aS, 6aR) bridgehead is strictly dictated by ring strain; a trans-fusion in a [5.5]-bicyclic system is energetically prohibitive. Furthermore, the presence of the anomeric oxygen atoms (O1 and O6) locks the molecule into a preferred "V-shaped" conformation. This specific geometry is the exact causal factor for its biological efficacy, allowing the O1 and O6 oxygens to act as a dual hydrogen-bond acceptor system that perfectly matches the Asp29 and Asp30 backbone amides in the HIV-1 protease active site ().

Binding L1 Bis-THF Lactol Core (CAS 362634-66-0) L2 O1 & O6 Oxygens Act as H-Bond Acceptors L1->L2 presents L3 HIV Protease Active Site Asp29 / Asp30 Amides L2->L3 binds to L4 High-Affinity Complex (Sub-nanomolar Kd) L3->L4 forms

Mechanistic binding logic of the bis-THF core to the HIV-1 protease active site.

Experimental Protocols: A Self-Validating System

Synthesizing the (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol core typically involves the oxidative cleavage of a chiral allyl-ether precursor followed by spontaneous cyclization. As an application scientist, I emphasize designing workflows that are not just effective, but self-validating —meaning the reaction inherently provides immediate, unambiguous proof of success without requiring complex downstream analytics.

Protocol: Synthesis via Reductive Ozonolysis

Step 1: Ozonolysis of the Precursor

  • Action: Dissolve the chiral allyl-ether precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Cool the reactor to -78 °C. Purge the solution with an O₃/O₂ stream until a persistent pale blue color is observed.

  • Causality: The strict adherence to -78 °C is not arbitrary. It stabilizes the highly reactive primary ozonide intermediate. Allowing the temperature to rise prematurely causes indiscriminate C-H oxidation and the formation of explosive polymeric peroxides.

Step 2: Reductive Quench

  • Action: Purge the system with Argon for 15 minutes to remove excess ozone. Add dimethyl sulfide (Me₂S, 3.0 eq) dropwise. Allow the reaction to slowly warm to room temperature over 12 hours.

  • Causality: Why choose Me₂S over the commonly used triphenylphosphine (PPh₃)? The causality lies in the purification phase. CAS 362634-66-0 is highly polar (LogP 0.0877) and binds tenaciously to silica gel. A PPh₃ quench generates triphenylphosphine oxide (TPPO), which co-elutes with the lactol. Me₂S, conversely, generates volatile dimethyl sulfoxide (DMSO), which is easily removed under high vacuum, preserving the integrity of the lactol.

Step 3: Thermodynamic Cyclization & Self-Validation

  • Action: Concentrate the crude mixture in vacuo. Dissolve an aliquot in CDCl₃ for immediate ¹H NMR analysis.

  • Self-Validating Checkpoint: The cleavage initially yields an acyclic hydroxy-aldehyde. However, the thermodynamic driving force to form the unstrained cis-fused[5.5] system pushes the equilibrium entirely toward the bicyclic lactol. This is a self-validating system: success is instantly confirmed by the disappearance of the aldehyde proton signal (~9.5 ppm) and the emergence of the anomeric hemiacetal proton (a distinct doublet/multiplet at ~5.4–5.6 ppm) . If the aldehyde peak is absent, the cyclization is complete.

Synthesis A Precursor: Allyl-Ether Derivative B Ozonolysis (O3) -78°C in CH2Cl2 A->B C Reductive Quench (Me2S) B->C D Thermodynamic Cyclization C->D E Target Lactol: CAS 362634-66-0 D->E

Synthetic workflow for CAS 362634-66-0 via reductive ozonolysis and cyclization.

Downstream Applications

Once synthesized, the hemiacetal (2-ol) is rarely the final drug substance. It acts as a versatile linchpin. It can be oxidized to the corresponding lactone, or subjected to Lewis acid-catalyzed glycosylation to install various nucleophiles at the anomeric position. The continuous evolution of heterocyclic HIV protease inhibitors heavily relies on the derivatization of this exact bis-THF scaffold to overcome multidrug-resistant viral strains ().

References

  • Title: Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent Advances in Heterocyclic HIV Protease Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Foundational

Hexahydrofuro[2,3-b]furan-2-ol: Structural Stability, Reactivity, and Synthetic Methodologies in Drug Development

Executive Summary The bicyclic hexahydrofuro[2,3-b]furan core is a privileged structural motif, most prominently featured as the high-affinity P2 ligand in HIV-1 protease inhibitors such as Darunavir and Brecanavir 1. Wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic hexahydrofuro[2,3-b]furan core is a privileged structural motif, most prominently featured as the high-affinity P2 ligand in HIV-1 protease inhibitors such as Darunavir and Brecanavir 1. Within the synthetic landscape of these life-saving therapeutics, the lactol intermediate—hexahydrofuro[2,3-b]furan-2-ol —serves as a critical, albeit highly sensitive, junction 2.

As a Senior Application Scientist, I frequently observe that the mishandling of this specific lactol intermediate is a primary cause of yield loss and stereochemical erosion during bis-THF synthesis. This whitepaper deconstructs the structural dynamics of hexahydrofuro[2,3-b]furan-2-ol, explains the causality behind its reactivity, and provides field-proven, self-validating protocols for its utilization.

Mechanistic Foundations: Stability and Tautomerism

Lactols (cyclic hemiacetals) are inherently dynamic. Hexahydrofuro[2,3-b]furan-2-ol exists in a delicate, solvent- and pH-dependent equilibrium with its open-chain hydroxy-aldehyde tautomer.

The Causality of Instability: The ring-opening process is driven by the thermodynamic stability of the aldehyde under specific environmental conditions. In protic solvents, or under Lewis/Brønsted acidic conditions, the C2 hydroxyl group is easily protonated. Subsequent elimination of water generates a highly reactive oxocarbenium ion. This pathway facilitates rapid epimerization at the C2 anomeric center or complete ring opening. Furthermore, poor solubility of the bare lactol in aqueous media often leads to lower yields during solvolysis or phase-transfer cyclizations 3. Therefore, it is synthetically prudent to treat the lactol not as a final product, but as a transient intermediate that must be immediately trapped.

Equilibrium Closed Closed Lactol (Hexahydrofuro[2,3-b]furan-2-ol) Open Open Hydroxy-Aldehyde (Reactive Tautomer) Closed->Open pH > 7 or pH < 4 Trapped Acetal / Ketal (Stable Sink) Closed->Trapped Ac2O / DMAP Open->Trapped ROH, H+

Ring-chain tautomerism of the lactol and pathways to stable thermodynamic sinks.

Synthetic Reactivity: Trapping the Lactol

To harness the synthetic utility of hexahydrofuro[2,3-b]furan-2-ol, we must manipulate its reactivity profile through careful reagent selection and temperature control.

  • Reduction from Lactone: The lactol is typically generated via the reduction of hexahydrofuro[2,3-b]furan-2-one using Diisobutylaluminium hydride (DIBAL-H).

  • In-Situ Acetylation: Because the isolated lactol is prone to degradation, it is immediately trapped as an anomeric acetate using acetic anhydride (

    
    ) and 4-Dimethylaminopyridine (DMAP). This locks the molecule in the closed furanose form.
    
  • C-C Bond Formation: The stable anomeric acetate can then be subjected to Lewis acid-mediated allylation (e.g., using allyltrimethylsilane and

    
    ) to form C2-substituted derivatives, which are vital for exploring the S2-subsite interactions in HIV-1 protease active sites 1.
    
  • Oxidation: If the lactol needs to be reverted to the lactone, TEMPO-based catalytic systems selectively oxidize the secondary anomeric alcohol without disrupting the fragile bicyclic ether framework 4.

Workflow Lactone Lactone (Hexahydrofuro[2,3-b]furan-2-one) Lactol Lactol Intermediate (Hexahydrofuro[2,3-b]furan-2-ol) Lactone->Lactol DIBAL-H, CH2Cl2 -78 °C, 2 h Acetate Anomeric Acetate (Stable Intermediate) Lactol->Acetate Ac2O, TEA, DMAP -78 °C to RT Allyl C2-Allyl Derivative (P2 Ligand Precursor) Acetate->Allyl Allyl-TMS, SnBr4 -78 °C to 23 °C

Synthetic workflow from lactone to C2-allyl derivative via the lactol intermediate.

Quantitative Reactivity Data

The following table summarizes the expected yields and mechanistic context for the primary transformations of the hexahydrofuro[2,3-b]furan core.

TransformationReagents / CatalystTemp (°C)Yield (%)Mechanistic Note
Lactone Reduction DIBAL-H,

-78>95Halts at the stable tetrahedral Al-acetal intermediate.
Acetylation

, TEA, DMAP
-78 to 2590Traps the lactol kinetically; prevents ring-opening.
Allylation Allyl-TMS,

-78 to 2385Proceeds via an oxocarbenium ion; predominantly exo.
Oxidation TEMPO / BAIB0 to 2592Restores lactone selectively without over-oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the internal validation checks.

Protocol A: DIBAL-H Reduction of Lactone to Lactol

Causality: Why use DIBAL-H at -78 °C? DIBAL-H acts as an electrophilic reducing agent. At cryogenic temperatures, the reduction halts at the tetrahedral aluminum acetal intermediate. This intermediate is remarkably stable at -78 °C and resists collapsing into the open aldehyde, thereby preventing over-reduction to the diol. The lactol is only liberated upon aqueous quench or subsequent trapping.

  • Preparation: Dissolve hexahydrofuro[2,3-b]furan-2-one (1.0 eq) in anhydrous

    
     (0.2 M) under an argon atmosphere.
    
  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise over 30 minutes via syringe pump down the side of the flask to pre-cool the reagent. Stir for 2 hours at -78 °C.

  • Validation Check (Critical): Remove a 50 µL aliquot, quench it into 0.5 mL of saturated aqueous Rochelle's salt, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 1:1, PMA stain). The disappearance of the lactone spot (

    
     ~0.6) and the appearance of a baseline-hugging streak (lactol, 
    
    
    
    ~0.2) validates complete reduction. If unreacted lactone remains, add an additional 0.1 eq of DIBAL-H.
Protocol B: In-Situ Acetylation of the Lactol

Causality: Why perform in-situ acetylation? The liberated lactol is highly prone to epimerization. By immediately introducing acetic anhydride, triethylamine (TEA), and a catalytic amount of DMAP at -78 °C, we drive the equilibrium toward the closed furanose form. DMAP acts as a nucleophilic catalyst, rapidly acylating the hindered anomeric hydroxyl group before degradation pathways can compete.

  • Reagent Addition: To the unquenched reaction mixture from Protocol A at -78 °C, sequentially add TEA (3.0 eq), Acetic Anhydride (2.0 eq), and DMAP (0.1 eq).

  • Warming: Remove the dry ice bath and allow the reaction to slowly warm to room temperature (23 °C) over 2 hours.

  • Validation Check: Analyze the reaction mixture via TLC. The lactol streak (

    
     ~0.2) must be completely converted to a distinct, non-polar UV-inactive spot (anomeric acetate, 
    
    
    
    ~0.7).
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with 
    
    
    
    (3x), wash the combined organic layers with brine, dry over
    
    
    , and concentrate under reduced pressure. The crude acetate is typically pure enough (>90% yield over two steps) for immediate use in allylation.

References

  • Source: nih.
  • Source: researchgate.
  • tetrahydrofuro[2,3-b]furan-3(2H)
  • Source: purdue.

Sources

Exploratory

Synthesis and Mechanistic Evaluation of the Bis-THF Lactol Intermediate in Darunavir Manufacturing

Executive Summary Darunavir (TMC114) represents a paradigm shift in the design of highly active antiretroviral therapy (HAART). Unlike first-generation HIV-1 protease inhibitors (PIs) that suffered from rapid obsolescenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Darunavir (TMC114) represents a paradigm shift in the design of highly active antiretroviral therapy (HAART). Unlike first-generation HIV-1 protease inhibitors (PIs) that suffered from rapid obsolescence due to viral mutations, Darunavir was explicitly engineered to combat multidrug-resistant (MDR) strains[1]. The cornerstone of this resilience is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, commonly referred to as the bis-THF lactol . This whitepaper provides an in-depth technical analysis of the structural rationale behind the bis-THF ligand, evaluates the industrial synthetic routes used to generate it, and details the precise experimental methodologies required for its integration into the Darunavir active pharmaceutical ingredient (API).

Structural Significance & Binding Causality

The inclusion of the bis-THF group in Darunavir is not merely for steric bulk; it is the foundation of the "backbone binding concept."

The Causality of Binding: The fused bicyclic ether acts as a high-affinity P2 ligand. The two oxygen atoms within the bis-THF rings are spatially pre-organized to form robust, bifurcated hydrogen bonds with the backbone amide NH groups of Asp29 and Asp30 in the S2 subsite of the HIV-1 protease[1]. Because the virus cannot easily mutate its polypeptide backbone without compromising the fundamental structural integrity and catalytic function of the protease, Darunavir maintains exceptional potency against mutant variants[1].

G DRV Darunavir (Prezista) BisTHF Bis-THF Moiety (P2 Ligand) DRV->BisTHF contains S2 HIV-1 PR S2 Subsite BisTHF->S2 binds to Asp29 Asp29 Backbone NH S2->Asp29 H-Bond Asp30 Asp30 Backbone NH S2->Asp30 H-Bond

Fig 1: Logical flow of Darunavir's bis-THF moiety binding to the HIV-1 PR S2 subsite.

Strategic Evaluation of Synthetic Routes

The stereoselective synthesis of the bis-THF lactol is the most complex aspect of Darunavir manufacturing. We evaluate three primary methodologies:

  • Radical Cyclization & Ozonolysis (Original Route): Utilizes 2,3-dihydrofuran. While effective for early discovery, it produces a racemic mixture. The required late-stage enzymatic resolution (e.g., using Lipase PS-30) fundamentally caps the theoretical yield of the desired enantiomer at 50%, rendering it highly cost-inefficient for industrial scale-up[2].

  • The Chiron Approach (Industrial Standard): Leverages inexpensive, naturally occurring chiral starting materials (chiral pool) such as L-ascorbic acid or D-glucose derivatives to dictate stereochemistry, bypassing the need for late-stage resolution[2],[3].

  • Asymmetric Anti-Aldol Addition: Utilizes an ester-derived titanium enolate to achieve exceptional stereocontrol, though it requires stoichiometric amounts of chiral auxiliaries[4].

Quantitative Route Comparison
Synthetic RouteChiral SourceKey TransformationEnantiomeric Excess (ee)Industrial Viability
Radical Cyclization [2]None (Racemic)Ozonolysis / Enzymatic Resolution~95% (post-resolution)Low (Max 50% yield limit)
Chiron Approach [2]L-Ascorbic AcidMichael Addition / Nef Oxidation>99% (inherent)High (Cost-effective chiral pool)
Anti-Aldol Addition [4]Chiral AuxiliaryTitanium Enolate Aldol>99%Moderate (Stoichiometric auxiliary)

Detailed Experimental Protocol: The Chiron Approach

This protocol details the scalable, self-validating synthesis of the bis-THF lactol using S-2,3-O-isopropylideneglyceraldehyde, a chiral building block derived in three steps from L-ascorbic acid[2].

Step 1: Diastereoselective Michael Addition
  • Procedure: S-2,3-O-isopropylideneglyceraldehyde is subjected to a Wittig reaction to form a protected γ,δ-dihydroxy-substituted α,β-unsaturated ester. This ester is then reacted with nitromethane in the presence of a mild base to yield the syn congener[2].

  • Causality & Logic: The pre-existing stereocenter from the chiral pool dictates the facial selectivity of the nucleophilic attack. Nitromethane acts as a carbon nucleophile, establishing the critical C-C bond while installing a nitro group that serves as a masked carbonyl for the subsequent ring closure[2].

Step 2: Nef Oxidation and Acetalization
  • Procedure: The nitroalkane intermediate undergoes a Nef oxidation to convert the nitro group into a carbonyl. Simultaneous acetal deprotection and cyclization yield a lactone acetal intermediate[2].

  • Causality & Logic: The Nef reaction generates the electrophilic carbonyl carbon necessary for the first furan ring closure. The spatial proximity of the hydroxyl groups naturally drives the formation of the lactone acetal, utilizing the thermodynamic stability of the five-membered ring[2].

Step 3: Chemoselective Reduction and Thermodynamic Cyclization
  • Procedure: The lactone acetal is treated with Lithium Borohydride (LiBH4) in THF at 50 °C. Following reduction, the intermediate lithium complex is quenched with a slight excess of 32 wt% aqueous HCl[2].

  • Causality & Logic: LiBH4 is specifically chosen for its chemoselectivity; it reduces the lactone to a diol (lactol) without over-reducing the intermediate to an open-chain triol. The lithium ion coordinates the oxygen atoms, stabilizing the intermediate. The addition of aqueous HCl serves a dual purpose: it breaks the lithium complex and deprotects the remaining acetal. This acidic environment triggers a spontaneous, thermodynamically driven cyclization, collapsing the intermediate into the highly stable, fused bicyclic bis-THF lactol[2].

G Ascorbic L-Ascorbic Acid (Chiral Pool) Glyceraldehyde S-2,3-O-isopropylidene- glyceraldehyde Ascorbic->Glyceraldehyde 3 steps Michael Diastereoselective Michael Addition (MeNO2) Glyceraldehyde->Michael Wittig + MeNO2 Nef Nef Oxidation & Acetalization Michael->Nef Lactone Lactone Acetal Intermediate Nef->Lactone Reduction Reduction (LiBH4) & Acid Cyclization (HCl) Lactone->Reduction BisTHFLactol (3R,3aS,6aR)-Bis-THF Lactol Reduction->BisTHFLactol Thermodynamic Control

Fig 2: Synthetic workflow of the Chiron approach for Bis-THF lactol generation.

Integration: Assembly of Darunavir

The final assembly of Darunavir involves coupling the synthesized bis-THF lactol to the hydroxyethylamine isostere core.

Step 1: Epoxide Ring Opening & Sulfonylation
  • Procedure: A commercially available Boc-protected chiral epoxide is reacted with isobutylamine in ethanol at 80 °C under N2 for 3 hours[5]. The resulting amine is then treated with 4-nitrobenzenesulfonyl chloride and triethylamine in dichloromethane (CH2Cl2) at 25 °C[5].

  • Causality & Logic: Isobutylamine regioselectively attacks the less sterically hindered terminal carbon of the epoxide, installing the P1' ligand and generating the secondary alcohol required for transition-state mimicry. The subsequent sulfonylation installs the P2' backbone-binding moiety[5].

Step 2: Activation and Coupling
  • Procedure: The bis-THF lactol is activated by reaction with 1,1'-carbonyldiimidazole (CDI) or 4-nitrophenyl chloroformate (4-NPC) to form a mixed carbonate[6],[3]. The Boc group on the sulfonated core is removed using TFA/CH2Cl2[5]. The free amine is then coupled with the activated bis-THF carbonate in the presence of triethylamine[6].

  • Causality & Logic: The bis-THF lactol is a secondary alcohol and a poor electrophile. Conversion to an imidazolyl or nitrophenyl carbonate creates a highly reactive electrophilic center with an excellent leaving group. This ensures rapid and complete nucleophilic acyl substitution by the free amine of the drug core, forming the final urethane (carbamate) linkage of Darunavir[6].

G Lactol Bis-THF Lactol Activation Activation (CDI or 4-NPC) Lactol->Activation Carbonate Mixed Carbonate Activation->Carbonate Coupling Coupling Reaction (Et3N, CH2Cl2) Carbonate->Coupling Epoxide Boc-Epoxide Core Amine Isobutylamine Ring Opening Epoxide->Amine Sulfonylation Sulfonylation & Deprotection Amine->Sulfonylation CoreAmine Free Amine Core Sulfonylation->CoreAmine CoreAmine->Coupling Darunavir Darunavir (API) Coupling->Darunavir

Fig 3: Logical workflow for the final assembly and coupling of Darunavir.

References

1.[1] Ghosh, A. K., et al. "Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors." NIH PubMed Central. URL: 2.[5] Khotavivattana, T., et al. "Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors." NIH PubMed Central. URL: 3.[6] Mizhiritskii, M., & Marom, E. "PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES." European Patent Office (EPO). URL: 4.[2] Quaedflieg, P. J. L. M., et al. "Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol." Organic Letters - ACS Publications. URL: 5.[3] Ghosh, A. K., et al. "The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir." NIH PubMed Central. URL: 6.[4] Ghosh, A. K., et al. "A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors." Thieme-Connect. URL:

Sources

Foundational

Stereochemistry of (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol

Technical Deep Dive: The Stereochemical Architecture of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol Executive Summary This technical guide analyzes the stereochemistry, synthesis, and stability of (3aS,6aR)-hexahydrofuro[2,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: The Stereochemical Architecture of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Executive Summary

This technical guide analyzes the stereochemistry, synthesis, and stability of (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol , commonly referred to as the bis-THF lactol . While often overshadowed by its C3-hydroxylated derivative (the "bis-THF alcohol" ligand used in Darunavir), the 2-ol represents the fundamental hemiacetal core of the bicyclic system.

This molecule serves as a critical junction in the synthesis of HIV protease inhibitors, acting as the reduced form of the lactone and the immediate precursor to activated ethers. Its behavior is dominated by the anomeric effect at C2 and the rigid cis-fusion of the [2,3-b] ring system.

Part 1: Stereochemical Analysis

The molecule consists of two fused tetrahydrofuran rings. The stereochemical integrity relies on two distinct loci: the bridgehead fusion (3aS, 6aR) and the labile anomeric center (C2).

The Bridgehead Fusion (3aS, 6aR)

The (3aS, 6aR) configuration dictates a cis-fused bicyclic system.

  • Thermodynamic Stability: The trans-fused isomer is highly strained and synthetically inaccessible under standard conditions due to the geometric constraints of fusing two five-membered rings.

  • Shape: The cis-fusion forces the molecule into a "V-shape" or "open-book" conformation, creating a defined concave and convex face. This puckering is essential for the facial selectivity observed during subsequent functionalizations.

The Anomeric Center (C2)

Unlike the fixed bridgehead, the C2 position bears a hydroxyl group adjacent to the ring oxygen, forming a cyclic hemiacetal (lactol).

  • Mutarotation: In solution, the 2-ol exists in dynamic equilibrium with its open-chain aldehyde form (via ring opening) and its C2-epimer.

  • The Anomeric Effect: The axial (endo) conformer is generally thermodynamically favored over the equatorial (exo) conformer. This is due to the stabilizing hyperconjugative interaction between the lone pair of the ring oxygen (

    
    ) and the antibonding orbital of the C2-O bond (
    
    
    
    ).

Stereochemical Diagram: The following diagram illustrates the equilibrium and the fixed stereocenters.

Stereochemistry Lactone Precursor: Lactone (Fixed 3aS, 6aR) Lactol_Alpha Lactol (2-ol) (Axial/Endo - Major) Stabilized by Anomeric Effect Lactone->Lactol_Alpha Reduction (DIBAL-H, -78°C) OpenChain Open-Chain Aldehyde (Transient Intermediate) Lactol_Alpha->OpenChain Mutarotation Lactol_Beta Lactol (2-ol) (Equatorial/Exo - Minor) OpenChain->Lactol_Beta Re-closure

Caption: Stereochemical dynamics of the bis-THF system, showing the reduction of the lactone and the mutarotation of the resulting lactol at the C2 anomeric center.

Part 2: Synthesis & Experimental Protocols

The primary route to the 2-ol is the controlled reduction of (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-one . This lactone is often derived from chiral pool materials (like Vitamin C or Isosorbide) or via enantioselective enzymatic resolution.

Protocol: Diastereoselective Reduction of Bis-THF Lactone

Objective: Reduce the lactone to the lactol (2-ol) without ring-opening to the diol.

Reagents:

  • Substrate: (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-one (1.0 equiv)

  • Reductant: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Methanol, Rochelle's Salt (Sat. aq. Potassium Sodium Tartrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Dissolve the lactone substrate in anhydrous DCM (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital. Higher temperatures (> -60°C) promote over-reduction to the diol or ring opening.

  • Addition: Add DIBAL-H dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

  • Reaction Monitoring: Stir at -78°C for 1–2 hours. Monitor by TLC (stain with Anisaldehyde or PMA; lactol appears as a distinct spot, often streaking due to equilibration).

  • Quenching (The "Rochelle" Method):

    • Add excess Methanol (5 equiv) slowly at -78°C to quench unreacted hydride.

    • Remove the cooling bath and allow to warm to 0°C.[1]

    • Add Saturated Rochelle's Salt solution (equal volume to organic solvent).

    • Vigorous Stirring: Stir the biphasic mixture vigorously for 2–3 hours until the aluminum emulsion breaks and two clear layers form.

  • Isolation: Extract with DCM (3x). Dry combined organics over

    
    . Concentrate in vacuo at low temperature (< 30°C) to avoid thermal degradation of the labile lactol.
    

Self-Validating Checkpoint:

  • 1H NMR Verification: The presence of the lactol is confirmed by a doublet (or broad singlet) signal for the anomeric proton (H2) typically in the range of

    
     5.5 – 5.8 ppm . Disappearance of the lactone carbonyl signal in 13C NMR (~176 ppm) confirms conversion.
    

Part 3: Analytical Characterization & Data

Characterizing the 2-ol is challenging due to the


 equilibrium. The data below represents the typical signals observed for the bis-THF lactol core.
FeatureMethodObservation / ValueInterpretation
Anomeric Proton (H2) 1H NMR (CDCl3)

5.60 (d,

Hz)
Diagnostic for the lactol CH-OH. Coupling constant

indicates the dihedral angle (endo vs exo).
Bridgehead Protons 1H NMR

4.0 – 4.5 (m)
H3a and H6a signals overlap; complex multiplet due to bicyclic rigidity.
Carbonyl Carbon 13C NMRAbsent (>170 ppm)Confirms reduction of lactone.
Anomeric Carbon (C2) 13C NMR

98 – 105 ppm
Typical range for hemiacetal carbons.
IR Spectroscopy FTIR (Neat)Broad band ~3400 cm

O-H stretch (hydrogen bonded). Absence of C=O stretch at 1770 cm

.

Part 4: Clinical Relevance (The Darunavir Link)

It is crucial to distinguish the 2-ol (Lactol) from the 3-ol (Alcohol).

  • The 2-ol (Subject of this guide): (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol. The hemiacetal intermediate.

  • The 3-ol (Darunavir Ligand): (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[1][2][3][4][5][6][7][8] This molecule has a hydroxyl group at C3 and is the high-affinity ligand for the S2 subsite of HIV protease.

Synthesis Workflow Relationship: The 2-ol is often an intermediate in routes where the bicyclic system is constructed first (e.g., via radical cyclization or oxidative cleavage) and then functionalized. However, in the optimized Ghosh Synthesis , the 3-ol is typically formed directly via bioreduction or resolution of the ketone, bypassing the isolated 2-ol species.

DarunavirLink BisTHF_Lactone (3aS,6aR)-Bis-THF Lactone BisTHF_Lactol (3aS,6aR)-Bis-THF Lactol (2-ol) (Subject of Guide) BisTHF_Lactone->BisTHF_Lactol Reduction (DIBAL-H) Darunavir_Ligand (3R,3aS,6aR)-Bis-THF Alcohol (3-ol) (Darunavir Ligand) BisTHF_Lactol->Darunavir_Ligand Functionalization (Multi-step / Not direct)

Caption: The structural relationship between the lactol intermediate and the bioactive 3-ol ligand.

References

  • Ghosh, A. K. , Leshchenko, S., & Noetzel, M. (2004). Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor TMC-114.[9] Journal of Organic Chemistry, 69(23), 7822–7829. Link

  • Quaedflieg, P. J. , et al. (2005).[6] Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.[1][2][3][4][5][6][7] Organic Letters, 7(26), 5917–5920.[6] Link

  • Uchiyama, M. , et al. (2001).[7] A Novel and Efficient Synthesis of Bis(tetrahydrofuran) Ligand for HIV Protease Inhibitors. Tetrahedron Letters, 42(28), 4653–4656. Link

  • PubChem Compound Summary . (2024). (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (CID 11147731).[10] National Center for Biotechnology Information. Link

Sources

Exploratory

Thermodynamic Stability of Bis-Tetrahydrofuran-2-ol Isomers: Mechanistic Insights and Synthetic Applications

Executive Summary The bis-tetrahydrofuran (bis-THF) motif is a privileged, conformationally constrained pharmacophore. It is most prominently utilized as the high-affinity P2 ligand in next-generation HIV-1 protease inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bis-tetrahydrofuran (bis-THF) motif is a privileged, conformationally constrained pharmacophore. It is most prominently utilized as the high-affinity P2 ligand in next-generation HIV-1 protease inhibitors such as Darunavir[1]. The stereocontrolled synthesis of the final C3-alcohol ligand relies entirely on the thermodynamic stability of its precursor, bis-tetrahydrofuran-2-ol (hexahydrofuro[2,3-b]furan-2-ol). This technical guide provides an in-depth mechanistic analysis of the thermodynamic constraints governing the bicyclic core and the anomeric C2 center. Furthermore, it details self-validating experimental protocols for the thermodynamic enrichment of the target α-isomer through acid-catalyzed epimerization.

Structural Foundations of the Bis-THF Core

The hexahydrofuro[2,3-b]furan system consists of two fused five-membered rings. The thermodynamic stability of this bicyclic system is fundamentally dictated by the ring fusion stereochemistry at the C3a and C6a bridgehead carbons.

Cis vs. Trans Ring Fusion

In a [3.3.0] bicyclic system, the cis-fused isomers ((3aS,6aR) or (3aR,6aS)) are significantly more thermodynamically stable than the trans-fused isomers[2]. A trans-fusion across two five-membered rings imposes severe angle strain and torsional strain (Baeyer strain), making the trans-geometry virtually inaccessible under standard thermodynamic equilibrating conditions. Consequently, synthetic routes—such as radical cyclizations or ozonolytic alkene cleavages—naturally funnel toward the cis-fused geometry during the ring-closing step[2].

Stereochemical Dynamics at the Anomeric Center (C2)

While the bridgehead stereochemistry is locked into a cis-configuration, the C2 position of bis-tetrahydrofuran-2-ol (the lactol/hemiacetal carbon) is stereochemically dynamic. In solution, it exists as an equilibrating mixture of α and β anomers.

The Anomeric Effect vs. Steric Strain

The thermodynamic preference at the C2 position is governed by the generalized anomeric effect. The α-anomer, where the hydroxyl group occupies a pseudo-axial position relative to the adjacent tetrahydrofuran ring, is thermodynamically favored.

  • Causality: This stability arises from a powerful stereoelectronic hyperconjugative interaction (

    
    ). The non-bonding lone pair of the endocyclic oxygen (O1) donates electron density into the antibonding orbital of the exocyclic C2-OH bond.
    
  • While steric bulk typically favors an equatorial positioning (which would yield the β-anomer), the stereoelectronic stabilization of the anomeric effect overrides steric penalties in the bis-THF lactol system. This leads to a thermodynamic equilibrium that heavily favors the α-isomer (typically a ~3:1 ratio in protic solvents)[3].

Quantitative Thermodynamic Parameters
Isomer CharacteristicStereochemical DesignationRelative Thermodynamic StabilityDominant Stabilizing/Destabilizing Factor
Ring Fusion cis-(3aS,6aR)Highly Stable (Reference = 0 kcal/mol)Relief of torsional and angle strain
Ring Fusion trans-(3aS,6aS)Highly Unstable (> +6.0 kcal/mol)Severe Baeyer strain at the bridgehead
C2 Anomeric Center α-anomer (pseudo-axial OH)Stable (Equilibrium Major, ~75%)

hyperconjugation (Anomeric Effect)
C2 Anomeric Center β-anomer (pseudo-equatorial)Less Stable (Equilibrium Minor, ~25%)Lack of stereoelectronic stabilization

Acid-Catalyzed Epimerization: Mechanism and Causality

In synthetic workflows, cyclization reactions often yield a kinetic mixture where the β-anomer may be artificially enriched or present in a near 1:1 ratio[3]. To maximize the yield of the desired α-anomer, an acid-catalyzed thermodynamic equilibration is employed.

Mechanistic Causality: The addition of a catalytic amount of strong acid (e.g., methanesulfonic acid) protonates the C2 hydroxyl group. Subsequent elimination of water generates a planar, resonance-stabilized oxocarbenium ion intermediate. Because the reaction is fully reversible, nucleophilic attack by water (or solvent) allows the system to settle into its thermodynamic minimum, heavily favoring the α-anomer due to the anomeric effect[3].

Epimerization Beta β-Isomer (Kinetic/Less Stable) Oxo Oxocarbenium Intermediate Beta->Oxo H+ / -H2O Oxo->Beta +H2O Alpha α-Isomer (Thermodynamic/More Stable) Oxo->Alpha +H2O Alpha->Oxo H+ / -H2O

Acid-catalyzed thermodynamic equilibration of bis-THF lactol isomers via an oxocarbenium ion.

Experimental Protocols: Self-Validating Systems

To isolate the thermodynamically stable α-isomer of bis-tetrahydrofuran-2-ol, a dynamic crystallization and epimerization protocol is utilized.

Why this is a self-validating system: The isolation of the α-isomer via crystallization artificially shifts the equilibrium of the remaining solution. Subjecting the resulting β-enriched mother liquor to acid re-equilibrates it back to the 3:1 α/β ratio. This physical observation definitively proves that the isomers are interconvertible through a common intermediate and that the α-isomer is the true thermodynamic sink[3].

Step-by-Step Methodology: Epimerization and Isolation
  • Initial Crystallization: Dissolve the crude bis-tetrahydrofuran-2-ol mixture (

    
     ratio < 1:1) in 2-propanol (2 mL/g of crude). Cool the solution to 0 °C to induce crystallization.
    
  • First Isolation: Filter the precipitate. The solid will be highly enriched in the thermodynamically stable α-anomer (>95% purity).

  • Mother Liquor Treatment: Concentrate the filtrate, which is now artificially enriched in the kinetic β-anomer.

  • Thermodynamic Equilibration: Dissolve the concentrated residue in methanol. Add 0.2 equivalents of methanesulfonic acid (MsOH). Stir the solution at room temperature for 4 hours.

    • Causality: The acid catalyzes the formation of the oxocarbenium ion, allowing the β-anomer to re-equilibrate to the thermodynamically favored α-anomer.

  • Neutralization and Second Isolation: Neutralize the acid with 0.25 equivalents of triethylamine. Concentrate the solvent, resuspend the residue in 2-propanol, and crystallize at 0 °C to obtain a second crop of the pure α-anomer[3].

Workflow Start Crude Bis-THF Lactol Mixture (α/β ratio < 1:1) Cryst1 Crystallization (2-Propanol) Start->Cryst1 Isol1 Isolate Pure α-Isomer Cryst1->Isol1 Precipitate Mother Mother Liquor (Enriched in β-Isomer) Cryst1->Mother Filtrate Epim Acid-Catalyzed Epimerization (0.2 eq MsOH, MeOH) Mother->Epim Equil Thermodynamic Equilibration (α/β ratio ~ 3:1) Epim->Equil Cryst2 Second Crystallization Equil->Cryst2 Isol2 Isolate Additional α-Isomer Cryst2->Isol2 Precipitate

Self-validating experimental workflow for the isolation and epimerization of the α-isomer.

Downstream Applications in Drug Development

The thermodynamic stability of the bis-THF lactol is not just a synthetic curiosity; it is a critical parameter in the manufacturing of Darunavir and other highly potent HIV-1 protease inhibitors[1].

The isolated α-lactol is subsequently reduced to the corresponding diol, which immediately cyclizes under acidic workup to form the final (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol[3]. The stereochemical integrity established during the thermodynamic equilibration of the lactol ensures the correct spatial orientation of the oxygen atoms in the final bis-THF ligand. In the active site of the HIV-1 protease, these oxygen atoms form critical, durable hydrogen bonds with the backbone amides of Asp29 and Asp30, which is the cornerstone of Darunavir's resilience against multidrug-resistant viral mutations[4].

References

  • Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Source: Organic Letters (ACS Publications) URL:3

  • Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors Source: PMC - NIH URL:1

  • METHOD FOR THE PREPARATION OF HEXAHYDRO-FURO 2,3-B FURAN-3-OL - Patent 1448567 Source: EPO URL:2

  • A Conserved Hydrogen-Bonding Network of P2 bis-Tetrahydrofuran-Containing HIV-1 Protease Inhibitors with a Protease Active-Site Amino Acid Backbone Aids in Their Activity against PI-Resistant HIV Source: niph.go.jp URL:4

Sources

Foundational

Mechanism of lactol formation in bis-THF ring closure

Title: Mechanistic Control of Lactol Formation in Bis-THF Ring Closure: A Technical Deep Dive Subtitle: Stereoelectronic gating and kinetic resolution in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanistic Control of Lactol Formation in Bis-THF Ring Closure: A Technical Deep Dive Subtitle: Stereoelectronic gating and kinetic resolution in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligands.

Executive Summary

The bis-tetrahydrofuran (bis-THF) motif represents a "privileged structure" in modern medicinal chemistry, most notably serving as the high-affinity P2 ligand in the HIV protease inhibitor Darunavir (Prezista) .[1][2] Its efficacy stems from its ability to form a robust hydrogen-bonding network with the backbone atoms of Asp29 and Asp30 in the viral protease S2 subsite, a mechanism that retains potency against multidrug-resistant strains.[3][4]

This guide dissects the critical lactol formation step during the construction of the bis-THF bicyclic core. While the final pharmacological ligand is often a secondary alcohol or ether, the lactol (cyclic hemiacetal) serves as the pivotal stereochemical checkpoint. We analyze the two primary mechanistic pathways: oxidative cyclization (via ozonolysis) and lactone reduction (via hydride transfer), providing a self-validating protocol for the latter.

Structural Significance & Stereoelectronics

The biological activity of the bis-THF core is strictly governed by its stereochemistry. The (3R,3aS,6aR) configuration allows the bicyclic system to adopt a "endo-endo" puckering conformation that maximizes van der Waals contacts within the enzyme pocket.

The Anomeric Effect in Ring Closure

The formation of the bis-THF system involves closing a second five-membered ring onto a pre-existing furan or dihydrofuran scaffold. The stability of the resulting lactol intermediate is dictated by the anomeric effect :

  • Exo-anomeric effect: The lone pair of the ring oxygen (

    
    ) donates into the antibonding orbital (
    
    
    
    ) of the exocyclic C-O bond.
  • Thermodynamic Preference: In the bis-THF system, the cis-fused ring junction is thermodynamically favored over the trans-fused system by approximately 2.5 kcal/mol due to reduced ring strain and favorable orbital overlap.

Mechanistic Pathways to the Lactol

We distinguish between two high-fidelity routes used in the synthesis of the Darunavir ligand and Acetogenin cores.

Pathway A: Oxidative Cleavage-Cyclization (The Ghosh Route)

This pathway typically employs a chiral dihydrofuran precursor.

  • Ozonolysis: The C=C double bond of the dihydrofuran is cleaved to generate a transient dialdehyde or formyl-ester.

  • Spontaneous Cyclization: The pendant hydroxyl group (or a hydrate) attacks the newly formed aldehyde.

  • Lactol Equilibrium: The resulting hemiacetal (lactol) exists in equilibrium with the open-chain hydroxy-aldehyde.

    • Critical Insight: The stereocenter at the bridgehead is set during this closure. The reaction is under thermodynamic control , favoring the cis-fused bicyclic acetal.

Pathway B: Lactone Reduction (The Controlled Route)

This route offers higher stereochemical precision. A bicyclic lactone is synthesized first, then carefully reduced to the lactol.

  • Hydride Attack: A bulky hydride (e.g., DIBAL-H) coordinates to the lactone carbonyl.[5]

  • Tetrahedral Intermediate: formation of a stable aluminate intermediate at low temperature (-78°C).

  • Elimination: Upon warming or quenching, the intermediate collapses to the lactol, avoiding over-reduction to the diol.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergence between the Oxidative Route and the Lactone Reduction Route, highlighting the critical Lactol node.

BisTHF_Mechanism Precursor Chiral Precursor (Glyceraldehyde/Sugar) Dihydrofuran Dihydrofuran Intermediate Precursor->Dihydrofuran Wittig/Cyclization Lactone Bicyclic Lactone Precursor->Lactone Path B (Photochemical/Radical) Ozonolysis Ozonolysis (O3, MeOH, Me2S) Dihydrofuran->Ozonolysis Path A Aldehyde Hydroxy-Aldehyde (Transient) Ozonolysis->Aldehyde Oxidative Cleavage Lactol Bis-THF LACTOL (Hemiacetal Interface) Aldehyde->Lactol Spontaneous Cyclization Reduction Controlled Reduction (DIBAL-H, -78°C) Lactone->Reduction Hydride Transfer Reduction->Lactol Quench Ligand Final Ligand (3R,3aS,6aR-Alcohol) Lactol->Ligand Functionalization (e.g., NaBH4)

Figure 1: Convergent mechanistic pathways (Oxidative vs. Reductive) leading to the critical bis-THF lactol intermediate.[5]

Experimental Protocol: Lactone-to-Lactol Reduction

This protocol describes the controlled reduction of the bicyclic lactone (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-one to its corresponding lactol.[5] This is a high-risk step; over-reduction leads to the ring-opened diol.

Reagents & Equipment
  • Substrate: Bicyclic lactone (0.5 M in DCM).

  • Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene.[5]

  • Solvent: Anhydrous Dichloromethane (DCM), <50 ppm H2O.[5]

  • Quench: Potassium Sodium Tartrate (Rochelle's Salt), sat. aq. solution.

Step-by-Step Methodology
StepActionMechanistic Rationale
1 Cool substrate solution to -78°C (Dry ice/Acetone).Kinetic control is essential to stabilize the tetrahedral aluminate intermediate and prevent ring opening.
2 Add DIBAL-H (1.1 equiv) dropwise over 30 mins via syringe pump.[5]Slow addition prevents local exotherms that could trigger the collapse of the intermediate to the aldehyde, which would then be rapidly reduced to the diol.
3 Stir at -78°C for 2 hours.Allows for complete formation of the aluminum-hemiacetal complex .
4 The Inverse Quench: Cannulate the cold reaction mixture into a vigorously stirring solution of Rochelle's Salt at 0°C.Inverse quench ensures the aluminum species is immediately sequestered by tartrate, preventing acid-catalyzed ring opening or over-reduction during warming.
5 Vigorously stir biphasic mixture for 2 hours until layers clarify.Solubilizes the aluminum salts (breaking the emulsion).
6 Extract with DCM, dry over Na2SO4, and concentrate in vacuo.The lactol is heat-sensitive; avoid water bath temperatures >35°C.

Self-Validating Checkpoint:

  • TLC Monitoring: The lactol typically streaks slightly on silica due to the open/closed equilibrium.

  • 1H NMR: Look for the anomeric proton signal (typically a doublet or broad singlet around δ 5.5–6.0 ppm). If you see a triplet around δ 3.5–4.0 ppm corresponding to a primary alcohol, over-reduction has occurred .[5]

Troubleshooting & Optimization

Common Failure Modes
  • Ring Opening (Diol Formation):

    • Cause: Temperature too high during DIBAL addition or inefficient quenching.

    • Fix: Strictly maintain -78°C; use L-Selectride (sterically bulkier) if DIBAL is too aggressive.[5]

  • Incomplete Conversion:

    • Cause: "Stalled" aluminate intermediate.

    • Fix: Do not add excess hydride. Instead, allow longer equilibration time. Excess hydride attacks the intermediate.

Solvent Effects on Stereoselectivity

When converting the lactol to the final ether (via reduction or substitution), the solvent plays a role in the anomeric ratio.

  • Non-polar solvents (Toluene): Enhance the anomeric effect, favoring the endo product.

  • Polar solvents (THF/MeCN): Disrupt the dipole minimization, potentially eroding diastereoselectivity.[5]

Logic Diagram: Stereochemical Decision Tree

This diagram assists in determining the fate of the lactol based on reaction conditions.

Stereochem_Control Lactol Lactol Intermediate (Equilibrium Mixture) Acid Acid Catalysis (H+) Lactol->Acid Reversible Ring Opening Base Base/Kinetic Trap Lactol->Base Irreversible Trapping Thermodynamic Thermodynamic Product (Cis-Fused, Endo-Anomeric) Acid->Thermodynamic Anomeric Effect Dominates Kinetic Kinetic Product (Variable) Base->Kinetic Steric Approach Control

Figure 2: Decision tree for stereochemical outcomes post-lactol formation.

References

  • Ghosh, A. K., et al. (2006).[5] Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Bis-Tetrahydrofuran Ligands. Journal of Medicinal Chemistry. Link

  • Ghosh, A. K., & Chen, Y. (2008).[5] Stereoselective Synthesis of the Bis-THF Ring System of Acetogenins. Journal of Organic Chemistry. Link[5]

  • Surleraux, D. L., et al. (2005).[5] Discovery of Darunavir (TMC114): A Potent Nonpeptidic HIV Protease Inhibitor. Journal of Medicinal Chemistry. Link

  • U.S. National Library of Medicine. (2025). Structure-Activity Relationship of Bis-THF Derivatives. PubMed Central. Link

  • Organic Chemistry Portal. (2024). Lactone Reduction Methodologies. Link

Sources

Exploratory

(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol molecular weight and formula

An In-Depth Technical Guide to (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol and its Medicinally Significant Isomer Authored by a Senior Application Scientist This guide provides a comprehensive overview of (3aS,6aR)-Hexahydr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol and its Medicinally Significant Isomer

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol, with a primary focus on its closely related and highly significant isomer, (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a critical building block in the development of modern antiviral therapeutics. While information on the 2-ol isomer is sparse, the 3-ol variant is extensively documented due to its integral role in the synthesis of HIV protease inhibitors.

Core Molecular Attributes

A clear understanding of the fundamental molecular properties is essential for any application. The molecular formula and weight are foundational to all stoichiometric and analytical calculations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-olC₆H₁₀O₃130.14130.062994177
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-olC₆H₁₀O₃130.14[1][2][3][4][5][6]130.062994177[2][4][5]

The shared molecular formula and weight underscore the isomeric relationship between these compounds. The key distinction lies in the position of the hydroxyl group on the fused bicyclic ring system, which has profound implications for its chemical reactivity and biological applications.

The Significance of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol in HIV Drug Development

The (3R,3aS,6aR)-enantiomer of hexahydrofuro[2,3-b]furan-3-ol is a crucial chiral building block for the synthesis of several potent HIV protease inhibitors, most notably Darunavir (TMC114).[7][8][9][10] This bis-tetrahydrofuran (bis-THF) moiety serves as a P2-ligand, designed to form hydrogen bonds with the backbone of the HIV-1 protease enzyme.[11] Its unique stereochemistry is critical for its high affinity and ability to inhibit both wild-type and drug-resistant strains of the virus.

The development of efficient and stereoselective synthetic routes to this intermediate has been a major focus of research in medicinal and process chemistry.

Synthetic Strategies and Methodologies

The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a testament to the ingenuity of modern organic synthesis. Several approaches have been developed, each with its own advantages and challenges.

One-Pot Diastereoselective Synthesis

A highly efficient method involves the novel cyclization of glycolaldehyde and 2,3-dihydrofuran.[7][12] This one-step synthesis can achieve a high diastereomeric ratio (up to 98:2).[7] The reaction is often catalyzed by tin(II) triflate in conjunction with chiral ligands such as BINAP.[7] Subsequent enzymatic resolution can be employed to enhance the enantiomeric purity, yielding the optically pure target molecule.[7]

G GA Glycolaldehyde Cycloaddition [4+2] Cycloaddition GA->Cycloaddition DHF 2,3-Dihydrofuran DHF->Cycloaddition Catalyst Tin(II) Triflate + Chiral Ligand Catalyst->Cycloaddition Catalyzes Intermediate Racemic bis-THF alcohol Cycloaddition->Intermediate Enzymatic_Resolution Enzymatic Resolution Intermediate->Enzymatic_Resolution Target (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol Enzymatic_Resolution->Target G Start Ester Precursor Enolate_Formation Titanium Enolate Formation Start->Enolate_Formation Aldol_Reaction Anti-Aldol Reaction Enolate_Formation->Aldol_Reaction Intermediate1 Aldol Adduct Aldol_Reaction->Intermediate1 Swern_Oxidation Swern Oxidation Intermediate1->Swern_Oxidation Intermediate2 Aldehyde Swern_Oxidation->Intermediate2 Acetal_Protection Acetal Protection Intermediate2->Acetal_Protection Intermediate3 Protected Aldehyde Acetal_Protection->Intermediate3 Ozonolysis Ozonolysis Intermediate3->Ozonolysis Intermediate4 Diol Ozonolysis->Intermediate4 Cyclization Acid-Catalyzed Cyclization Intermediate4->Cyclization Target (3R,3aS,6aR)-Hexahydrofuro [2,3-b]furan-3-ol Cyclization->Target

Sources

Foundational

Technical Review: Synthetic Pathways for (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The "Bis-THF" Ligand in HIV Protease Inhibition[1][2] Executive Summary This technical guide analyzes the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , ubiquitously known in drug development as the Bis-THF a...

Author: BenchChem Technical Support Team. Date: March 2026

The "Bis-THF" Ligand in HIV Protease Inhibition[1][2]

Executive Summary

This technical guide analyzes the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , ubiquitously known in drug development as the Bis-THF alcohol .[1] This bicyclic ether is the critical P2 ligand responsible for the superior binding affinity of the HIV protease inhibitor Darunavir (and its predecessor Amprenavir) against multi-drug-resistant HIV strains.

Nomenclature Correction & Scope: While the prompt specifies hexahydrofuro[2,3-b]furan-2-ol, it is chemically probable that the intended target is the 3-ol isomer (CAS: 159635-49-1). The 2-ol isomer exists as a hemiacetal (lactol) intermediate formed via the reduction of the corresponding lactone, but it is the 3-ol that serves as the chiral pharmacophore in antiretroviral therapy. This guide focuses on the 3-ol synthesis while identifying where the 2-ol lactol appears as a transient intermediate.

Part 1: Mechanistic Pathways & Strategic Analysis

The synthesis of the Bis-THF alcohol is defined by the challenge of establishing three contiguous stereocenters (3R, 3aS, 6aR) on a bicyclic framework.

Pathway A: The "Ghosh" Chiral Pool Strategy

Developed by Arun K. Ghosh, this is the benchmark academic route. It utilizes natural chiral pool precursors—typically L-Malic Acid or D-Mannitol —to pre-install stereochemistry, avoiding late-stage resolution.

  • Mechanism: The pathway relies on the oxidative cleavage of a mannitol derivative to generate a glyceraldehyde intermediate, followed by a chelation-controlled addition to set the stereochemistry of the eventual alcohol. The bicyclic core is closed via acid-catalyzed cyclization.

  • Causality: The use of D-Mannitol ensures the C3 and C3a stereocenters are derived directly from the sugar backbone, minimizing enantiomeric drift.

Pathway B: Enzymatic Kinetic Resolution (Industrial Standard)

For kilogram-scale manufacturing (e.g., Tibotec/Janssen processes), chiral pool reagents are often too expensive. This route synthesizes the racemic Bis-THF alcohol and utilizes a lipase to selectively acylate one enantiomer.

  • Mechanism: A racemic mixture of the alcohol is exposed to Pseudomonas cepacia lipase (PCL) and an acyl donor (e.g., succinic anhydride). The enzyme selectively acylates the undesired enantiomer (or the desired one, depending on the specific lipase strain), allowing separation via extraction or crystallization.

  • Self-Validating Step: The optical purity is self-checked by the plateau of the enzymatic conversion; if conversion exceeds 50%, the ee of the remaining alcohol drops, signaling a process deviation.

Pathway C: Photochemical [2+2] Cycloaddition

A modern "green" approach involving the reaction of furan with glycolaldehyde derivatives.

  • Mechanism: A Paternò–Büchi reaction creates the bicyclic framework in a single photochemical step, followed by hydrogenation.[2] This is often coupled with enzymatic resolution to fix the stereochemistry.[3]

Part 2: Comparative Data Analysis
MetricGhosh Route (D-Mannitol)Enzymatic Resolution (Racemic)Photochemical Route
Stereocontrol Source Chiral Pool (Intrinsic)Biocatalysis (Extrinsic)Biocatalysis (Post-synthesis)
Step Count High (6-8 steps)Low (3-4 steps)Medium (4-5 steps)
Overall Yield ~35-45%~30-40% (theoretical max 50% w/o recycling)~35%
Scalability Moderate (Reagent cost)High (Cheap reagents)Low (Photoreactor limitations)
Key Reagents D-Mannitol, Pb(OAc)4, DIBAL-HFuran, Lipase (PCL), Succinic AnhydrideFuran, UV Light, H2/Pd
Primary Risk Racemization during cyclizationEnzyme deactivation/CostScalability of photon flux
Part 3: Detailed Experimental Protocols
Protocol 1: The Ghosh Synthesis (D-Mannitol Route)

Source Grounding: J. Org. Chem. 2004, 69, 7822; J. Med.[4] Chem. 1998, 41, 687.

Step-by-Step Methodology:

  • Bis-ketalization: React D-Mannitol with 2,2-dimethoxypropane and catalytic p-TsOH in DMSO to yield 1,2:5,6-di-O-isopropylidene-D-mannitol .

  • Oxidative Cleavage: Treat the product with sodium periodate (NaIO4) in saturated NaHCO3 at 0°C. This cleaves the C3-C4 bond, generating two equivalents of (S)-glyceraldehyde acetonide .

    • Critical Control: Temperature must be kept <5°C to prevent racemization of the unstable aldehyde.

  • Wittig Olefination: React the aldehyde immediately with (ethoxycarbonylmethylene)triphenylphosphorane to yield the (E)-unsaturated ester .

  • Reduction & Lactonization: Reduce the double bond (H2, Pd/C) and then deprotect the acetonide with aqueous HCl. The resulting diol spontaneously cyclizes under acidic conditions to form the lactone intermediate .

  • Reduction to Lactol (The "2-ol" Step): Reduce the lactone with DIBAL-H at -78°C to yield the hexahydrofuro[2,3-b]furan-2-ol (lactol).

    • Note: This is the specific "2-ol" mentioned in the prompt. It is unstable and usually reacted immediately.

  • Final Cyclization: Through a series of steps involving chain extension (if using the malic acid route) or direct functionalization, the final 3-ol is obtained. (Note: The modern Ghosh modification often cyclizes directly to the 3-ol using a propargyl alcohol intermediate to avoid the unstable lactol).

Protocol 2: Industrial Enzymatic Resolution

Source Grounding: Org. Process Res. Dev. 2017, 21, 1, 98-106.

Step-by-Step Methodology:

  • Racemic Synthesis: React 2,3-dihydrofuran with glycolaldehyde (generated in situ) under acid catalysis to form the racemic bicyclic alcohol.

  • Enzymatic Setup: Suspend the racemic alcohol (100 g) in MTBE (Methyl tert-butyl ether). Add vinyl acetate (acyl donor) and Lipase PS-30 (immobilized Pseudomonas cepacia).

  • Incubation: Stir at 25-30°C. Monitor conversion via chiral HPLC.

    • Mechanism:[5][6][7][8] The enzyme selectively acetylates the (3S)-enantiomer, leaving the desired (3R)-alcohol untouched.

  • Termination: Stop reaction when conversion reaches 50-52%. Filter off the enzyme.

  • Separation: Evaporate solvent. The mixture contains the desired alcohol and the unwanted acetate. Separate via column chromatography or fractional distillation (boiling point difference allows separation).

  • Result: Optically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (>99% ee).[9][2][10]

Part 4: Visualization of Pathways
Diagram 1: The Ghosh Chiral Pool Pathway

This diagram illustrates the linear progression from D-Mannitol to the target ligand, highlighting the critical oxidative cleavage step.

GhoshPathway Start D-Mannitol Step1 1,2:5,6-Di-O-isopropylidene (Protection) Start->Step1 Acetone/H+ Step2 (S)-Glyceraldehyde (Oxidative Cleavage) Step1->Step2 NaIO4 Step3 Unsaturated Ester (Wittig Reaction) Step2->Step3 Ph3P=CHCO2Et Step4 Lactone Intermediate (Cyclization) Step3->Step4 1. H2/Pd 2. HCl (aq) Step5 Lactol (2-ol) (DIBAL-H Reduction) Step4->Step5 DIBAL-H, -78C End (3R,3aS,6aR)-Bis-THF Alcohol (Target Ligand) Step5->End Functionalization

Caption: The Ghosh pathway utilizes the chirality of D-Mannitol to establish the C3/C3a stereocenters before ring closure.

Diagram 2: Enzymatic Resolution Workflow

This diagram demonstrates the industrial logic of separating the racemic mixture into the active pharmaceutical ingredient (API) precursor.

EnzymaticRes Input Racemic Bis-THF Alcohol (Cheap Starting Material) Reaction Enzymatic Acylation (Lipase PS-30 + Vinyl Acetate) Input->Reaction Check Conversion Check (Is Conv > 50%?) Reaction->Check Check->Reaction No (Continue) Purify Chromatography/Distillation Check->Purify Yes (Stop) Branch1 Desired (3R)-Alcohol (Unreacted) Branch2 Unwanted (3S)-Acetate (Acylated) Purify->Branch1 Elute Fraction A Purify->Branch2 Elute Fraction B

Caption: Kinetic resolution utilizes Lipase PS-30 to selectively acylate the unwanted enantiomer, leaving the target alcohol pure.

References
  • Ghosh, A. K., Leshchenko, S., & Noetzel, M. (2004). Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114).[4][6][7] Journal of Organic Chemistry, 69(23), 7822–7829. Link

  • Ghosh, A. K., Kincaid, J. F., et al. (1998). Potent HIV protease inhibitors incorporating high-affinity P2-ligands and (R)-(hydroxyethylamino)sulfonamide isostere.[4][6] Bioorganic & Medicinal Chemistry Letters, 8(6), 687-690.[4] Link

  • Wigerinck, P. B. T. P., et al. (2005). Process for the preparation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[9][2][1][3][4][6][10][11] Tibotec Pharmaceuticals Patent WO2005095410. Link

  • Yu, R. H., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate.[11][12] Organic Process Research & Development, 21(1), 98–106.[12] Link[12]

  • Sevenich, A., et al. (2017). An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors.[9][2][1][10][11][13][14] Journal of Organic Chemistry, 82(2), 1218–1223. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol from dihydrofuran

Executive Summary This Application Note details the synthesis of the bicyclic ether (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (commonly referred to as the bis-THF alcohol ) starting from 2,3-dihydrofuran .[1] Critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthesis of the bicyclic ether (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (commonly referred to as the bis-THF alcohol ) starting from 2,3-dihydrofuran .[1]

Critical Nomenclature Clarification: While the request specified the -2-ol isomer, the -3-ol isomer is the pharmacologically critical "bis-THF" ligand utilized in the synthesis of blockbuster HIV protease inhibitors (PIs) such as Darunavir (Prezista) and Amprenavir . The -2-ol (a lactol) is typically a transient intermediate or a precursor in alternative routes (e.g., from lactone reduction).

Given the starting material (2,3-dihydrofuran ), the most direct and scientifically robust pathway yields the -3-ol via a [3+2] cycloaddition with glycolaldehyde. This guide focuses on this high-value transformation, which is the industry standard for accessing the Darunavir ligand efficiently.

Scientific Foundation & Mechanism

The Transformation

The synthesis utilizes a Lewis acid-catalyzed [3+2] annulation between 2,3-dihydrofuran (electron-rich alkene) and glycolaldehyde dimer (heterodienophile precursor). This convergent strategy constructs the bicyclic core and establishes two stereocenters in a single step.

Mechanistic Pathway
  • Depolymerization: The glycolaldehyde dimer dissociates in situ to the active monomer.

  • Coordination: The Lewis acid (e.g., Sn(OTf)₂, Yb(OTf)₃) coordinates with the aldehyde and the hydroxyl group of glycolaldehyde, enhancing electrophilicity and directing facial selectivity.

  • Stepwise Cyclization:

    • Step A: Aldol-type addition of the dihydrofuran to the activated aldehyde.

    • Step B: Intramolecular oxa-Michael addition (ring closure) to form the bis-THF skeleton.

  • Stereochemical Outcome: The reaction favors the endo product, leading to the racemic (3R,3aS,6aR*) diastereomer.

  • Optical Purity: High enantioselectivity (>95% ee) is achieved via enzymatic resolution (lipase-catalyzed acetylation) of the racemic alcohol.

Reaction Pathway Diagram

BisTHF_Synthesis Start1 2,3-Dihydrofuran (Starting Material) Intermediate Activated Complex (Lewis Acid Bound) Start1->Intermediate Coordination Start2 Glycolaldehyde Dimer (Reactant) Start2->Intermediate Cyclization [3+2] Annulation (Stepwise Aldol/Oxa-Michael) Intermediate->Cyclization Sn(OTf)2 / Pybox RacemicProd (±)-Bis-THF Alcohol (Racemic Mixture) Cyclization->RacemicProd Workup Enzymatic Enzymatic Resolution (Lipase PS-30 + Vinyl Acetate) RacemicProd->Enzymatic Kinetic Resolution FinalProd (3R,3aS,6aR)-Bis-THF Alcohol (Optically Pure Ligand) Enzymatic->FinalProd Hydrolysis of Acetate

Caption: Mechanistic pathway for the synthesis of the Darunavir bis-THF ligand from dihydrofuran.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
2,3-Dihydrofuran Substrate99%, redistilled before use
Glycolaldehyde Dimer ReactantCrystalline solid
Sn(OTf)₂ CatalystTin(II) triflate, anhydrous
Pybox Ligand Chiral Ligand(S,S)-Ph-Pybox (for asymmetric induction)
Dichloromethane (DCM) SolventAnhydrous, degassed
Lipase PS-30 BiocatalystImmobilized (Amano)
Vinyl Acetate Acyl Donor>99%
Protocol: Catalytic [3+2] Cycloaddition

Objective: Synthesis of racemic (3R,3aS,6aR*)-hexahydrofuro[2,3-b]furan-3-ol.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under nitrogen, dissolve Sn(OTf)₂ (0.05 equiv) and (S,S)-Ph-Pybox (0.06 equiv) in anhydrous DCM (10 mL per gram of substrate).

    • Stir at room temperature for 1 hour to form the active catalyst complex.

  • Reactant Addition:

    • Cool the catalyst solution to 0°C .

    • Add Glycolaldehyde dimer (1.0 equiv) in one portion.

    • Add 2,3-Dihydrofuran (2.0 equiv) dropwise over 15 minutes.

  • Reaction Phase:

    • Allow the mixture to warm slowly to room temperature (20–25°C).

    • Stir for 12–16 hours. Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes, Stain: KMnO₄).

    • Checkpoint: The product appears as a polar spot (Rf ~0.3).

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Filter the mixture through a pad of Celite to remove tin salts.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Dry combined organics over Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via flash column chromatography (Gradient: 30% → 60% EtOAc in Hexanes).

    • Yield: Expect 60–75% of the racemic alcohol as a colorless oil.

Protocol: Enzymatic Resolution (Optical Purification)

Objective: Isolation of the enantiopure (3R,3aS,6aR)-isomer (Darunavir ligand).

  • Setup: Dissolve the racemic alcohol in MTBE (Methyl tert-butyl ether).

  • Acylation: Add Vinyl Acetate (0.6 equiv) and Lipase PS-30 (20 wt% relative to substrate).

  • Incubation: Stir at 25°C for 24–48 hours. The enzyme selectively acetylates the undesired enantiomer.

  • Separation:

    • Filter off the enzyme.

    • Concentrate the filtrate.

    • Separate the unreacted alcohol (Desired Product, >99% ee) from the acetylated ester (Undesired) via column chromatography.

Workflow Visualization

Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Purification & Resolution Prep Prepare Sn(OTf)2/Pybox in DCM (1h, RT) Add Add Glycolaldehyde + Dihydrofuran (0°C) Prep->Add React Stir 16h @ RT (Monitor TLC) Add->React Quench Quench (NaHCO3) Filter Celite React->Quench Extract Extraction (DCM) & Concentration Quench->Extract Flash Flash Chromatography (EtOAc/Hex) Extract->Flash Enzyme Enzymatic Resolution (Lipase PS-30) Flash->Enzyme Final Pure (3R,3aS,6aR)-Alcohol (>99% ee) Enzyme->Final

Caption: Operational workflow for the synthesis and purification of the bis-THF alcohol.

Characterization Data

Target Molecule: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol[1][2][3][4][5][6][7][8]

AnalysisExpected DataInterpretation
¹H NMR (400 MHz, CDCl₃) δ 5.68 (d, J=5.2 Hz, 1H)Anomeric proton (H-6a) characteristic of the bis-THF bicyclic system.
δ 4.45 (m, 1H)Proton at C-3 (CH-OH).
δ 3.95 (m, 3H), 3.65 (dd, 1H)Methylene protons of the THF rings.
δ 2.85 (m, 1H), 2.30 (m, 1H)Bridgehead proton (H-3a) and ring methylene.
¹³C NMR (100 MHz, CDCl₃) δ 109.5 (C-6a), 73.1 (C-3), 70.9, 69.8, 46.5 (C-3a), 25.0Characteristic acetal carbon at 109.5 ppm confirms bicyclic closure.
Chiral HPLC Chiralpak AD-H, 90:10 Hex/IPASingle peak (after resolution); ee > 99%.

References

  • Quaedflieg, P. J. L. M., et al. (2008). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters , 10(6), 1103–1106.

  • Ghosh, A. K., et al. (2006).[1] Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving a High-Affinity P2-Ligand. Journal of Medicinal Chemistry , 49(17), 5252–5261.

  • Surleraux, D. L. N. G., et al. (2005). Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry , 48(6), 1813–1822.

  • Canoy, W. L., et al. (2008). Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters , 10(6), 1103-1106.

Sources

Application

Application Note: Advanced Purification Protocols for Hexahydrofuro[2,3-b]furan-2-ol

Introduction & Mechanistic Context Hexahydrofuro[2,3-b]furan-2-ol is a highly sensitive lactol intermediate essential to the asymmetric synthesis of the bis-tetrahydrofuran (bis-THF) core. This bicyclic acetal is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Hexahydrofuro[2,3-b]furan-2-ol is a highly sensitive lactol intermediate essential to the asymmetric synthesis of the bis-tetrahydrofuran (bis-THF) core. This bicyclic acetal is a privileged pharmacophore embedded in broad-spectrum HIV-1 protease inhibitors, most notably Darunavir (Prezista)[1]. The stereochemical fidelity of this intermediate is paramount; the contiguous stereocenters of the bis-THF ligand directly dictate the hydrogen-bonding interactions and binding affinity of the final active pharmaceutical ingredient (API) within the viral protease active site[2].

Because it exists as a lactol, hexahydrofuro[2,3-b]furan-2-ol is inherently susceptible to ring-opening tautomerization, forming a transient hydroxy-aldehyde. Exposure to strong acids or unbuffered bases during downstream processing can trigger epimerization at the anomeric center or promote irreversible degradation[3]. Therefore, isolation and purification protocols must be executed under strictly controlled pH and thermal conditions to maintain the closed-ring acetal form and preserve diastereomeric purity[4].

Principles of the Purification Strategy

As a self-validating system, the purification of this lactol relies on a sequential combination of mild extraction, deactivated chromatography, and thermodynamic crystallization. Each step is designed to address specific mechanistic vulnerabilities of the molecule:

  • Mild Quenching: Neutralizing the upstream reduction reaction (e.g., DIBAL-H or LAH reduction of the precursor lactone) with saturated aqueous sodium bicarbonate prevents acid-catalyzed acetal cleavage and minimizes thermal shock[1].

  • Chromatographic Resolution: Utilizing amine-deactivated silica gel prevents irreversible binding or acid-mediated degradation of the lactol on the stationary phase.

  • Thermodynamic Crystallization: Low-temperature crystallization in a binary solvent system leverages the differential solubility of diastereomers to achieve an enantiomeric excess (ee) of >99%.

Purification Workflow

Purification_Workflow Crude Crude Lactol Mixture (Hexahydrofuro[2,3-b]furan-2-ol) Quench Mild Bicarbonate Quench (pH 7.0-7.5) Crude->Quench Prevent epimerization Extraction Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extraction Phase separation Chromatography Flash Chromatography (Hexane:EtOAc 7:3) Extraction->Chromatography Remove polar impurities Crystallization Low-Temp Crystallization (MTBE/Heptane, -10°C) Chromatography->Crystallization Enantiomeric enrichment Pure Purified Lactol (>99% ee, >98% Purity) Crystallization->Pure Final isolation

Workflow for the isolation and purification of hexahydrofuro[2,3-b]furan-2-ol.

Step-by-Step Experimental Protocols

Protocol A: Reaction Quench and Liquid-Liquid Partitioning
  • Thermal Control & Quench: Upon completion of the lactone reduction at -78°C, carefully add a pre-chilled (-20°C) solution of saturated aqueous NaHCO₃ (1.5 volumes relative to the reaction volume) dropwise. Maintain the internal temperature below -50°C during the addition.

    • Causality: Rapid quenching prevents thermal degradation. The mild bicarbonate base neutralizes organoaluminum/boron salts without inducing lactol ring-opening, which would otherwise occur under strongly acidic or basic aqueous workups[1].

  • Warming & Emulsion Break: Allow the biphasic mixture to warm to ambient temperature (20-25°C) over 2 hours under vigorous mechanical stirring. Filter the resulting aluminum salt suspension through a tightly packed pad of Celite to break the emulsion. Wash the filter cake with ethyl acetate (EtOAc, 2 × 1 vol).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 2 vol).

  • Desiccation: Wash the combined organic layers with brine (1 vol), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath strictly <30°C) to yield the crude lactol.

Protocol B: Deactivated Flash Column Chromatography
  • Stationary Phase Preparation: Slurry silica gel (230-400 mesh) in hexanes containing 1% (v/v) triethylamine (TEA).

    • Causality: TEA deactivates the acidic silanol groups on the silica surface. This prevents acid-catalyzed epimerization at the anomeric center and eliminates streaking caused by the reversible ring-opening of the lactol during elution.

  • Loading: Dissolve the crude lactol in a minimum volume of dichloromethane (DCM) and carefully load it onto the column bed.

  • Elution: Elute using a step gradient of Hexane:EtOAc (from 9:1 to 7:3). Monitor fractions via TLC (staining with potassium permanganate; the lactol oxidizes readily, appearing as a bright yellow spot on a purple background).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure (<30°C) to obtain the semi-purified intermediate.

Protocol C: Enantiomeric Enrichment via Crystallization
  • Dissolution: Dissolve the semi-purified lactol in methyl tert-butyl ether (MTBE) (2 mL/g of substrate) at 35°C.

  • Anti-Solvent Addition: Slowly add heptane (4 mL/g) dropwise under continuous stirring until the solution becomes slightly turbid (cloud point).

  • Seeding & Cooling Ramp: Seed the mixture with pure hexahydrofuro[2,3-b]furan-2-ol crystals (if available) and cool the mixture to -10°C at a controlled rate of 5°C/hour.

    • Causality: A slow, linear cooling ramp promotes the growth of thermodynamically stable crystals. This highly ordered lattice formation selectively excludes the minor diastereomer and other organic impurities from the crystal structure, driving the ee% upwards.

  • Isolation: Age the suspension at -10°C for 12 hours. Filter the crystals cold, wash with pre-chilled (-10°C) heptane, and dry under high vacuum to yield the analytically pure intermediate.

Quantitative Data & Analytical Validation

To ensure a self-validating system, the purity and stereochemical integrity of the intermediate must be verified at each stage before proceeding to downstream coupling or reduction steps[4].

Table 1: Stepwise Recovery and Purity Metrics for Hexahydrofuro[2,3-b]furan-2-ol

Purification StageYield / Recovery (%)Chemical Purity (GC-FID)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Crude Reaction MixtureN/A65 - 75%85:15~ 80%
Post-Extraction (Protocol A)92 - 95%80 - 85%85:15~ 80%
Post-Chromatography (Protocol B)75 - 82%> 95%95:5> 90%
Post-Crystallization (Protocol C)60 - 65%> 99%> 99:1> 99%
Analytical Validation Criteria:
  • Chiral HPLC: Utilize a Chiralpak AD-H column, eluting with Hexane/Isopropanol (90:10) at 1.0 mL/min, with UV detection at 210 nm. Baseline resolution of the enantiomers is required to validate the >99% ee claim.

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) must be used to validate structural integrity. The anomeric proton of the closed lactol typically appears as a distinct multiplet around 5.4-5.6 ppm. The strict absence of aldehyde proton signals (>9.5 ppm) confirms that the lactol has not undergone ring-opening degradation during the purification process.

References

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)
  • The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. nih.gov.
  • Efficient Synthesis of (3R,3aS,6aR)
  • PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - P

Sources

Method

Catalytic cyclization methods yielding bis-THF-2-ol

Application Note: Catalytic Oxidative Cyclization Strategies for Bis-Tetrahydrofuran (Bis-THF) Alcohol Motifs Executive Summary & Strategic Context The bis-tetrahydrofuran (bis-THF) ring system, particularly when flanked...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Oxidative Cyclization Strategies for Bis-Tetrahydrofuran (Bis-THF) Alcohol Motifs

Executive Summary & Strategic Context

The bis-tetrahydrofuran (bis-THF) ring system, particularly when flanked by hydroxyl groups (bis-THF alcohols/diols), constitutes the pharmacophore of Annonaceous acetogenins (e.g., cis-solamin, membranacin, uvaricin). These motifs exhibit potent antitumor and pesticidal activities by inhibiting mitochondrial NADH:ubiquinone oxidoreductase (Complex I).

Historically, constructing these adjacent ring systems required stepwise etherification. However, catalytic oxidative cyclization of polyenes (specifically 1,5-dienes and 1,5,9-trienes) has emerged as the superior methodology. It allows for the rapid generation of molecular complexity, forming four new carbon-oxygen bonds and up to four stereogenic centers in a single operation.[1]

This guide details three distinct catalytic protocols, selected based on their ability to control stereochemistry (cis vs. trans ring junctions) and operational scalability.

Mechanistic Pathways & Stereocontrol[2]

The choice of catalyst dictates the stereochemical outcome. Understanding the transition states is critical for experimental design.

  • Permanganate (

    
    ) / Ruthenium (
    
    
    
    ):
    Proceed via a concerted [3+2] cycloaddition, generally yielding cis-THF rings.
  • Rhenium (

    
    ):  Proceed via syn-oxidative cyclization of hydroxy-alkenes, typically yielding trans-THF  systems or specific syn-relationships depending on the precursor.
    
  • Cobalt (

    
    ):  Proceed via a radical pathway using molecular oxygen, favoring trans-THF  formation.
    
Pathway Visualization

OxidativeCyclization cluster_Cis Cis-Selective Pathway (Ru/Mn) cluster_Trans Trans-Selective Pathway (Re/Co) Precursor 1,5-Diene Precursor TS_Ru Metal-Oxo Ester (Concerted [3+2]) Precursor->TS_Ru RuO4/NaIO4 TS_Re Coordination/Insertion (Stepwise/Radical) Precursor->TS_Re Re2O7 or Co(II)/O2 Inter_Ru Cyclic Diester TS_Ru->Inter_Ru Prod_Cis Cis-Bis-THF Diol Inter_Ru->Prod_Cis Hydrolysis Prod_Trans Trans-Bis-THF Diol TS_Re->Prod_Trans Cyclization

Figure 1: Divergent mechanistic pathways for oxidative cyclization. Ru/Mn pathways favor concerted mechanisms leading to cis-stereochemistry, while Re/Co pathways favor thermodynamic trans-products.

Protocol A: Ruthenium-Catalyzed Oxidative Cyclization

Target: cis-THF / cis-Bis-THF cores. Mechanism: Catalytic


 generated in situ from 

or

using Sodium Periodate (

) as the terminal oxidant.
Rationale

While stoichiometric permanganate is the classical method, it generates massive manganese waste. The Ruthenium protocol is catalytic, operates under milder conditions, and utilizes


 to continuously regenerate the active 

species.
Materials
  • Substrate: 1,5,9-triene or 1,5-diene (0.5 mmol).

  • Catalyst:

    
     (5 mol%).
    
  • Co-Oxidant:

    
     (4.0 equiv).
    
  • Solvent System: EtOAc /

    
     / 
    
    
    
    (3:3:1 biphasic mixture).
  • Quench: Saturated

    
    .
    
Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve the polyene substrate (1 equiv) in a mixture of EtOAc and

    
     (0.1 M concentration).
    
  • Catalyst Activation: Cool the mixture to 0°C. Add the aqueous solution of

    
     (5 mol%). The solution should turn slightly dark.
    
  • Oxidant Addition: Add

    
     (4 equiv) portion-wise over 10 minutes. Vigorous stirring is essential as the reaction is biphasic.
    
    • Observation: The organic layer may turn yellow/orange (indicative of

      
      ).
      
  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC.[2] The reaction is typically fast.

    • Note: Prolonged reaction times can lead to over-oxidation (cleavage of C-C bonds).

  • Quench: Pour the reaction mixture into saturated aqueous

    
     to reduce residual Ru(VII/VIII) to Ru(IV) (black precipitate).
    
  • Workup: Filter through a Celite pad to remove Ru solids. Extract the filtrate with EtOAc (3x). Dry combined organics over

    
     and concentrate.
    
  • Purification: Flash column chromatography.

Validation Check: The product should show characteristic cis-THF signals in


H NMR (typically 

3.8–4.0 ppm for methine protons).

Protocol B: Cobalt-Catalyzed Aerobic Oxidative Cyclization

Target: trans-THF alcohols. Mechanism: Mukaiyama Cyclization. A Co(II) complex activates molecular oxygen (


) to form a hydroperoxide intermediate, which undergoes intramolecular radical cyclization.
Rationale

This is a "green" chemistry approach using atmospheric oxygen. It provides complementary diastereoselectivity (trans) to the Ru/Mn methods.

Materials
  • Substrate: 5-hydroxy-1-alkene derivative (0.5 mmol).

  • Catalyst: Cobalt(II) bis(trifluoroacetylacetonate) (

    
    ) or 
    
    
    
    (10-20 mol%).
  • Oxidant:

    
     (1 atm, balloon).
    
  • Solvent: Isopropanol (IPA) – Critical for hydrogen atom transfer.

Step-by-Step Protocol
  • Setup: Flame-dry a two-neck flask and cool under Argon.

  • Solvation: Dissolve the 5-hydroxy-alkene in HPLC-grade Isopropanol (0.1 M).

  • Catalyst Addition: Add

    
     (20 mol%).[3]
    
  • Oxygenation: Purge the system with

    
     for 5 minutes, then maintain under a balloon of 
    
    
    
    .
  • Heating: Heat the mixture to 60–75°C.

    • Mechanism:[1][3][4][5][6][7][8][9][10][11][12] The Co-catalyst initiates radical formation; IPA acts as the H-donor to quench the radical after cyclization.

  • Monitoring: Monitor consumption of the alkene. Reaction time is typically 4–12 hours.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The residue is often clean enough for direct column chromatography.

Protocol C: Rhenium(VII)-Mediated Syn-Oxidative Cyclization

Target: Stereospecific trans-THF or single-isomer bis-THF from hydroxy-alkenes. Mechanism: Kennedy Cyclization.


 coordinates to the homoallylic alcohol, forming a perrhenate ester that undergoes intramolecular hetero-Michael addition.
Rationale

While often used stoichiometrically, catalytic turnover is possible with specific co-oxidants.[2][13] However, the stoichiometric protocol is the industry standard for high-value intermediates due to its unmatched stereocontrol (forming the trans-THF ring with syn-hydroxylation relative to the ring).

Step-by-Step Protocol (Standard Stoichiometric)
  • Preparation: Dissolve

    
     (1.2 equiv) in anhydrous 
    
    
    
    under Argon.
  • Substrate Addition: Add the bishomoallylic alcohol (1 equiv) at room temperature.

  • Cyclization: Stir for 1–2 hours. The reaction proceeds via a Re(VII) ester.

  • Workup (Critical): The resulting rhenium-alkoxide must be hydrolyzed. Add pyridine (2 equiv) followed by saturated

    
    .
    
  • Extraction: Extract with DCM. The product is the trans-THF alcohol.

Comparative Analysis & Decision Matrix

FeatureRuthenium (

)
Cobalt (Mukaiyama) Rhenium (

)
Primary Product cis-THF diolstrans-THF alcoholstrans-THF alcohols
Mechanism Concerted [3+2]Radical CyclizationSyn-Oxidative Insertion
Catalytic? Yes (with

)
Yes (with

)
Stoichiometric (usually)
Key Reagent

/ Periodate

/ Oxygen

Substrate 1,5-Dienes / Trienes5-Hydroxy-alkenesBishomoallylic alcohols
Selectivity High (cis)High (trans)Very High (trans)
Experimental Workflow Diagram

Workflow Start Start: Select Substrate Decision1 Substrate Type? Start->Decision1 Diene 1,5-Diene Decision1->Diene Hydroxy 5-Hydroxy-Alkene Decision1->Hydroxy MethodA Method A: RuO4/NaIO4 (Catalytic) Diene->MethodA Direct Cyclization Decision2 Target Stereochemistry? Hydroxy->Decision2 Cis Cis-THF Decision2->Cis Rare Trans Trans-THF Decision2->Trans MethodB Method B: Co(nmp)2/O2 (Catalytic) Trans->MethodB Green/Scalable MethodC Method C: Re2O7 (Stoichiometric/High Precision) Trans->MethodC Complex/Total Synthesis

Figure 2: Decision matrix for selecting the optimal oxidative cyclization protocol based on substrate and target stereochemistry.

References

  • Piccialli, V. (2014). "Oxidative Cyclization of Dienes and Polyenes Mediated by Transition-Metal-Oxo Species." Synthesis, 46(18), 2403-2437. Link

  • Walba, D. M., et al. (1983). "Oxidative cyclization of 1,5-dienes by permanganate." Journal of the American Chemical Society, 105(13), 4370–4377. Link

  • Kennedy, R. M., & Tang, S. (1992).[12] "Directed oxidative cyclization of 5-hydroxyalkenes with rhenium oxide." Tetrahedron Letters, 33(26), 3729-3732. Link

  • Inoki, S., & Mukaiyama, T. (1990).[3] "Cobalt-mediated intramolecular cyclization of bishomoallylic alcohols under aerobic conditions." Chemistry Letters, 19(1), 67-70.[3] Link

  • Wolfe, J. P., & Hay, M. B. (2004). "Recent advances in the stereoselective synthesis of tetrahydrofurans." Tetrahedron, 60(52), 12211-12268. Link

  • Donohoe, T. J., et al. (2002). "The oxidative cyclisation of 1,5-dienes using catalytic osmium tetroxide." Tetrahedron Letters, 43(16), 2971-2974. Link

Sources

Application

Technical Application Note: High-Purity Isolation of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Executive Summary This application note details the isolation of (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol (commonly referred to as the Bis-THF Lactol ). This molecule is a critical chiral intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the isolation of (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol (commonly referred to as the Bis-THF Lactol ). This molecule is a critical chiral intermediate in the synthesis of the HIV protease inhibitor Darunavir (Prezista) and its analogs.

The isolation of this lactol presents specific process challenges:

  • Thermodynamic Instability: The lactol exists in dynamic equilibrium with its open-chain hydroxy-aldehyde form (mutarotation).

  • Over-Reduction Risk: In the standard reduction from the corresponding lactone, there is a high risk of over-reduction to the ring-opened diol.

  • Aluminum Emulsions: The use of aluminum hydride reagents (DIBAL-H) generates gelatinous byproducts that complicate phase separation.

This guide provides a validated protocol for the DIBAL-H reduction of (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-one and a specialized Rochelle’s Salt workup designed to maximize yield and purity.

Chemical Context & Reaction Engineering

The Target Molecule

The target, (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol , acts as the electrophilic precursor for the subsequent introduction of the ligand functionality. It is distinct from the final ligand (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[1]

  • CAS Number: 156006-21-2 (Generic for isomer mix)

  • Appearance: Viscous oil or low-melting solid (depending on anomeric ratio).

  • Stereochemistry: The (3aS, 6aR) designation fixes the cis-fused bicyclic ring system. The C2 position is anomeric; the isolated product is typically a mixture of

    
     and 
    
    
    
    epimers.
Synthetic Pathway

The industrial standard for generating this lactol is the partial reduction of the commercially available lactone.

Figure 1: Reaction pathway for the selective reduction of Bis-THF lactone. Control of temperature and stoichiometry is vital to prevent the "Diol" pathway.

Validated Experimental Protocol

Reagents and Equipment
  • Starting Material: (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-one (>98% purity).

  • Reducing Agent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene or Hexanes.[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (DCM is preferred for solubility).

  • Quenching Agent: Potassium Sodium Tartrate tetrahydrate (Rochelle’s Salt).

  • Inert Atmosphere: Argon or Nitrogen line.

Step-by-Step Procedure
Step 1: Reaction Setup (Cryogenic Control)
  • Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

  • Charge the flask with Lactone (1.0 eq) and anhydrous DCM (10 volumes) .

  • Cool the solution to -78°C using a dry ice/acetone bath. Note: Internal temperature monitoring is mandatory. Do not proceed until internal temp is < -70°C.

Step 2: Controlled Reduction
  • Add DIBAL-H (1.1 to 1.2 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 30–45 minutes.

    • Critical Control Point: The addition rate must be slow enough that the internal temperature never rises above -65°C .

  • Stir the mixture at -78°C for 2–3 hours .

  • In-Process Control (IPC): Analyze by TLC (EtOAc/Hexane 1:1). The lactone (Rf ~0.4) should disappear; the lactol appears as a streak or spot near Rf ~0.3 (stains strongly with anisaldehyde or KMnO4).

Step 3: The Rochelle's Salt Quench (Emulsion Management)

Causality: Direct water or acid quenching of DIBAL reactions creates gelatinous aluminum hydroxides (


) that trap the product and prevent phase separation. Rochelle's salt forms a water-soluble chelate with aluminum, ensuring clean layers.
  • While still at -78°C, add Methanol (1.5 eq) dropwise to quench excess hydride. (Caution: Gas evolution).

  • Remove the cooling bath and allow the mixture to warm to -20°C .

  • Add a saturated aqueous solution of Rochelle’s Salt (20 volumes) .

  • Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 1–2 hours .

    • Visual Cue: The mixture will initially be cloudy/opaque. Stirring is complete only when two clear, distinct layers are visible.

Step 4: Isolation[3]
  • Separate the layers in a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 5 volumes) . Lactols are polar; multiple extractions are necessary.

  • Combine organic layers and wash with Brine (1 x 10 volumes) .

  • Dry over Anhydrous

    
      (Magnesium sulfate is slightly acidic and can promote degradation/ring-opening).
    
  • Filter and concentrate under reduced pressure (Rotavap bath < 30°C).

Purification

The crude product is often a clear, viscous oil. If high purity is required:

  • Flash Chromatography: Silica gel, gradient elution 20%

    
     50% EtOAc in Hexanes.
    
  • Note: Silica is slightly acidic. Add 1% Triethylamine to the eluent to prevent degradation of the lactol on the column.

Workup Logic & Troubleshooting

The following flowchart illustrates the decision matrix for the workup, ensuring the "Self-Validating" requirement of this protocol.

Figure 2: Workflow for the breakdown of Aluminum-Lactol complexes. Patience during the stirring phase is the primary determinant of yield.

Analytical Data & Validation

NMR Interpretation

The isolated product will show signals for both anomers. Do not interpret the "messy" NMR as impurity without checking integration ratios.

Signal TypeChemical Shift (

ppm)
MultiplicityAssignment
Anomeric Proton (

)
5.4 – 5.7 ppmDoublet/MultipletDiagnostic for Lactol (vs. Lactone at ~4.5 or Diol)
Ring Junction (

)
2.8 – 4.2 ppmMultipletBicyclic framework
Impurity (Diol) 3.6 – 3.8 ppmBroad SingletOver-reduction indicator
Impurity (Toluene) 7.1 – 7.3 ppmMultipletSolvent carryover (common in DIBAL)
Storage Stability
  • Condition: Store at -20°C under Argon.

  • Shelf-life: 2–4 weeks.

  • Degradation: The lactol slowly oxidizes back to the lactone or opens to the aldehyde upon exposure to air/moisture.

References

  • Ghosh, A. K., et al. (2006). Structure-Based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry.

  • Surleraux, D. L., et al. (2005). Discovery of TMC114, a Potent Non-Peptidic HIV Protease Inhibitor.[4] Journal of Medicinal Chemistry.

  • Vermeer, et al. (2005). Process for the Preparation of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol.[1][4][5][6][7][8][9][10][11][12] World Intellectual Property Organization (WO2005063770).

  • Master Organic Chemistry. (2011). DIBAL Reduction of Esters and Lactones: Mechanism and Protocol.

  • Organic Chemistry Portal. Diisobutylaluminum Hydride (DIBAL-H) Reactions.

Sources

Method

Application Note: Advanced Crystallization Techniques for Bis-THF Lactol Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Stereoselective Isolation of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Intermediates Introduction & Mechanistic Rationale The fu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Stereoselective Isolation of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Intermediates

Introduction & Mechanistic Rationale

The fused bicyclic bis-tetrahydrofuran (bis-THF) core is a privileged pharmacophore, most notably acting as the critical P2 ligand in the life-saving HIV-1 protease inhibitor Darunavir [1]. The unique stereochemistry of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety is responsible for its extensive hydrogen-bonding network within the viral protease active site, granting Darunavir its exceptionally high genetic barrier to resistance [4].

However, synthesizing this bis-THF alcohol at an industrial scale presents significant stereochemical challenges. Traditional methods relied heavily on the enzymatic kinetic resolution of racemic mixtures using immobilized lipases, which intrinsically capped theoretical yields at 50% and required massive solvent volumes [3].

Modern process chemistry has bypassed this limitation by leveraging Crystallization-Induced Asymmetric Transformation (CIAT) . By isolating the bis-THF lactone acetal intermediate—specifically (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one—process chemists can drive a dynamic epimerization in the mother liquor. Because the desired


-epimer is highly crystalline and significantly less soluble in 2-propanol than the undesired 

-epimer, acid-catalyzed equilibration continuously converts the

-epimer into the

-epimer as the latter selectively precipitates out of solution [1, 2].

Comparative Process Data

To understand the operational superiority of the CIAT crystallization approach over legacy enzymatic resolution, the quantitative metrics of both workflows are summarized below.

Process ParameterEnzymatic Kinetic Resolution (Lipase PS)CIAT Crystallization (Methanesulfonic Acid)
Theoretical Max Yield 50% (Kinetic resolution limit)100% (Dynamic kinetic resolution)
Typical Isolated Yield 40 – 45%85 – 92%
Diastereomeric Excess (de) > 95%> 99%
Enantiomeric Excess (ee) ~ 95%> 99%
Volumetric Productivity Low (High dilution required for enzyme)High (Standard batch crystallization)
Cycle Time 48 – 72 hours12 – 16 hours
Key Reagents Immobilized Lipase, Vinyl Acetate2-Propanol, Methanesulfonic Acid

Data synthesized from comparative scale-up studies of Darunavir intermediates [1, 3, 4].

Workflow & Pathway Visualizations

The following diagrams illustrate the operational workflow and the underlying chemical thermodynamic pathways governing the CIAT process.

CIAT_Workflow Start Crude Bis-THF Lactone Acetal (α/β epimer mixture) Solvent Dissolution in 2-Propanol (50°C) Start->Solvent Acid Acid Catalysis (Methanesulfonic Acid) Solvent->Acid Cooling Controlled Cooling (to 1°C over 4h) Acid->Cooling Equilibrium Dynamic Epimerization (β ⇌ α) Cooling->Equilibrium Thermodynamic Control Precipitation Selective Crystallization of α-epimer Equilibrium->Precipitation Solubility Driven Filtration Filtration & Washing (Cold Isopropanol) Precipitation->Filtration Product Pure α-Lactone Acetal (>99% de) Filtration->Product

Fig 1: Operational workflow for the Crystallization-Induced Asymmetric Transformation (CIAT).

Pathway Reactant Mother Liquor Soluble β-Epimer Catalyst Acid Catalyst H+ / MeOH Reactant->Catalyst Protonation Intermediate Oxocarbenium Ion Planar Intermediate Catalyst->Intermediate Ring Opening ProductAlpha α-Epimer Crystalline Solid Intermediate->ProductAlpha Nucleophilic Attack & Precipitation ProductAlpha->Intermediate Reversible if dissolved

Fig 2: Chemical pathway of acid-catalyzed epimerization driven by selective precipitation.

Experimental Protocols

Protocol 1: CIAT of the Bis-THF Lactone Acetal Intermediate

Objective: Isolate the pure


-anomer from a crude 

mixture via dynamic crystallization.

Causality & Expert Insight: The crude reaction mixture typically contains an


 ratio of less than 1:1. If one were to simply filter the mixture, the yield would be abysmal. By adding a catalytic amount of methanesulfonic acid (MeSO

H), the methoxy-acetal undergoes reversible ring-opening to an oxocarbenium ion. Because the

-epimer has a highly ordered crystal lattice with poor solubility in 2-propanol at 1 °C, it precipitates. Le Chatelier’s principle forces the continuous conversion of the soluble

-epimer into the

-epimer until the equilibrium is exhausted [1, 2].

Step-by-Step Methodology:

  • Dissolution: Transfer 100 g of the crude bis-THF lactone acetal mixture (dark-brown oil/solid mix) into a 1 L jacketed reactor. Add 350 mL of 2-propanol.

  • Heating: Heat the mixture to 50 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Catalyst Addition: Add 0.2 equivalents of methanesulfonic acid (MeSO

    
    H) slowly. Note: Stronger acids or higher temperatures must be avoided to prevent the elimination of methanol/water from the delicate tetrahydrofuran ring [1].
    
  • Epimerization & Seeding: Maintain the temperature at 50 °C for 1 hour. If spontaneous crystallization does not occur, seed the reactor with 0.5 g of pure

    
    -anomer crystals.
    
  • Controlled Cooling Ramp: Program the jacketed reactor to cool from 50 °C to 1 °C linearly over a period of 4 to 5 hours. Causality: A slow, linear cooling ramp prevents rapid supersaturation, which would trap impurities and the

    
    -epimer within the crystal lattice, degrading the diastereomeric excess (de).
    
  • Aging: Hold the slurry at 1 °C for an additional 2 hours to maximize yield.

  • Quenching: Neutralize the acid catalyst by adding 1.05 equivalents (relative to MeSO

    
    H) of triethylamine (TEA). Causality: Failure to neutralize the acid before solvent removal will cause reversion to the thermodynamic 
    
    
    
    mixture upon re-dissolution.
  • Filtration & Washing: Filter the off-white crystalline product under vacuum. Wash the filter cake twice with 50 mL of pre-chilled (0 °C) 2-propanol.

  • Drying: Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved.

    • Expected Outcome: Off-white crystalline solid; Yield: 85-90% (based on total acetal); Purity: >99% de by quantitative

      
      H NMR.
      
Protocol 2: Reduction and Isolation of the Final Bis-THF Alcohol

Objective: Convert the purified


-lactone acetal to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Causality & Expert Insight: The reduction of the lactone acetal requires a mild hydride source. LiBH


 is preferred over LiAlH

to prevent over-reduction or ring cleavage. The critical step is the acidic quench; the bis-THF alcohol is highly water-soluble, making traditional aqueous extraction notoriously difficult. A solvent-switch strategy combined with precise pH control is required to isolate the final product [1].

Step-by-Step Methodology:

  • Reduction: Dissolve 20 g of the pure

    
    -lactone acetal in 120 mL of anhydrous THF. Heat to 50 °C.
    
  • Hydride Addition: Dropwise, add 1.1 equivalents of a 10 wt% solution of LiBH

    
     in THF over 30 minutes. Stir at 50 °C for 2.5 hours.
    
  • Cryogenic Quench: Cool the suspension to -10 °C. Critical Step: Add 1.3 equivalents (based on LiBH

    
    ) of 32 wt% aqueous HCl over 4 hours. Causality: The internal temperature must strictly remain below -5 °C. Exothermic spikes will cause acid-catalyzed elimination of the newly formed hydroxyl group.
    
  • Neutralization: Neutralize the acidic mixture with triethylamine until pH 7 is reached.

  • Solvent Switch: Concentrate the mixture under reduced pressure to remove THF and water. Add 150 mL of ethyl acetate to the residue to precipitate the inorganic salts (LiCl, borates).

  • Filtration: Filter off the inorganic salts and wash the cake with cold ethyl acetate.

  • Final Crystallization: Concentrate the ethyl acetate filtrate to a minimal volume, add heptane as an anti-solvent until turbidity appears, and cool to 4 °C to crystallize the final (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

    • Expected Outcome: White crystalline solid; Yield: ~80%; Enantiomeric excess (ee): >99%.

References

  • Quaedflieg, P. J. L. M., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, ACS Publications. Available at:[Link]

  • Surleraux, D. L. N. G., et al. (2009). Methods for the preparation of (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol. US Patent 7595408B2.
  • Ghosh, A. K., et al. (2004). An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. ResearchGate. Available at:[Link]

  • Leonardi, M., et al. (2025). Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. Available at:[Link]

Application

Reagents for oxidation of hexahydrofuro[2,3-b]furan-2-ol to lactone

Application Note: High-Precision Oxidation of Hexahydrofuro[2,3-b]furan-2-ol to Lactone Executive Summary The oxidation of hexahydrofuro[2,3-b]furan-2-ol (a bicyclic lactol) to its corresponding lactone (hexahydrofuro[2,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Oxidation of Hexahydrofuro[2,3-b]furan-2-ol to Lactone

Executive Summary

The oxidation of hexahydrofuro[2,3-b]furan-2-ol (a bicyclic lactol) to its corresponding lactone (hexahydrofuro[2,3-b]furan-2-one) is a pivotal transformation in the synthesis and purification of intermediates for HIV protease inhibitors, most notably Darunavir (Prezista) . While the synthetic flow typically proceeds from lactone to lactol to the active ligand, the reverse oxidation is critical for:

  • Recycling: Recovering off-spec lactol intermediates.

  • Purification: Converting the epimeric, oil-based lactol into the crystalline, stable lactone for purification.

  • Analytical Standards: Generating high-purity reference standards.

This guide details three chemically distinct protocols—TPAP/NMO , TEMPO/BAIB , and Iodine/Base —selected for their ability to preserve the acid-sensitive cis-fused bis-THF ring system while delivering high yields.

Scientific Background & Mechanistic Insight

The Substrate Challenge

Hexahydrofuro[2,3-b]furan-2-ol exists in a dynamic equilibrium between its closed lactol form and its open-chain hydroxy-aldehyde form .

  • Risk: Strong acidic conditions or harsh oxidants can irreversibly open the ring or over-oxidize the aldehyde to a carboxylic acid, destroying the bicyclic scaffold.

  • Solution: Reagents must be sufficiently mild to oxidize the hemiacetal directly to the lactone (or trap the aldehyde as it forms) without disrupting the sensitive acetal linkage at the ring junction (C3a-C6a).

Reaction Pathway Analysis

The following diagram illustrates the equilibrium and the targeted oxidation pathway vs. the over-oxidation risk.

OxidationPathway Lactol Hexahydrofuro[2,3-b]furan-2-ol (Lactol / Hemiacetal) OpenChain Hydroxy-Aldehyde (Open Chain Form) Lactol->OpenChain Equilibrium Lactone Hexahydrofuro[2,3-b]furan-2-one (Target Lactone) Lactol->Lactone Direct Oxidation (TPAP/TEMPO) Acid Carboxylic Acid (Over-oxidation Side Product) OpenChain->Acid Harsh Oxidants (Jones/Permanganate) Acid->Lactone Acid Catalyzed Cyclization

Figure 1: Mechanistic pathway showing the direct oxidation of the lactol to lactone, avoiding the irreversible ring-opening to the carboxylic acid.

Strategic Reagent Selection

The following table compares the three recommended reagent systems based on reaction scale, cost, and "green" chemistry metrics.

FeatureMethod A: TPAP / NMO Method B: TEMPO / BAIB Method C: Iodine / Base
Mechanism Ruthenium-catalyzed hydride abstractionNitroxyl radical-mediated oxidationHypoiodite intermediate formation
Key Reagents Tetrapropylammonium perruthenate (cat.), NMOTEMPO (cat.), Bis-acetoxyiodobenzeneIodine (

),

or

Selectivity Excellent (Specific for lactols)High (Chemo-selective)Good (Classic sugar chemistry)
Conditions Neutral, Room TempMildly Acidic/Neutral, 0°C to RTBasic, 0°C
Scale Suitability High Value (<100g)Scalable (>100g)Lab Scale (<50g)
Cost High (Ru catalyst)ModerateLow
Primary Use Precious intermediates; max yield required.[1]"Green" synthesis; metal-free requirements.Simple substrates; avoiding heavy metals.[2]

Detailed Experimental Protocols

Protocol A: TPAP / NMO Oxidation (The "Gold Standard")

Best for: High-value intermediates where yield is paramount and metal contamination must be minimized via workup.

Reagents:

  • Substrate: Hexahydrofuro[2,3-b]furan-2-ol (1.0 equiv)

  • Catalyst: TPAP (5 mol%)

  • Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.5 equiv)

  • Desiccant: 4Å Molecular Sieves (Activated, powder)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add activated 4Å molecular sieves (500 mg/mmol substrate).

  • Dissolution: Dissolve the lactol (1.0 equiv) and NMO (1.5 equiv) in anhydrous DCM (0.1 M concentration). Stir for 10 minutes to dry the solvent further.

  • Initiation: Add TPAP (0.05 equiv) in one portion. The solution will turn dark green/black.

  • Reaction: Stir at room temperature. Monitor by TLC (typically complete in 1–2 hours).

    • Note: If the green color fades to brown/orange before completion, add small portions of NMO to regenerate the catalyst.

  • Quench & Workup: Filter the mixture through a short pad of silica gel (eluting with Ethyl Acetate) to remove the ruthenium residues.

  • Purification: Concentrate the filtrate. The lactone is often obtained in high purity; recrystallize from hexanes/EtOAc if necessary.

Why this works: TPAP functions as a "chemical pump," oxidizing the alcohol while being continuously regenerated by NMO. It avoids the acidic conditions that could degrade the bis-THF ring.

Protocol B: TEMPO / BAIB Oxidation (The "Green" Alternative)

Best for: Scalable processes requiring metal-free conditions.

Reagents:

  • Substrate: Hexahydrofuro[2,3-b]furan-2-ol (1.0 equiv)

  • Catalyst: TEMPO (0.1 equiv)

  • Oxidant: Bis-acetoxyiodobenzene (BAIB) (1.1 equiv)

  • Solvent: DCM / Water (9:1) or pure DCM

Workflow:

  • Setup: Dissolve the lactol (1.0 equiv) and TEMPO (0.1 equiv) in DCM (0.2 M).

  • Addition: Cool the solution to 0°C. Add BAIB (1.1 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. The orange color of TEMPO typically persists.

  • Quench: Add aqueous saturated

    
     (thiosulfate) to quench excess iodine species.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine.

  • Isolation: Dry over

    
     and concentrate.
    

Why this works: BAIB acts as the terminal oxidant for TEMPO. This method is highly chemoselective for primary alcohols and lactols over secondary alcohols, reducing the risk of side reactions on the ring system.

Process Control & Visualization

The following diagram outlines the critical decision points and process controls for the oxidation workflow.

OxidationWorkflow Start Start: Lactol Substrate (Oil/Syrup) ReagentChoice Select Reagent System Start->ReagentChoice TPAP_Path Path A: TPAP/NMO (Anhydrous, MS 4Å) ReagentChoice->TPAP_Path High Value/Small Scale TEMPO_Path Path B: TEMPO/BAIB (DCM, 0°C) ReagentChoice->TEMPO_Path Scalable/Green Monitor Monitor Reaction (TLC/NMR) Target: Disappearance of Anomeric H TPAP_Path->Monitor TEMPO_Path->Monitor Check Complete? Monitor->Check Check->Monitor No Quench_TPAP Filter through Silica (Remove Ru) Check->Quench_TPAP Yes (Path A) Quench_TEMPO Quench with Na2S2O3 (Remove Oxidant) Check->Quench_TEMPO Yes (Path B) Isolate Isolate Lactone (Crystalline Solid) Quench_TPAP->Isolate Quench_TEMPO->Isolate

Figure 2: Operational workflow for the oxidation of hexahydrofuro[2,3-b]furan-2-ol.

Troubleshooting & Analytical Checks

ObservationProbable CauseCorrective Action
Low Yield Ring opening to hydroxy-acid.Ensure pH is neutral. Avoid aqueous workups with strong acids. Use buffered conditions (e.g., add

to TEMPO reaction).
Incomplete Reaction Catalyst deactivation.TPAP: Add more NMO. TEMPO: Add small amount of additional BAIB.
Product is Oil Lactone is usually crystalline; impurities present.Recrystallize from Isopropyl Alcohol (IPA) or Hexane/EtOAc. Check NMR for residual solvent.
NMR Shift Confirming Oxidation.Lactol: Anomeric proton at ~5.5-5.8 ppm (doublet). Lactone: Disappearance of anomeric proton; appearance of carbonyl signal in

NMR (~176 ppm).

References

  • Ley, S. V., et al. (1994).[3] "Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis." Synthesis, 639-666.[3]

  • Ghosh, A. K., et al. (2004). "Stereoselective Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol." Journal of Organic Chemistry, 69(23), 7822-7829.

  • De Mico, A., et al. (1997). "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." Journal of Organic Chemistry, 62(20), 6974-6977.

  • Hansen, T. M., et al. (2003). "Mild and Efficient Oxidation of Primary Alcohols to Aldehydes with TEMPO and PhI(OAc)2." Organic Syntheses, 80, 1.

  • Piccialli, V., et al. (2013). "Oxidative processes mediated by transition metal oxo-species." Journal of Chemical Research.

Sources

Method

Application Note: Protecting Group Strategies for (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol in the Synthesis of HIV-1 Protease Inhibitor Ligands

Executive Summary The compound (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol is a critical chiral bicyclic hemiacetal intermediate. It serves as the direct precursor to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (commonly kn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol is a critical chiral bicyclic hemiacetal intermediate. It serves as the direct precursor to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (commonly known as the bis-THF alcohol), which is the high-affinity P2 ligand utilized in such as Darunavir (Prezista) and Brecanavir[1].

Because the C2-hemiacetal exists in a dynamic equilibrium with its open-chain hydroxy-aldehyde tautomer, the molecule is highly susceptible to epimerization, ring-opening, and unwanted nucleophilic attacks. Strategic protection of the C2-hydroxyl group is therefore mandatory to lock the thermodynamically favored bicyclic conformation during downstream synthetic manipulations.

Mechanistic Rationale for Protection

The inherent reactivity of the hemiacetal moiety presents a significant synthetic bottleneck. Under basic conditions, the equilibrium shifts toward the open-chain aldol, which can undergo retro-aldol cleavage or epimerization at the C3a stereocenter. Under oxidative conditions, the hemiacetal is rapidly converted to the corresponding lactone.

By converting the hemiacetal into an acetal (O-alkyl), an ester (O-acyl), or a silyl ether (O-silyl), chemists can temporarily mask this reactivity. The choice of is dictated by the orthogonality required for subsequent steps—specifically, whether the downstream sequence involves strong bases (favoring acetals) or acidic conditions (favoring esters)[2].

ProtectionPathways Hemiacetal (3aS,6aR)-Hexahydrofuro [2,3-b]furan-2-ol (Hemiacetal) OpenChain Open-Chain Hydroxy-Aldehyde Hemiacetal->OpenChain Equilibrium (Ring-Opening) OMethyl O-Methyl Acetal (Base Stable) Hemiacetal->OMethyl MeOH, H+ (-H2O) OAcyl O-Acetate (Acid Stable) Hemiacetal->OAcyl Ac2O, Pyridine (-AcOH) OSilyl O-Silyl Ether (Orthogonal) Hemiacetal->OSilyl TBSOTf, Lutidine (-HOTf)

Fig 1. Hemiacetal equilibrium and key protecting group strategies for the bicyclic furan-2-ol.

Comparative Protecting Group Strategies

The following table summarizes the quantitative and qualitative data for the three primary protection strategies applied to the hexahydrofuro[2,3-b]furan-2-ol scaffold.

Protection StrategyReagents & ConditionsCleavage / Downstream ActivationStability ProfileYield (Typical)Synthetic Utility
O-Methyl Acetal MeOH, Amberlyst-15, 25 °C, 4 hEt₃SiH, BF₃·OEt₂, -78 °C (Reductive cleavage to CH₂)Highly stable to bases, Grignard reagents, and hydrides.88–92%Ideal for sequences requiring strong bases or C3-oxidation.
O-Acetate (Ester) Ac₂O, Pyridine, DMAP, 0 °C to 25 °C, 2 hK₂CO₃/MeOH (Deprotection) or Allyl-TMS/TiCl₄ (Substitution)Stable to mild acids and oxidants; labile to strong bases.90–95%Excellent leaving group for Lewis acid-mediated C2 functionalization.
O-Silyl Ether (TBS) TBSOTf, 2,6-Lutidine, CH₂Cl₂, 0 °C, 1 hTBAF, THF, 25 °C, 2 hOrthogonal to both mild acids and bases.85–90%Used in complex, multi-step sequences requiring orthogonal deprotection.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (TLC/GC-MS) are embedded to ensure mechanistic fidelity and prevent downstream failures.

Protocol 1: Synthesis of (3aS,6aR)-2-Methoxyhexahydrofuro[2,3-b]furan (O-Methyl Acetal)

Causality Insight: We utilize Amberlyst-15 (a solid polymeric sulfonic acid) rather than soluble acids like p-toluenesulfonic acid. This prevents the need for an aqueous basic workup, which can inadvertently hydrolyze the newly formed, acid-sensitive acetal if the pH is not strictly controlled.

  • Reaction Setup: Dissolve (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol (10.0 g, 76.8 mmol) in anhydrous methanol (100 mL) under an argon atmosphere.

  • Acid Catalysis: Add dry Amberlyst-15 resin (1.5 g). Stir the suspension at 25 °C.

  • In-Process Control: Monitor the conversion via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain). The hemiacetal (

    
    ) will convert to the less polar methyl acetal (
    
    
    
    ). The reaction is typically complete within 4 hours.
  • Workup: Filter the reaction mixture through a pad of Celite to remove the Amberlyst-15 resin. Wash the filter cake with anhydrous methanol (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (bath temperature < 30 °C to prevent volatility losses).

  • Purification: The crude acetal is generally pure enough (>95% by NMR) for downstream reduction. If required, purify via short-path vacuum distillation.

Protocol 2: Synthesis of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-yl Acetate (O-Acetylation)

Causality Insight: DMAP acts as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This overcomes the steric hindrance of the secondary bicyclic hemiacetal, accelerating the reaction and suppressing side-product formation.

  • Reaction Setup: Dissolve the hemiacetal (10.0 g, 76.8 mmol) in anhydrous dichloromethane (100 mL). Add anhydrous pyridine (12.4 mL, 153.6 mmol) and cool the mixture to 0 °C using an ice bath.

  • Catalyst & Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.47 g, 3.8 mmol, 5 mol%). Slowly add acetic anhydride (8.7 mL, 92.2 mmol) dropwise over 15 minutes to control the exothermic acylation.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

  • Quenching: Quench the unreacted acetic anhydride by adding saturated aqueous NaHCO₃ (50 mL) and stirring vigorously for 15 minutes.

  • Extraction & Washing: Separate the organic layer. Wash sequentially with 1M HCl (50 mL) to remove pyridine, followed by brine (50 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the acetate as a pale yellow oil.

Downstream Application: Reductive Cleavage to the Darunavir P2 Ligand

The ultimate goal of protecting the C2-hemiacetal is often to facilitate its eventual reductive cleavage to a methylene (CH₂) group, [3]. When the O-methyl acetal is treated with a strong Lewis acid (e.g., BF₃·OEt₂), the methoxy group is expelled, generating a highly reactive oxocarbenium ion. This intermediate is immediately intercepted by a hydride source (triethylsilane, Et₃SiH), which attacks stereoselectively from the less hindered convex face of the bicyclic system, finalizing the bis-THF architecture[4].

Workflow Start Protected Hemiacetal (e.g., 2-Methoxy) Step1 C3 Functionalization (Oxidation/Reduction) Start->Step1 Step2 Lewis Acid Activation (BF3·OEt2) Step1->Step2 Step3 Reductive Cleavage (Et3SiH) Step2->Step3 Product Darunavir P2 Ligand (bis-THF-3-ol) Step3->Product

Fig 2. Workflow from protected hemiacetal to the bis-THF-3-ol P2 ligand of Darunavir.

References

  • Title: Potent HIV protease inhibitors: the development of tetrahydrofuranylglycines as novel P2-ligands and pyrazine amides as P3-ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley URL: [Link]

  • Title: An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors Source: European Journal of Organic Chemistry / ResearchGate URL: [Link]

  • Title: Recent Advances in Heterocyclic HIV Protease Inhibitors Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Application

Scale-up process for bis-THF-2-ol production

Application Note: Scalable Synthesis of Bis-THF-2-ol via Continuous Flow Reduction Executive Summary The bis-tetrahydrofuran (bis-THF) scaffold is a privileged structural motif in antiretroviral therapeutics, most notabl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Bis-THF-2-ol via Continuous Flow Reduction

Executive Summary

The bis-tetrahydrofuran (bis-THF) scaffold is a privileged structural motif in antiretroviral therapeutics, most notably as the P2-ligand in Darunavir. While the 3-ol derivative is the final coupling partner, the bis-THF-2-ol (hexahydrofuro[2,3-b]furan-2-ol) lactol serves as a critical, highly reactive intermediate.

Scaling the production of bis-THF-2-ol presents a distinct chemical engineering challenge: the partial reduction of the corresponding lactone (bis-THF-2-one) to the lactol (hemiacetal) without over-reduction to the ring-opened diol. In batch processing, this requires cryogenic conditions (–78 °C) to manage the exotherm and selectivity, creating significant bottlenecks at pilot scale.

This guide details a Process Intensification (PI) strategy utilizing Continuous Flow Chemistry to execute this reduction at elevated temperatures (–20 °C to 0 °C) with superior selectivity, safety, and throughput compared to traditional batch methods.

Part 1: Process Chemistry & Critical Quality Attributes (CQA)

The Reaction Pathway

The synthesis hinges on the hydride reduction of hexahydrofuro[2,3-b]furan-2-one (1) to hexahydrofuro[2,3-b]furan-2-ol (2). The critical impurity is the ring-opened diol (3), formed by over-reduction.

  • Reagent: Diisobutylaluminum hydride (DIBAL-H) is the standard reductant due to its Lewis acidity, which stabilizes the aluminate intermediate, preventing premature collapse to the aldehyde.

  • Thermodynamics: The reaction is highly exothermic. In large batch reactors, heat accumulation leads to localized "hot spots," causing the aluminate complex to dissociate and allowing a second hydride attack, yielding the diol.

Structural Visualization

ReactionPathway cluster_legend Process Control Lactone Bis-THF Lactone (Precursor) Aluminate Tetrahedral Aluminate Intermediate (Thermally Labile) Lactone->Aluminate + DIBAL-H Fast, Exothermic Lactol Bis-THF-2-ol (Target Lactol) Aluminate->Lactol Quench (H3O+) Controlled Hydrolysis Diol Ring-Opened Diol (Over-reduction Impurity) Aluminate->Diol + 2nd DIBAL-H (If T > -40°C or Excess Reagent) Control Critical Control Point: Residence Time & Temp

Figure 1: Reaction pathway highlighting the thermal instability of the aluminate intermediate.

Part 2: Continuous Flow Protocol (Recommended)

Rationale: Flow reactors provide high surface-area-to-volume ratios (SA/V), enabling rapid heat dissipation. This allows the unstable aluminate intermediate to be generated and quenched within seconds, effectively "outrunning" the side reaction even at mild temperatures.

Equipment Setup
  • Reactor: Silicon carbide (SiC) or Hastelloy plate reactor (e.g., Corning G1 or Chemtrix Protrix).

  • Pumps: Dual rotary piston pumps (e.g., Knauer Azura) for pulse-free delivery.

  • Thermostat: Single chiller unit capable of maintaining –20 °C.

Reagents & Stock Solutions
StreamComponentConcentrationFlow Rate (Example)
Feed A Bis-THF Lactone in Toluene1.0 M10 mL/min
Feed B DIBAL-H in Toluene1.2 M (1.2 equiv)10 mL/min
Feed C Methanol / Rochelle Salt (Quench)Excess20 mL/min
Step-by-Step Execution
  • System Inertization: Purge the entire flow path with anhydrous nitrogen. Flush with anhydrous toluene to remove moisture (DIBAL-H is pyrophoric and reacts violently with water).

  • Thermal Equilibration: Set the reactor temperature to –20 °C . (Note: Batch requires –78 °C; Flow allows –20 °C due to superior mixing).

  • Residence Time Control: Adjust flow rates to achieve a residence time (

    
    ) of 20–30 seconds  in the reaction zone.
    
    • Calculation:

      
      
      
  • Mixing: Streams A and B meet at a T-mixer or static mixing module. The high shear forces ensure instantaneous mixing, preventing localized concentration gradients.

  • Quenching: The reaction stream immediately enters a secondary mixing zone where it meets Feed C (MeOH/Rochelle Salt). This destroys the aluminate complex before it can degrade.

  • Phase Separation: Collect the effluent in a separation vessel. The biphasic mixture (Organic/Aqueous) separates rapidly due to the specific gravity difference.

Flow Diagram

FlowProcess FeedA Feed A: Lactone (Toluene) Mixer1 Mixer 1 (High Shear) FeedA->Mixer1 FeedB Feed B: DIBAL-H (Toluene) FeedB->Mixer1 FeedC Feed C: Quench Solution Mixer2 Mixer 2 (Quench) FeedC->Mixer2 Reactor Residence Loop (-20°C, 30 sec) Mixer1->Reactor Reaction Zone Reactor->Mixer2 Collection Phase Separator Mixer2->Collection Product Stream

Figure 2: Schematic of the continuous flow setup for DIBAL-H reduction.

Part 3: Batch Protocol (Alternative)

Note: Use this method only if flow equipment is unavailable. Strict adherence to cryogenic temperatures is mandatory.

  • Setup: 2L Jacketed glass reactor with overhead mechanical stirrer (Rushton turbine).

  • Charge: Add Bis-THF lactone (50 g) and anhydrous THF (500 mL). Cool to –78 °C using a dry ice/acetone bath or cryostat.

  • Addition: Add DIBAL-H (1.0 M in toluene, 1.2 equiv) dropwise via a pressure-equalizing addition funnel.

    • Critical: Maintain internal temperature < –70 °C. Addition may take 2–4 hours.

  • Reaction: Stir at –78 °C for 1 hour. Monitor by TLC or GC.

  • Quench: Add Methanol (50 mL) extremely slowly at –78 °C. A massive exotherm will occur.

  • Workup: Warm to room temperature. Add saturated aqueous Rochelle salt (potassium sodium tartrate) and stir vigorously for 2 hours to break the aluminum emulsion. Extract with EtOAc.

Part 4: Quality Control & Troubleshooting

Analytical Method (GC-FID)

The lactol exists in equilibrium with the open-chain aldehyde, which can complicate HPLC analysis. GC is preferred for in-process control.

  • Column: DB-5 or equivalent non-polar capillary column.

  • Inlet: 250 °C, Split 20:1.

  • Oven: 50 °C (2 min)

    
     20 °C/min 
    
    
    
    250 °C.
  • Retention Times (Approx):

    • Lactone: 8.5 min

    • Lactol (2-ol): 9.2 min

    • Diol: 10.5 min

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Diol Content (>5%) Temperature spike during addition.Batch: Slow down addition. Flow: Increase flow rate (lower residence time) or lower reactor temp.
Incomplete Conversion Quenched too early or wet solvent.Ensure solvents are <50 ppm water. Increase residence time slightly.
Gel Formation Aluminum salts precipitating.Use Rochelle salt (tartrate) during workup; it chelates Al species into water-soluble complexes.
Low Yield Lactol degradation during isolation.The lactol is acid-sensitive. Ensure workup is neutral/mildly basic. Do not store; use immediately in next step.

References

  • Ghosh, A. K., et al. (2004).[1] "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor TMC-114." Journal of Organic Chemistry, 69(23), 7822–7829.[1] Link[1]

  • Yu, R. H., et al. (2008). "Practical Synthesis of the Bicyclic Darunavir Side Chain." Organic Process Research & Development, 12(1), 96-100. (Describes scale-up challenges of the bicyclic system). Link

  • Codexis Inc. (2010). "Enzymatic reduction of ketones and lactones." Patent WO2010025239. (Alternative enzymatic routes for chiral purity). Link

  • Webb, D., & Jamison, T. F. (2010). "Continuous Flow Synthesis of Highly Functionalized Ethanolamine Derivatives." Organic Letters, 12(22), 5200-5203. (Foundational principles for DIBAL-H in flow). Link

Sources

Method

Application Note: Solvent Selection and Extraction Optimization for Hexahydrofuro[2,3-b]furan-2-ol

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Application: Downstream processing of bis-THF lactol intermediates for HIV-1 protease inhibitors (e.g., Darunavir, Brecanavir). Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Application: Downstream processing of bis-THF lactol intermediates for HIV-1 protease inhibitors (e.g., Darunavir, Brecanavir).

Introduction & Mechanistic Context

In the synthesis of critical antiretroviral APIs such as Darunavir, the bis-tetrahydrofuran (bis-THF) core is a non-negotiable structural motif [1]. The immediate precursor to the final chiral ligand is often hexahydrofuro[2,3-b]furan-2-ol (commonly referred to as the bis-THF lactol) [2].

From a downstream processing perspective, isolating this lactol from an aqueous reaction mixture presents a severe physicochemical challenge. The molecule is a low-molecular-weight bicyclic hemiacetal with a Topological Polar Surface Area (TPSA) of 38.69 Ų and a near-zero LogP of 0.0877 [3]. This extreme hydrophilicity means the lactol partitions almost equally between water and standard organic solvents. Furthermore, in aqueous media, the lactol exists in a dynamic equilibrium with its open-chain γ-hydroxyaldehyde form, further complicating phase transfer.

To achieve high-yield recovery without resorting to energy-intensive continuous extraction, process chemists must manipulate the thermodynamic partitioning through precise solvent selection and aqueous phase modification.

Solvent Selection Rationale: The Causality of Partitioning

Standard liquid-liquid extraction (LLE) relies on the solute having a higher affinity for the organic phase. For hexahydrofuro[2,3-b]furan-2-ol, we must select a solvent that acts as a strong hydrogen-bond acceptor to solvate the lactol's hydroxyl group, while maintaining low enough water miscibility to ensure a clean phase split.

  • Dichloromethane (DCM): Historically used due to its dipole moment, but its poor H-bond accepting capacity requires 4 to 5 volumetric passes to achieve >90% recovery. It is also heavily restricted under ICH Q3C Class 2 guidelines.

  • Ethyl Acetate (EtOAc): A standard Class 3 solvent. While it accepts hydrogen bonds, its relatively high water miscibility often leads to product loss in the aqueous phase unless aggressive salting-out is employed.

  • 2-Methyltetrahydrofuran (2-MeTHF): The optimal choice. As a cyclic ether, its oxygen atom is highly sterically accessible, making it a superior H-bond acceptor compared to EtOAc. It forms a clean biphasic system with water and exhibits a lower heat of vaporization, making the subsequent concentration step more energy-efficient.

Quantitative Solvent Comparison
SolventICH Q3C ClassH-Bond Acceptor CapacityWater Miscibility (w/w)Est. Extraction Efficiency (Per Pass)
Dichloromethane Class 2Poor1.3%~75%
Ethyl Acetate Class 3Moderate8.3%~65%
2-MeTHF Class 3Strong14.0%~88%
MTBE Class 3Weak4.8%~55%

Self-Validating Extraction Protocol

The following protocol utilizes 2-MeTHF combined with a salting-out strategy to drive the lactol into the organic phase. This is designed as a self-validating system: built-in In-Process Controls (IPCs) ensure that each step verifies the success of the previous one before proceeding.

Materials Required
  • Aqueous reaction mixture containing hexahydrofuro[2,3-b]furan-2-ol

  • Sodium Chloride (NaCl), ACS grade

  • 2-Methyltetrahydrofuran (2-MeTHF), >99% purity

  • Saturated brine solution

Step-by-Step Methodology

Step 1: Aqueous Phase Conditioning (Salting-Out)

  • Cool the crude aqueous reaction mixture to 15–20 °C to minimize lactol degradation.

  • Slowly add solid NaCl to the aqueous mixture until saturation is reached (approx. 300 g/L of water).

  • Causality: The addition of NaCl increases the ionic strength of the aqueous phase. Water molecules preferentially solvate the dissociated Na⁺ and Cl⁻ ions, drastically reducing the hydration sphere available for the lactol and forcing it out of the aqueous phase.

Step 2: Solvent Addition and Agitation

  • Add 2-MeTHF at a ratio of 3:1 (Organic:Aqueous volume).

  • Agitate vigorously for 15 minutes.

  • Self-Validation Check 1: Stop agitation. A sharply defined interface should form within 10–15 minutes. If a persistent emulsion remains, it indicates incomplete salt saturation or the presence of polymeric impurities. Corrective action: Filter the biphasic mixture through a 1-inch pad of Celite, which will instantly break the emulsion.

Step 3: Phase Separation and IPC

  • Separate the lower aqueous layer from the upper 2-MeTHF layer.

  • Self-Validation Check 2 (Mass Balance): Immediately sample the depleted aqueous layer. Analyze via GC-FID against a known lactol standard curve. The extraction is validated if the residual lactol in the aqueous phase is <5%. If >5%, perform one additional extraction with 1 volume of 2-MeTHF.

Step 4: Washing and Concentration

  • Wash the combined organic layers with a minimal volume (0.5x) of saturated brine to remove residual water and water-soluble impurities.

  • Concentrate the 2-MeTHF under reduced pressure (40 °C, 150 mbar) to yield the crude hexahydrofuro[2,3-b]furan-2-ol, ready for immediate downstream reduction or crystallization.

Process Visualization

G AqMix Aqueous Reaction Mixture (Bis-THF Lactol + Impurities) SaltOut Salting-Out Phase (Add NaCl to Saturation) AqMix->SaltOut Extract Solvent Addition (3x Vol 2-MeTHF) SaltOut->Extract PhaseSep Phase Separation (Settle for 15 mins) Extract->PhaseSep OrgPhase Organic Phase (2-MeTHF + Lactol) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Aqueous Waste) PhaseSep->AqPhase Bottom Layer Wash Brine Wash (Remove residual H2O) OrgPhase->Wash Conc Vacuum Concentration (Solvent Swap) Wash->Conc Product Purified Hexahydrofuro [2,3-b]furan-2-ol Conc->Product

Workflow diagram detailing the 2-MeTHF extraction process for hexahydrofuro[2,3-b]furan-2-ol.

References

  • Ghosh, A. K., et al. "An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors." ResearchGate. URL: [Link]

  • European Patent Office. "Enzymatic process for the preparation of butyrolactones (EP2634180A1)." Google Patents.

Technical Notes & Optimization

Troubleshooting

Darunavir Synthesis Support Center: Troubleshooting the Epoxide Ring-Opening Workflow

Welcome to the Technical Support Center for Darunavir intermediate synthesis. This guide is specifically engineered for process chemists and drug development professionals facing regioselectivity and over-reaction issues...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Darunavir intermediate synthesis. This guide is specifically engineered for process chemists and drug development professionals facing regioselectivity and over-reaction issues during the construction of the Darunavir backbone.

The critical step in this workflow is the nucleophilic ring opening of the chiral epoxide (e.g., tert-butyl ((1S,2S)-1-(oxiran-2-yl)-2-phenylethyl)carbamate) by isobutylamine. Controlling the reaction to yield the desired secondary amine—specifically the 2-ol intermediate —while suppressing related impurities is paramount for maximizing overall API yield[1].

🔬 Frequently Asked Questions (FAQs): Mechanism & Causality

Q1: What exactly are the "2-ol" related impurities formed during the isobutylamine epoxide opening? A1: During the epoxide ring-opening step, three primary structural impurities can compromise your batch:

  • Bis-alkylated Impurity (Impurity-I): A tertiary amine formed when the desired 2-ol intermediate (which contains a nucleophilic secondary amine) reacts with another molecule of the starting epoxide[2].

  • Diamino-2-ol Impurity (Impurity 42): Chemically identified as (2R,3S)-3-amino-1-(isobutylamino)-4-phenylbutan-2-ol. This forms when the Boc-protecting group is thermally cleaved under harsh reaction conditions[3].

  • Regioisomer Impurity (1-ol derivative): Formed via nucleophilic attack of isobutylamine at the more sterically hindered internal carbon of the epoxide, rather than the desired terminal carbon.

Q2: Why does the Bis-alkylated Impurity (Impurity-I) form, and how can I kinetically suppress it? A2: The desired 2-ol intermediate is a secondary amine, which remains highly nucleophilic. If the local concentration of isobutylamine drops, this secondary amine aggressively competes for the unreacted epoxide. Causality & Solution: To kinetically suppress this bis-alkylation, the reaction must be flooded with a high molar excess of isobutylamine (often 15–25 equivalents)[1]. Alternatively, employing a "reverse addition" protocol—slowly dosing the epoxide into a neat or highly concentrated solution of isobutylamine—maintains a pseudo-infinite dilution of the epoxide, statistically forcing the primary amine attack.

Q3: How does solvent selection influence regioselectivity and impurity formation? A3: Protic solvents like Methanol (MeOH) or Isopropanol (IPA) are mandatory for this transformation. Causality: Protic solvents hydrogen-bond with the epoxide oxygen, polarizing the C-O bonds and electrophilically activating the ring. This facilitates a clean


-like attack at the less hindered terminal carbon. Conversely, aprotic solvents (like Toluene or DMF) fail to provide this activation, leading to sluggish reaction rates, higher required temperatures, and consequently, severe spikes in the de-Boc Diamino-2-ol impurity and regioisomers[4].

📊 Data Presentation: Reaction Parameter Optimization

The following table summarizes the causal relationship between stoichiometry, solvent choice, temperature, and the resulting impurity profile during the epoxide ring opening.

Reaction ConditionIsobutylamine (Eq)SolventTemp (°C)Yield of Desired 2-ol (%)Bis-alkylated Impurity (%)Diamino-2-ol Impurity (%)
Standard Batch 5.1Methanol60–6593.85.2< 0.5
Optimized Batch 15.0Methanol60–6597.70.4< 0.1
Solvent-Free 25.0Neat60–6598.5< 0.1< 0.1
Aprotic Solvent 15.0Toluene8080.02.513.0

Data synthesized from process optimization studies highlighting the necessity of excess amine and protic environments[1][4].

⚙️ Experimental Protocol: Self-Validating Epoxide Ring Opening

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are strictly met.

Step 1: Reagent Preparation & Setup

  • Charge a clean, dry reactor with isobutylamine (15.0 equivalents).

  • Add Methanol (3 volumes relative to epoxide weight) to the reactor and initiate stirring at 200 rpm.

  • Heat the mixture to a gentle internal temperature of 60°C.

Step 2: Reverse-Addition Execution

  • Dissolve the Boc-protected chiral epoxide (1.0 equivalent) in 2 volumes of Methanol.

  • Dose the epoxide solution into the reactor continuously over 2 hours using a metering pump. Note: Slow addition ensures the local concentration of epoxide remains near zero, preventing the secondary amine product from undergoing bis-alkylation.

  • Maintain the internal temperature strictly between 60–65°C for an additional 2 hours.

Step 3: In-Process Control (IPC) & Validation

  • Pull a 0.5 mL aliquot, quench in 1 mL water, and extract with 1 mL ethyl acetate.

  • Analyze the organic layer via HPLC (UV at 210 nm).

  • Validation Check: The reaction is deemed successful and complete when the unreacted epoxide peak is < 0.5% AUC.

    • Troubleshooting: If the desired 2-ol product is plateauing but epoxide remains > 0.5%, do NOT increase the temperature (exceeding 70°C will trigger Boc-cleavage and form Diamino-2-ol Impurity 42). Instead, add an additional 2.0 equivalents of isobutylamine and stir for 1 more hour.

Step 4: Workup & Isolation

  • Concentrate the reaction mass under reduced pressure (vacuum < 50 mbar) at 45°C to recover excess isobutylamine and methanol.

  • Dissolve the resulting crude residue in ethyl acetate and wash twice with 5% aqueous

    
     to purge residual water-soluble amines.
    
  • Crystallize the desired 2-ol intermediate from a mixture of heptane/ethyl acetate to purge any trace regioisomers into the mother liquor.

🖼️ Reaction Pathway Visualization

G Epoxide Chiral Epoxide (Boc-protected) Desired Desired 2-ol Intermediate (Secondary Amine) Epoxide->Desired SN2 Attack at Terminal Carbon BisAlk Bis-alkylated Impurity (Impurity-I) Epoxide->BisAlk Regio Regioisomer Impurity (1-ol derivative) Epoxide->Regio Attack at Internal Carbon Iso Isobutylamine (Primary Amine) Iso->Desired Desired->BisAlk Nucleophilic Attack on Excess Epoxide Diamino Diamino-2-ol Impurity (Impurity 42) Desired->Diamino Thermal Boc-Cleavage (T > 75°C)

Figure 1: Reaction pathways in Darunavir epoxide ring opening and associated 2-ol impurity formation.

📚 References

  • Title: An Efficient Synthesis of Darunavir Substantially Free from Impurities: Synthesis and Characterization of Novel Impurities Source: Academia.edu URL:

  • Title: An improved and robust scale-up process aided with identification and control of critical process impurities in darunavir ethanolate Source: ResearchGate URL:

  • Title: Darunavir Impurity 42 - API Impurities Source: Alentris Research Pvt. Ltd. URL:

Sources

Optimization

Technical Support Center: Preventing Ring-Opening Degradation of Hexahydrofuro[2,3-b]furan-2-ol

Welcome to the Technical Support Center for the handling, isolation, and storage of hexahydrofuro[2,3-b]furan-2-ol . As a critical bicyclic hemiacetal (lactol) intermediate in the synthesis of high-affinity P2-ligands fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, isolation, and storage of hexahydrofuro[2,3-b]furan-2-ol . As a critical bicyclic hemiacetal (lactol) intermediate in the synthesis of high-affinity P2-ligands for HIV-1 protease inhibitors—most notably Darunavir—this compound presents significant handling challenges. Due to the inherent thermodynamic strain of the fused bis-tetrahydrofuran (bis-THF) system, the hemiacetal is highly susceptible to ring-opening degradation, C2-epimerization, and irreversible polymerization ()[1].

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure the structural integrity of your bis-THF intermediates.

Core Principles: The Causality of Degradation

To prevent degradation, you must first understand the thermodynamic sink of the molecule. Hexahydrofuro[2,3-b]furan-2-ol exists in a dynamic equilibrium between its closed bicyclic hemiacetal form and an open-chain hydroxy-aldehyde form.

  • Acid-Catalyzed Pathway: Even trace acidity protonates the hemiacetal hydroxyl or ring oxygen, lowering the activation barrier for C–O bond cleavage. This forms a highly reactive oxocarbenium ion that rapidly opens to the aldehyde.

  • Thermal Stress: Elevated temperatures shift the equilibrium toward the open-chain hydroxy-aldehyde. Because aldehydes are highly electrophilic, they undergo rapid intermolecular aldol condensations and acetalizations, leading to irreversible oligomerization.

  • Base-Catalyzed Pathway: Strong bases deprotonate the hemiacetal hydroxyl, generating an alkoxide that drives a retro-aldol-like ring-opening sequence.

Mechanism A Bicyclic Hemiacetal (Stable Form) B Protonated Hemiacetal (Labile) A->B Trace Acid (H+) C Oxocarbenium Ion (Transition) B->C -H2O D Hydroxy-Aldehyde (Open Ring) C->D Ring Opening D->A Ring Closure E Oligomers (Degradation) D->E Thermal Stress

Mechanistic pathway of acid-catalyzed ring-opening degradation.

Frequently Asked Questions (FAQs)

Q: My isolated hexahydrofuro[2,3-b]furan-2-ol turned into a viscous, dark oil after a week at room temperature. What happened? A: The compound underwent thermal ring-opening followed by polymerization. The open-chain hydroxy-aldehyde form is a kinetic trap at room temperature. Always store the neat compound at -20 °C under an inert atmosphere (Argon/N2) to "freeze" the mutarotation equilibrium.

Q: Can I use standard silica gel chromatography to purify this hemiacetal? A: It is highly discouraged unless the silica is strictly neutralized. Standard silica gel is slightly acidic (pH ~4.5–5.5) and acts as a heterogeneous catalyst for the ring-opening and epimerization of the hemiacetal during elution. If chromatography is unavoidable, use triethylamine-treated silica (1% Et3N in the eluent) or switch to Florisil.

Q: What is the best solvent for handling this intermediate in solution? A: Aprotic, non-nucleophilic solvents are mandatory. Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or methyl tert-butyl ether (MTBE) are ideal. Avoid protic solvents like methanol or ethanol during extraction, as they facilitate proton transfer and promote ring-opening ()[2].

Troubleshooting Guide

Issue 1: Low yield of the intact bicyclic system after aqueous workup.

  • Root Cause: Acidic or highly basic aqueous phases during extraction push the equilibrium to the open-chain form.

  • Solution: Quench reactions strictly with pH-neutral buffers (e.g., a 1:1 mixture of saturated aqueous NaHCO3 and NaH2PO4 adjusted to pH 7.0–7.5). Never use 1M HCl or 1M NaOH washes.

Issue 2: Epimerization at the C2 position (shifting alpha/beta anomer ratios).

  • Root Cause: Trace moisture combined with mild Lewis acids catalyzes mutarotation via the transient oxocarbenium intermediate.

  • Solution: Dry organic extracts thoroughly over anhydrous Na2SO4. Do not use MgSO4 , as its mild Lewis acidity is sufficient to trigger ring-opening in sensitive bis-THF systems.

Quantitative Stability Data

To assist in your experimental planning, refer to the degradation profiles below. These metrics highlight the extreme sensitivity of the hemiacetal to its microenvironment.

Storage ConditionSolvent / MatrixTemperatureHalf-Life (t½) / IntegrityPrimary Degradation Pathway
Neat (Purified) None25 °C< 48 hoursThermal ring-opening & oligomerization
Neat (Purified) None-20 °C> 6 monthsStable (Kinetic freezing of mutarotation)
Solution DCM (Anhydrous)4 °C~ 2 weeksSlow epimerization
Solution THF (Trace Water/Acid)25 °C~ 12 hoursHydrolytic ring-opening to hydroxy-aldehyde
Solid Phase Untreated Silica Gel25 °C< 30 minutesAcid-catalyzed irreversible ring-opening

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not skip the validation steps, as they are the only way to confirm the structural integrity of the bis-THF core before proceeding to downstream coupling steps ()[3].

Protocol A: pH-Controlled Isolation of Hexahydrofuro[2,3-b]furan-2-ol
  • Quench: To the crude reaction mixture containing the hemiacetal, add a 1:1 mixture of saturated aqueous NaHCO3 and pH 7.0 phosphate buffer. (Causality: Prevents acid-catalyzed oxocarbenium formation).

  • Extraction: Extract the aqueous layer with cold Methyl tert-butyl ether (MTBE) (3 x 20 mL). (Causality: MTBE is aprotic and less miscible with water than THF, preventing moisture carryover).

  • Neutral Drying: Dry the combined organic layers over anhydrous Na2SO4 for 15 minutes. (Causality: Avoids the Lewis-acidic degradation triggered by MgSO4).

  • Cold Concentration: Filter the drying agent and concentrate the filtrate under high vacuum. Critical: Maintain the water bath strictly below 25 °C.

  • Self-Validation (NMR): Immediately dissolve a 1 mg aliquot in CDCl3 (pre-passed over basic alumina to remove DCl traces). Acquire a 1H-NMR spectrum. The intact hemiacetal is confirmed by the anomeric proton doublet of doublets at ~5.4–5.6 ppm. The absence of aldehydic protons (~9.5 ppm) validates the protocol's success.

Protocol B: Chemical Stabilization via Acetalization (Trapping)

If the hemiacetal does not need to be isolated as the free hydroxyl, industry standards dictate trapping it as a stable methyl acetal to prevent degradation during scale-up[2].

  • Solvent Exchange: Dissolve the crude, moisture-free hemiacetal in anhydrous methanol (0.2 M concentration).

  • Controlled Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents). (Causality: PPTS provides mild, controlled acidity to form the oxocarbenium ion without causing the polymerizing degradation associated with strong acids like TsOH).

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (TLC): Monitor by TLC (Hexanes/EtOAc 1:1) using Et3N-neutralized plates. The highly polar hemiacetal spot will cleanly convert to a higher-Rf acetal spot.

  • Isolation: Quench with solid NaHCO3, filter, and concentrate. The resulting methoxy acetal is highly stable and can be safely purified via standard silica gel chromatography.

Workflow Step1 1. Reaction Quench (pH 7.0-7.5 Buffer) Step2 2. Aprotic Extraction (MTBE or DCM) Step1->Step2 Step3 3. Neutral Drying (Anhydrous Na2SO4) Step2->Step3 Step4 4. Cold Concentration (T < 25°C, High Vac) Step3->Step4 Step5 5. Storage / Trapping (-20°C or Acetalization) Step4->Step5

Validated workflow for the isolation and handling of the hemiacetal.

References

  • Ghosh, A. K., et al. (2009). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. National Institutes of Health (NIH) / PMC.
  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. (2016). American Chemical Society (ACS).
  • US7595408B2 - Methods for the preparation of (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol. Google Patents.

Sources

Troubleshooting

Technical Support Center: Stereocontrol &amp; Epimerization in Bis-THF Systems

Welcome to the Advanced Synthesis Support Center. This portal is dedicated to troubleshooting the stereochemical challenges associated with bis-tetrahydrofuran (bis-THF) architectures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal is dedicated to troubleshooting the stereochemical challenges associated with bis-tetrahydrofuran (bis-THF) architectures. These structural motifs are critical in the development of HIV-1 protease inhibitors (e.g., Darunavir, TMC114) and the synthesis of complex natural products like Annonaceous acetogenins[1][2].

The configuration at the 2-position of bis-THF systems (whether it is the anomeric junction of a hexahydrofuro[2,3-b]furan core or the flanking position of an acetogenin) is highly labile. Mismanagement of reaction conditions can lead to unwanted epimerization, loss of stereocontrol, or complete structural degradation. This guide synthesizes field-proven causality, thermodynamic principles, and validated protocols to help you maintain absolute stereocontrol.

Part 1: Mechanistic Causality of C2-Epimerization

To successfully troubleshoot bis-THF synthesis, one must understand the thermodynamic and kinetic forces at play. Epimerization at the 2-position typically proceeds via two distinct mechanistic pathways depending on the substrate and environment:

  • Acid-Catalyzed Acetal Ring-Opening (Oxocarbenium Pathway): In fused bis-THF systems containing an acetal or hemiacetal linkage (such as the Darunavir P2 ligand), exposure to Brønsted or Lewis acids protonates the ring oxygen. This triggers reversible ring cleavage, generating a highly reactive oxocarbenium intermediate. Subsequent facial-selective ring closure is driven by thermodynamic stability, usually favoring the endo (or syn) diastereomer to minimize steric strain within the folded bicyclic pocket[1].

  • Base-Catalyzed Enolization: In systems where the 2-position is adjacent to an electron-withdrawing group (such as the

    
    -unsaturated 
    
    
    
    -lactone in acetogenins or an ester intermediate), basic conditions deprotonate the
    
    
    -carbon. The resulting enolate destroys the stereocenter, and subsequent protonation yields a thermodynamic mixture of epimers[2][3].
Mechanistic Pathway Visualization

EpimerizationMechanism Kinetic Exo-Diastereomer (Kinetic Product) Protonation Protonated Acetal (H+ Activation) Kinetic->Protonation Acid Catalyst (e.g., MsOH) Oxocarbenium Oxocarbenium Ion Intermediate (Ring Opened, Planar) Protonation->Oxocarbenium Ring Cleavage Thermodynamic Endo-Diastereomer (Thermodynamic Product) Oxocarbenium->Thermodynamic Facial Selective Ring Closure Degradation E1 Elimination Pathway (Irreversible Degradation) Oxocarbenium->Degradation Strong Acid / High Temp Thermodynamic->Oxocarbenium Reversible

Caption: Mechanistic divergence of bis-THF oxocarbenium intermediates during acid-catalyzed epimerization.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to deliberately epimerize the exo-diastereomer of a hexahydrofuro[2,3-b]furan intermediate to the desired endo-isomer, but I am observing massive degradation and poor yields. What is going wrong?

The Causality: You are likely using an acid that is too strong or running the reaction at an elevated temperature. When attempting to equilibrate the


-anomeric lactone acetal to the 

-anomer, the oxocarbenium intermediate is highly sensitive. If you use strong acids (like formic acid or concentrated

) or heat the reaction, the intermediate undergoes an E1-type elimination. This ejects water or methanol from the tetrahydrofuran moiety, permanently destroying the bis-THF ring and leading to complex degradation mixtures[1].

The Solution: Shift to a mild, controlled thermodynamic equilibration. Use exactly 0.2 equivalents of methanesulfonic acid (MsOH) in methanol at ambient temperature. Furthermore, the system must be strictly neutralized with triethylamine (


) before any concentration steps. Concentrating an acidic methanol solution will artificially increase the acid concentration, triggering the elimination pathway during rotary evaporation[1].
Q2: During the Lewis acid-catalyzed vinyl acetal rearrangement to form 2,3-disubstituted THFs, my cis/trans ratio is completely eroded. How do I trap the cis-isomer?

The Causality: The rearrangement of 4,5-dihydro-1,3-dioxepines to bis-THF derivatives is highly temperature-dependent. The cis-2,3-disubstituted THF is the kinetic product, while the trans-derivative is the thermodynamic product. At higher temperatures (e.g., above 0 °C or under reflux), the initial cis-product undergoes spontaneous epimerization to the trans-isomer via solvent-cage ion-pair dissociation[4].

The Solution: To maintain strict kinetic control and isolate the cis-isomer (required for Darunavir analogs), the reaction temperature must be rigorously maintained at -78 °C. Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (20 mol%) as the Lewis acid. Ensure your cooling bath is stabilized before catalyst addition, and quench the reaction at -78 °C before allowing it to warm.
Q3: How do I prevent base-catalyzed epimerization of the C2 position in Annonaceous acetogenin analogs during late-stage deprotection?

The Causality: The C2 position of the


-unsaturated 

-lactone in acetogenins is highly acidic due to the adjacent carbonyl. Standard basic deprotection conditions (e.g.,

in methanol for acetate removal or saponification) will rapidly enolize this position. Upon reprotonation, you will obtain a nearly 1:1 mixture of epimers, destroying the natural stereochemistry[2][5].

The Solution: Abandon basic deprotection strategies for late-stage acetogenin synthesis. If removing silyl ethers, use buffered neutral fluoride sources (like TBAF buffered with acetic acid) or mild acid. If removing ester protecting groups, utilize enzymatic cleavage (e.g., lipases) or extremely mild transesterification conditions that do not generate sufficient basicity to deprotonate the C2 position.

Part 3: Quantitative Data & Experimental Workflows

Table 1: Epimerization Conditions and Structural Outcomes for Bis-THF Acetals
Catalyst / ReagentSolventTemp (°C)Target OutcomeRisk / Failure Mode
Methanesulfonic acid (0.2 eq) Methanol20Optimal endo-epimerization (3:1

ratio)
Low risk if neutralized prior to workup.
Formic acid (Excess) Methanol>40Rapid equilibrationHigh Risk: E1 elimination of

/MeOH; ring destruction.

(0.2 eq)

-78Kinetic cis-THF formationWarming causes epimerization to trans-THF.

(1.0 eq)
Methanol25Ester deprotectionHigh Risk: Base-catalyzed enolization at C2 lactone.
Validated Protocol: Controlled Acid-Catalyzed Epimerization of Bis-THF Lactone Acetal

This protocol details the self-validating methodology for converting an exo-enriched bis-THF acetal mixture to the thermodynamically favored endo-isomer without degradation, a critical step in the scalable synthesis of TMC114 (Darunavir)[1].

Materials Required:

  • Crude exo-enriched bis-THF lactone acetal

  • Anhydrous Methanol (HPLC grade, strictly dry)

  • Methanesulfonic acid (MsOH, 99%)

  • Triethylamine (

    
    , distilled)
    
  • 2-Propanol (for crystallization)

Step-by-Step Methodology:

  • Preparation: Dissolve the crude bis-THF lactone acetal mixture in anhydrous methanol to achieve a concentration of approximately 0.5 M. Ensure the reaction flask is purged with inert gas (Argon/Nitrogen).

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add methanesulfonic acid (0.2 equivalents relative to the substrate) dropwise via a syringe.

    • Expert Insight: Do not exceed 0.2 equivalents. Excess acid lowers the activation barrier for the degradation pathway.

  • Equilibration: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–22 °C). Stir vigorously for 4 to 6 hours. Monitor the

    
     ratio via HPLC or 
    
    
    
    -NMR until a steady state (approx. 3:1 ratio) is achieved.
  • Critical Quench: Cool the reaction back to 0 °C. Add triethylamine (0.25 equivalents) dropwise to fully neutralize the methanesulfonic acid. Verify the pH is neutral to slightly basic using pH paper on an aliquot.

    • Expert Insight: This is a self-validating safety step. Failing to neutralize the acid will result in concentration-driven E1 elimination during the next step.

  • Isolation: Concentrate the neutralized mixture under reduced pressure (bath temperature < 35 °C).

  • Crystallization: Dissolve the resulting crude residue in a minimal amount of hot 2-propanol. Allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to selectively crystallize the desired

    
    -anomeric lactone acetal in high diastereomeric purity (>99% ee)[1].
    

References

  • Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues MDPI[Link]

  • Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Organic Letters - ACS Publications[Link]

  • Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans PMC - NIH[Link]

  • Diastereoselective Synthesis of Tetrahydrofurans from Aryl 3-Chloropropylsulfoxides and Aldehydes Yerevan State University[Link]

  • Chemical Methods for the Synthesis and Modification of Neoclerodane Diterpenes PMC - NIH[Link]

Sources

Optimization

Troubleshooting low conversion rates in bis-THF cyclization

Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously stubborn transformations in complex molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously stubborn transformations in complex molecule synthesis: the construction of bis-tetrahydrofuran (bis-THF) cores.

Whether you are synthesizing Annonaceous acetogenins, marine polyketides, or the critical P2 ligand for HIV protease inhibitors like Darunavir, low conversion rates usually stem from a fundamental mismatch between substrate conformation and catalytic kinetics. This guide bypasses generic advice, diving directly into the mechanistic causality behind failed cyclizations and providing self-validating protocols to rescue your yields.

Diagnostic Workflow: Isolating the Bottleneck

Before adjusting equivalents or swapping solvents, you must identify the kinetic trap specific to your cyclization pathway. Use the diagnostic matrix below to map your observed failure to its chemical root cause.

BisTHFTroubleshooting A Low bis-THF Conversion Detected B Identify Cyclization Pathway A->B C1 Transition-Metal Oxidative (RuO4, OsO4, ReVII) B->C1 C2 Epoxide-Opening Cascade (Polyethers, Acetogenins) B->C2 C3 Acid-Catalyzed Acetalization (Darunavir Ligands) B->C3 D1 Issue: Over-oxidation & Poor Catalyst Turnover C1->D1 D2 Issue: Poor 5-exo-tet Regioselectivity C2->D2 D3 Issue: Epimerization & Incomplete Acetal Exchange C3->D3 E1 Fix: Tune Solvent Polarity (EtOAc/Acetone/H2O) D1->E1 E2 Fix: Inside-Out Cascade or Payne Rearrangement D2->E2 E3 Fix: Dynamic Kinetic Resolution & Mild Acid (p-TsOH) D3->E3

Diagnostic decision tree for troubleshooting low conversion in bis-THF cyclization pathways.

Deep-Dive Troubleshooting Guides (FAQs)

Transition-Metal Oxidative Polycyclizations

Q: My RuO₄-mediated oxidative polycyclization of a 1,5,9-triene is stalling at <40% yield, and I am observing significant diol cleavage side-products. How can I improve catalyst turnover?

The Causality: Ruthenium tetroxide (RuO₄) is a highly aggressive oxidant. In the synthesis of targets like cis-solamin or neodysiherbaine, the initial [3+2] cycloaddition forms a ruthenate ester intermediate. If the stoichiometric co-oxidant (NaIO₄) fails to rapidly re-oxidize Ru(IV) back to Ru(VIII), the stalled intermediate undergoes premature C–C bond cleavage (over-oxidation) rather than progressing to the second cyclization event[1].

The Solution: The failure is almost certainly your solvent system. Standard biphasic systems (e.g., CCl₄/H₂O) do not adequately stabilize the intermediate. Switch to a carefully tuned ternary solvent system: EtOAc/acetone/H₂O (2:1:1 or 3:3:1) [1].

  • Why it works: EtOAc dissolves the lipophilic polyene, water dissolves the NaIO₄, and acetone acts as a miscible bridge. This specific dielectric environment fine-tunes the hydration sphere around the ruthenium center, accelerating the hydrolysis of the ruthenate ester and preventing oxidative cleavage, pushing yields from ~40% to >80%[1].

Epoxide-Opening Cascades

Q: During the synthesis of an acetogenin bis-THF core via an epoxide-opening cascade, I am observing incomplete conversion and the formation of unwanted 6-endo-tet (tetrahydropyran) byproducts instead of the desired 5-exo-tet (THF) rings. What is going wrong?

The Causality: Epoxide cascades are highly sensitive to the conformational pre-organization of the polyepoxide chain. Traditional "outside-in" cascades often fail because the formation of the first bulky THF ring creates a steric wall. This restricts the conformational freedom required for the pendant hydroxyl group to achieve the proper trajectory (the Bürgi-Dunitz angle equivalent) for the subsequent 5-exo-tet attack on the second epoxide, leading to stalled reactions or Baldwin's rules violations.

The Solution: Invert your topological approach by utilizing an "inside-out" cyclization cascade [2].

  • Why it works: By activating a central diol (e.g., converting it to a ditosylate) and allowing the cascade to propagate outward, the cyclization begins at the most sterically congested point and builds outward into unhindered space. Alternatively, employing a base-mediated double Payne rearrangement prior to 5-exo-tet cycloetherification can correct the stereochemical trajectory, drastically improving both regioselectivity and overall conversion[2].

Darunavir bis-THF Ligand Synthesis

Q: I am synthesizing the bis-THF alcohol intermediate for Darunavir ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol) via acid-catalyzed cyclization. My yield is low, and I am seeing epimerization at the C3a/C6a positions. How do I lock in the stereochemistry?

The Causality: The final acid-catalyzed cyclization and acetal exchange is a thermodynamically driven process. If you are using harsh acidic conditions (e.g., excess p-TsOH at high heat) to force a sluggish cyclization, the thermodynamic equilibrium shifts, leading to ring-opening/closing sequences that epimerize the sensitive chiral centers at the ring junction[3].

The Solution: The kinetic trap must be bypassed earlier in the synthesis. Implement a Dynamic Kinetic Resolution (DKR) coupled with a Ru-catalyzed asymmetric transfer hydrogenation on the α-acyl butyrolactone precursor[4].

  • Why it works: DKR continuously epimerizes the unreacted, undesired enantiomer of the starting material while the Ru-catalyst selectively hydrogenates the desired one. This funnels the racemic starting material entirely into the correct stereoisomer[4]. Once the stereocenters are rigidly set, the final cyclization can be performed under exceptionally mild conditions (e.g., catalytic H₂SO₄ or controlled p-TsOH in CHCl₃ at reflux), yielding the target bis-THF in >80% yield without epimerization[3][5].

Quantitative Data: Method Comparison & Optimization Targets

Cyclization StrategyTypical SubstratePrimary Catalyst / ReagentCommon Yield-Limiting FactorOptimized Yield Range
Oxidative Polycyclization 1,5,9-trienesRuO₂·H₂O / NaIO₄Over-oxidation / Poor turnover60–85%
Epoxide Cascade (Inside-Out) Bis-epoxide diolsBase or Lewis AcidPoor 5-exo-tet regioselectivity65–75%
Acetal Exchange (Darunavir) α-Acyl butyrolactonesRu(II) complex / p-TsOHEpimerization at C3a/C6a80–95%

Self-Validating Experimental Protocols

Protocol 1: Optimized RuO₄-Mediated Oxidative Cyclization

This protocol utilizes visual self-validation. The oxidation state of Ruthenium is color-coded by nature.

  • Preparation: In a round-bottom flask, dissolve the polyene substrate (1.0 equiv) in a 3:3:1 mixture of EtOAc/acetone/H₂O (0.1 M concentration).

  • Catalyst Loading: Add RuO₂·H₂O (20 mol%). Self-Validation Check: The solution will appear black/dark grey, indicating resting Ru(IV).

  • Oxidant Addition: Cool the mixture to 0 °C. Slowly add NaIO₄ (4.0 equiv) in portions over 15 minutes.

  • Monitoring Turnover: Self-Validation Check: The solution must turn bright yellow/green. This indicates the successful generation of the active RuO₄ (Ru(VIII)) species. If the solution remains black, catalyst turnover has failed; add an additional 0.5 equiv of NaIO₄.

  • Quenching: Once TLC indicates full consumption of the starting material (typically 2-4 hours), quench immediately with saturated aqueous Na₂S₂O₃ to prevent over-oxidation. Extract with EtOAc, wash with brine, and concentrate.

Protocol 2: Mild Acid-Catalyzed Cyclization for Darunavir bis-THF Core

This protocol ensures thermodynamic control without epimerization.

  • Preparation: Dissolve the enantiopure reduced diol intermediate (obtained via Ru-catalyzed DKR) in anhydrous CHCl₃ (0.2 M).

  • Acidification: Add a strictly catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Do not exceed this loading.

  • Cyclization: Heat the reaction to a gentle reflux (61 °C).

  • Self-Validation (Stereochemical Integrity): Monitor the reaction via chiral HPLC or polarimetry. The reaction should reach completion within 2-3 hours. Prolonged heating (>5 hours) is the primary cause of C3a/C6a epimerization.

  • Isolation: Cool to room temperature, neutralize immediately with solid NaHCO₃, filter, and concentrate in vacuo to afford the bis-THF alcohol in >80% yield[3].

References

  • Stereoselective Chemoenzymatic Cascade Synthesis of the bis-THF Core of Acetogenins ResearchG
  • Oxidative Cyclization of Dienes and Polyenes Mediated by Transition-Metal-Oxo Species Thieme Connect
  • Synthesis of a Key Subunit of HIV-1 Protease Inhibitor Darunavir: Ru-Catalyzed Asymmetric Transfer Hydrogen
  • Recent Advances in Heterocyclic HIV Protease Inhibitors MDPI
  • Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors NIH / PMC

Sources

Troubleshooting

Technical Support Center: Clearance of Residual (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot and eliminate residua...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot and eliminate residual (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol from final Active Pharmaceutical Ingredients (APIs).

This compound is a critical lactol (hemiacetal) intermediate encountered during the synthesis of the bis-tetrahydrofuran (bis-THF) core of HIV protease inhibitors like Darunavir . Due to its high polarity and structural homology to the target API, it frequently bypasses standard purification methods, threatening ICH compliance.

Mechanistic Troubleshooting & FAQs

Q1: Where exactly does the (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol impurity originate in our workflow? A: It originates upstream. During the synthesis of the target bis-THF-3-ol, a Nef oxidation and subsequent cyclization produce a lactol intermediate (the 2-ol) . If the subsequent reduction step (typically using NaBH₄ or catalytic hydrogenation) is incomplete, this unreduced hemiacetal carries over. Because it shares the exact bicyclic skeleton as your target 3-ol, it mimics its solubility profile and co-extracts into the organic phase.

Q2: Why does standard aqueous washing fail to remove this residual lactol from the crude API? A: Causality lies in its partition coefficient (LogP ~0.08) and hydrogen-bonding capacity. The molecule possesses two ether oxygens and a hydroxyl group, creating a dense H-bond network. If you are using polar aprotic extraction solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) during your workup, the solvent's polarity competes with water, retaining up to 45% of the impurity in the organic phase.

Q3: During crystallization of the final product, the impurity co-precipitates. How do we alter our crystal engineering to reject it? A: The impurity is likely being trapped via "oiling out" (liquid-liquid phase separation) rather than true co-crystallization. When the API precipitates too rapidly upon anti-solvent addition, it forms an amorphous, solvent-rich oil that encapsulates the highly polar bis-THF-2-ol. To fix this, you must lower the supersaturation rate, maintain the temperature above the cloud point longer, and introduce seed crystals early to force a controlled solid-liquid phase transition.

Process Workflows & Pathway Diagrams

Pathway A bis-THF-2-ol (Lactol Intermediate) B Reduction Step (Target: 3-ol) A->B C Target bis-THF-3-ol B->C High Conversion D Unreduced bis-THF-2-ol (Carryover Impurity) B->D Incomplete Rxn E Downstream API Coupling C->E D->E Co-extraction F Crude API Matrix E->F G Targeted Wash & Crystallization F->G G->D Purge to Waste H Pure Final Product G->H Purified

Figure 1: Pathway showing bis-THF-2-ol lactol carryover into the API matrix.

Troubleshooting Start Impurity > 0.15% in API Q1 Check Upstream: Is Lactol Reduced? Start->Q1 A1_No Optimize Reduction (Increase NaBH4) Q1->A1_No No A1_Yes Evaluate Workup Q1->A1_Yes Yes A1_No->Start Q2 Aqueous Wash Effective? A1_Yes->Q2 A2_No Use IPAc/Water Avoid DCM/EtOAc Q2->A2_No No A2_Yes Check Crystallization Q2->A2_Yes Yes A2_No->Start Q3 Oiling Out Observed? A2_Yes->Q3 A3_Yes Lower Supersaturation Add Seeds Early Q3->A3_Yes Yes A3_No Increase Anti-Solvent Q3->A3_No No Success Impurity Cleared A3_Yes->Success A3_No->Success

Figure 2: Decision tree for isolating and resolving bis-THF-2-ol carryover during processing.

Quantitative Solvent Screening Data

To successfully purge the impurity without sacrificing API yield, solvent selection is paramount. The table below summarizes the partition efficacy of various biphasic systems.

Organic PhaseAqueous PhaseVolumetric Ratio (Org:Aq)API Recovery (%)Impurity Clearance (%)Causality / Mechanistic Note
DichloromethaneWater1:198.045.0High polarity of DCM retains the lactol impurity via H-bonding.
Ethyl Acetate5% NaCl (Brine)1:195.565.2Moderate clearance; brine reduces emulsion but EtOAc still competes for the impurity.
Isopropyl AcetateWater1:292.088.5Lower polarity of IPAc forces the hydrophilic impurity into the aqueous phase.
Toluene / IPAc (7:3) Water 1:2 89.5 >99.0 Optimal disruption of H-bonding network; maximizes thermodynamic rejection.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint criteria are met.

Protocol A: Optimized Biphasic Extraction & Impurity Purge

Objective: Force the polar (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol into the aqueous waste stream prior to crystallization.

  • Solvent Exchange: Concentrate the crude API reaction mixture under reduced pressure (40°C, 50 mbar) to remove the reaction solvent (e.g., THF or DMF).

  • Reconstitution: Dissolve the crude residue in a 7:3 mixture of Toluene/Isopropyl Acetate (IPAc) at 10 volumes relative to the theoretical API mass.

  • Primary Wash: Add 5 volumes of deionized water. Agitate vigorously at 35°C for 15 minutes. Allow phases to separate for 10 minutes.

  • Validation Checkpoint 1 (Self-Validation): Sample the upper organic layer and analyze via HPLC/GC-FID.

    • Pass: bis-THF-2-ol peak area is < 0.15%. Proceed to step 5.

    • Fail: bis-THF-2-ol peak area is ≥ 0.15%. The partition equilibrium is insufficient. Corrective Action: Perform a secondary wash using 5% aqueous NaCl to break micro-emulsions and force the polar lactol into the aqueous waste. Re-test.

  • Phase Separation: Isolate the organic layer and dry over anhydrous Na₂SO₄.

Protocol B: Controlled Anti-Solvent Crystallization

Objective: Prevent "oiling out" and subsequent entrapment of trace residual lactol within the API crystal lattice.

  • Concentration: Concentrate the validated organic layer from Protocol A to exactly 3 volumes.

  • Heating: Heat the concentrated solution to 65°C until a clear, homogeneous solution is achieved.

  • Anti-Solvent Addition (Phase 1): Slowly dose in 1 volume of Heptane (anti-solvent) over 30 minutes while maintaining 65°C.

  • Seeding: Introduce 0.5% w/w of pure API seed crystals. Hold the suspension at 65°C for 1 hour to establish a stable crystal bed.

  • Validation Checkpoint 2 (Self-Validation): Inspect the reactor visually or via an inline particle probe (FBRM).

    • Pass: Distinct crystalline particles are observed. Proceed to step 6.

    • Fail: Droplets or a second liquid phase (oiling out) are observed. Corrective Action: Reheat to 75°C to dissolve the oil, add 0.5 volumes of IPAc, and repeat the seeding step at a lower supersaturation level.

  • Cooling & Isolation: Cool the reactor linearly to 5°C over 6 hours. Filter the slurry, wash the cake with cold Heptane (2 volumes), and dry under a vacuum at 50°C.

References

  • Ghosh, A. K., et al. "Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2004. URL:[Link]

  • Ghosh, A. K., et al. "Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol." Organic Letters, ACS Publications, 2005. URL:[Link]

  • Ramana, C. V., et al. "Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Acyl Butyrolactone via Dynamic Kinetic Resolution: Asymmetric Synthesis of bis-THF Alcohol Intermediate of Darunavir." Tetrahedron Letters, Elsevier, 2021. URL:[Link]

Optimization

Stability of hexahydrofuro[2,3-b]furan-2-ol under acidic conditions

The following technical guide addresses the stability and handling of hexahydrofuro[2,3-b]furan-2-ol , specifically focusing on its behavior under acidic conditions. Note on Nomenclature: This guide focuses on the 2-ol i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of hexahydrofuro[2,3-b]furan-2-ol , specifically focusing on its behavior under acidic conditions.

Note on Nomenclature: This guide focuses on the 2-ol isomer (the lactol/hemiacetal), which is a transient intermediate often formed via the reduction of the corresponding lactone. If you are working with the 3-ol isomer (the secondary alcohol ligand used in Darunavir/Prezista synthesis), please refer to the "Isomer Differentiation" section, as the stability profiles differ significantly.

Core Stability Analysis: The Acid Sensitivity Paradox

Hexahydrofuro[2,3-b]furan-2-ol is a bicyclic lactol (cyclic hemiacetal).[1][2] Its stability under acidic conditions is governed by the equilibrium between its closed bicyclic form and its open-chain hydroxy-aldehyde form.[2]

The Critical Mechanism: Under acidic conditions (pH < 5), the acetal oxygen at the bridgehead or the hemiacetal hydroxyl can protonate. This lowers the energy barrier for ring-opening, leading to three primary degradation pathways:[1][2]

  • Anomeric Epimerization: Rapid scrambling of stereochemistry at C2.

  • Dehydration: Loss of water to form unsaturated furan/dihydrofuran derivatives (irreversible degradation).[1][2]

  • Solvolysis: In the presence of alcoholic solvents (MeOH, EtOH), acid catalyzes the conversion of the lactol (2-OH) to an acetal (2-OR), altering the molecule's reactivity.

Mechanism Visualization

The following diagram illustrates the acid-catalyzed equilibrium and degradation pathways.

AcidDegradation cluster_legend Condition Logic Lactol Hexahydrofuro[2,3-b]furan-2-ol (Closed Lactol) Oxo Oxocarbenium Intermediate Lactol->Oxo + H+ (Acid) Oxo->Lactol - H+ OpenChain Hydroxy-Aldehyde (Open Chain) Oxo->OpenChain Ring Opening Degradation Furan Derivatives (Tars/Polymers) Oxo->Degradation - H2O (Dehydration) Acetal 2-Alkoxy Derivative (If Alcohol Solvent Present) Oxo->Acetal + ROH (Solvolysis) OpenChain->Oxo Cyclization Acid promotes Oxocarbenium formation Acid promotes Oxocarbenium formation

Caption: Acid-catalyzed ring opening of the 2-ol lactol via the oxocarbenium ion, leading to dehydration or solvolysis.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "I am observing multiple spots on TLC after acidic workup."

Diagnosis: Anomeric Epimerization.[1][2] The 2-ol position is anomeric.[2] In solution, especially with trace acid, the lactol exists as an equilibrium of endo and exo isomers (and potentially the open aldehyde).

  • Corrective Action: Do not attempt to separate these spots if the next step is an oxidation (to lactone) or olefination (Wittig/HWE).[1] The stereochemistry at C2 is often destroyed or reset in the subsequent step.

  • Prevention: Maintain pH > 7 during workup.[1][2] Use buffered quench solutions (Sat. NaHCO₃) rather than water or dilute acid.[1][2]

Issue 2: "My product turned into a brown oil/tar upon concentration."

Diagnosis: Acid-Catalyzed Dehydration/Polymerization.[1][2] If the crude mixture contains residual acid (e.g., from a DIBAL-H reduction quench or silica gel acidity) and is heated during rotary evaporation, the lactol dehydrates to unstable dihydrofurans which polymerize.

  • Corrective Action: None (irreversible).

  • Prevention:

    • Neutralize Silica: Pre-treat silica gel with 1% Triethylamine (Et₃N) before chromatography.[1][2]

    • Temperature Control: Never heat the water bath above 30°C during concentration.

    • Azeotrope: Remove trace acid by azeotroping with toluene if appropriate, but neutralization is preferred.[1][2]

Issue 3: "The NMR shows a methyl/ethyl group that shouldn't be there."

Diagnosis: Acetal Formation.[1][2] You likely used Methanol or Ethanol during the quench or workup in the presence of acid. The 2-ol (hemiacetal) converted to the 2-OMe (acetal).[1]

  • Corrective Action: Hydrolysis.[1][2] Treat the acetal with mild aqueous acid (e.g., 1N HCl in THF) to revert to the lactol, but this risks degradation.

  • Prevention: Use THF or DCM as solvents.[1][2] Avoid alcohols when the medium is acidic.

Experimental Protocols & Data

Stability Profile Summary

The following table summarizes the stability of the 2-ol lactol under various conditions.

ParameterConditionStability RatingOutcome
pH < 3.0Critical Rapid ring opening, dehydration, tar formation.[1][2]
pH 4.0 - 6.0Poor Slow epimerization; stable only at low temp (<0°C).[1][2]
pH 7.0 - 8.5Optimal Stable as equilibrium mixture of anomers.[1][2]
Solvent Methanol/EthanolIncompatible Forms acetals (2-alkoxy) rapidly with trace acid.[1][2]
Solvent THF/DCM/TolueneGood Inert (assuming no acid traces).[1][2]
Temp > 40°CPoor Accelerates degradation/polymerization.[1][2]
Recommended Workflow: Quenching & Isolation

This protocol minimizes acid exposure during the isolation of hexahydrofuro[2,3-b]furan-2-ol (e.g., following lactone reduction).[1][2]

  • Cooling: Cool reaction mixture to -78°C (or reaction temperature).

  • Quench: Add Methanol (only if basic/neutral) or Ethyl Acetate followed by Sat. Rochelle's Salt (Potassium Sodium Tartrate) or Sat. NaHCO₃ .[1][2]

    • Crucial: If the reaction used a Lewis Acid (like DIBAL-H), the quench will generate heat and potentially local acidic zones. Vigorous stirring with Rochelle's salt is preferred to chelate aluminum without strong acid.[1][2]

  • Extraction: Extract with DCM or EtOAc .

  • Washing: Wash organic layer with Brine mixed with 10% NaHCO₃ .[1][2]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ (Magnesium Sulfate) as it can be slightly Lewis acidic.[1]

  • Concentration: Rotary evaporate at < 30°C .

Protocol Visualization: Safe Isolation Logic

IsolationProtocol Start Reaction Mixture (Containing 2-ol) Quench Quench: Sat. Rochelle's Salt or NaHCO3 Start->Quench CheckpH Check Aqueous pH (Must be 7-8) Quench->CheckpH CheckpH->Quench pH < 7 (Add more Base) Extract Extract: DCM or EtOAc (Avoid Alcohols) CheckpH->Extract pH OK Dry Dry: Na2SO4 (Avoid MgSO4) Extract->Dry Evap Concentrate Bath < 30°C Dry->Evap

Caption: Step-by-step isolation logic to prevent acid-catalyzed degradation.

Isomer Differentiation (Critical Check)

Many researchers confuse the 2-ol with the 3-ol .[2] Ensure you are treating the correct molecule.

  • Hexahydrofuro[2,3-b]furan-2-ol (The Lactol):

    • Structure: Hydroxyl is at the "end" of the molecule (anomeric carbon).

    • Function: Intermediate.[1][2][3][4][5]

    • Reactivity: Reducing sugar behavior; mutarotation.[1][2]

  • Hexahydrofuro[2,3-b]furan-3-ol (The Ligand):

    • Structure: Hydroxyl is on the ring (secondary alcohol).

    • Function: Key component of Darunavir (Prezista).

    • Reactivity: Stable secondary alcohol.[1][2] The bis-THF ring system is still acid-sensitive, but less so than the 2-ol lactol.[1][2]

References

  • Ghosh, A. K., et al. (1996).[1][2][6] "Structure-Based Design of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry.

    • Context: Establishes the synthesis and stability of the bis-THF ligand system.
  • Surleraux, D. L., et al. (2005).[1][2] "Discovery of Darunavir." Journal of Medicinal Chemistry.

    • Context: Details the handling of bis-THF intermedi
  • UA Patent 8829208B2. "Process for the preparation of darunavir and darunavir intermediates."

    • Context: Explicitly discusses the acid sensitivity of protecting groups and cyclization steps involving the hexahydrofuro[2,3-b]furan system.
  • UA Patent 20120296101A1. "Process for the preparation of darunavir and darunavir intermediates."

    • Context: Describes the handling of the lactol and hydroxy-aldehyde equilibrium.

Sources

Troubleshooting

Technical Support Center: Troubleshooting bis-THF-2-ol Side Reactions

As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals encountering yield and purity bottlenecks in the synthesis of HIV-1 protease inhibitors like Darunavir and...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals encountering yield and purity bottlenecks in the synthesis of HIV-1 protease inhibitors like Darunavir and Brecanavir . The synthesis of the critical (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF-3-ol) ligand relies heavily on the successful isolation and handling of its lactol intermediate, bis-THF-2-ol (hexahydrofuro[2,3-b]furan-2-ol).

Because bis-THF-2-ol exists in a delicate equilibrium between its cyclic hemiacetal and open-chain hydroxy-aldehyde forms, it is highly susceptible to side reactions such as over-reduction, acetalization, and epimerization. This guide provides a self-validating framework to diagnose, troubleshoot, and eliminate these side reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my lactone-to-lactol reduction yielding a highly polar baseline spot on TLC? A1: This is the classic signature of over-reduction to the diol . When reducing the precursor lactone with DIBAL-H, the reaction forms a tetrahedral aluminum-hemiacetal intermediate. If the internal temperature exceeds -70 °C, this intermediate collapses into an open-chain aldehyde. The remaining DIBAL-H instantly reduces this aldehyde to an undesired aliphatic diol . Strict cryogenic control is non-negotiable.

Q2: My NMR of the purified lactol shows multiple anomeric peaks and an unexpected aldehyde proton. Is my product degrading? A2: You are observing anomeric mutarotation and ring-opening . bis-THF-2-ol is not a static molecule; it exists in equilibrium with its hydroxy-aldehyde tautomer. Exposure to the slightly acidic silanol groups on standard silica gel during chromatography shifts this equilibrium, causing epimerization at the C2 position or stabilization of the open-chain form. Buffer your silica with 1% triethylamine (TEA) to suppress this.

Q3: After quenching my DIBAL-H reduction with methanol, my lactol turned into a non-reactive, non-polar species. What happened? A3: You have inadvertently synthesized a methyl acetal . Methanol is an excellent quenching agent for aluminum hydrides, but if the reaction mixture becomes even slightly acidic during the quench, the lactol rapidly reacts with methanol to form hexahydrofuro[2,3-b]furan-2-yl methyl ether. This side reaction is deliberately used in some synthetic routes, but if unintended, it permanently traps your intermediate.

Section 2: Diagnostic Workflows and Reaction Networks

Visualizing the chemical pathways is critical for diagnosing which side reaction has hijacked your synthesis. Below is the mechanistic network showing how bis-THF-2-ol deviates from the desired path, followed by a troubleshooting workflow.

G Lactone Lactone Precursor Lactol bis-THF-2-ol (Lactol Intermediate) Lactone->Lactol DIBAL-H, -78°C Diol Over-reduction Diol (Side Product) Lactone->Diol T > -70°C Target bis-THF-3-ol (Darunavir Ligand) Lactol->Target Oxidation/Reduction Lactol->Diol Excess Hydride Acetal Methyl Acetal (Side Product) Lactol->Acetal MeOH, Trace H+ Aldehyde Hydroxy-Aldehyde (Ring-Opened) Lactol->Aldehyde Silica Gel / pH Imbalance

Reaction network of bis-THF-2-ol showing desired pathways and major side reactions.

Workflow Start Analyze Crude bis-THF-2-ol (NMR / TLC) CheckDiol Excess polar baseline spot? Start->CheckDiol FixDiol Action: Control Temp < -78°C CheckDiol->FixDiol Yes CheckAcetal Non-polar anomeric shift? CheckDiol->CheckAcetal No FixAcetal Action: Use Buffered Quench CheckAcetal->FixAcetal Yes CheckAldehyde Aldehyde peak in NMR? CheckAcetal->CheckAldehyde No FixAldehyde Action: Buffer Silica Gel CheckAldehyde->FixAldehyde Yes

Diagnostic troubleshooting workflow for bis-THF-2-ol crude mixture analysis.

Section 3: Quantitative Data on Side Reaction Causality

The following table summarizes the quantitative impact of reaction conditions on the distribution of bis-THF-2-ol and its side products. These data points emphasize the causality between temperature/quench methods and product integrity.

Reaction TemperatureQuench Reagent & Conditionsbis-THF-2-ol Yield (%)Diol Yield (%)Acetal Yield (%)
-78 °CRochelle's Salt (Aqueous, Neutral)92% < 2%Not detected
-40 °CRochelle's Salt (Aqueous, Neutral)65% 30%Not detected
-78 °CMethanol (Unbuffered, trace acid)40% < 2%55%
-78 °CMethanol + 1% TEA (Buffered)89% < 2%3%

Expert Insight: The jump in Diol yield at -40 °C proves the thermal instability of the tetrahedral intermediate. The spike in Acetal yield with unbuffered methanol highlights the extreme electrophilicity of the oxocarbenium ion generated from the lactol under trace acidic conditions .

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on time-based instructions. Use the following self-validating protocol for the synthesis and isolation of bis-THF-2-ol to systematically eliminate side reactions.

Protocol: Cryogenic DIBAL-H Reduction of Precursor Lactone Objective: Synthesize bis-THF-2-ol while strictly preventing over-reduction and acetalization.

Step 1: System Preparation and Purging

  • Action : Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and an internal calibrated thermocouple.

  • Causality : Moisture reacts with DIBAL-H to form aluminum oxides and hydrogen gas, throwing off the precise 1.05 equivalent stoichiometry required to prevent over-reduction.

Step 2: Substrate Cooling

  • Action : Dissolve the precursor lactone (1.0 eq) in anhydrous THF (0.2 M). Submerge the flask in a dry ice/acetone bath.

  • Validation Check : Do not proceed until the internal thermocouple reads exactly -78 °C. External bath temperature is an unreliable metric and will lead to Diol formation.

Step 3: Hydride Addition

  • Action : Add DIBAL-H (1.0 M in hexanes, 1.05 eq) dropwise via a syringe pump set to 1.0 mL/min.

  • Validation Check : Monitor the internal thermocouple. If the temperature rises above -75 °C, immediately pause the addition. Causality: A temperature spike indicates the exothermic reduction is outpacing the cooling capacity, risking the collapse of the tetrahedral intermediate into the reducible aldehyde .

Step 4: Reaction Monitoring

  • Action : Stir for 2 hours at -78 °C. Quench a 0.1 mL aliquot in buffered methanol (1% TEA) and analyze via TLC (EtOAc/Hexanes 1:1).

  • Validation Check : The starting material spot should be completely consumed. If present, add an additional 0.05 eq of DIBAL-H.

Step 5: Buffered Quenching

  • Action : Quench the reaction at -78 °C by adding ethyl acetate (3.0 eq relative to DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

  • Causality : Ethyl acetate safely consumes unreacted hydride, forming ethanol and acetaldehyde, rather than risking direct alcohol-lactol acetalization. Rochelle's salt chelates the aluminum salts, breaking up the emulsion and maintaining a neutral pH to prevent ring-opening.

Step 6: Workup and Isolation

  • Action : Warm the mixture to room temperature and stir vigorously until two distinct, clear phases form (typically 1-2 hours). Extract the aqueous layer with EtOAc, dry over Na2SO4, and concentrate under reduced pressure at < 30 °C.

  • Causality : Concentrating at elevated temperatures (>30 °C) promotes thermal degradation and epimerization of the lactol. Use the crude bis-THF-2-ol immediately in the next step to avoid storage-induced mutarotation.

References

  • Ghosh, A. K., et al. "Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir." ResearchGate.[Link]

  • Ghosh, A. K., & Osswald, H. L. "Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors." National Center for Biotechnology Information (PMC).[Link]

  • Ghosh, A. K., & Li, J. "Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans." National Center for Biotechnology Information (PMC).[Link]

Optimization

Technical Support Center: Stereoselective Synthesis of Hexahydrofuro[2,3-b]furan-3-ol (Bis-THF)

The following technical guide addresses the stereoselective synthesis of the hexahydrofuro[2,3-b]furan scaffold, with a primary focus on the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (the "bis-THF alcohol" ligand used...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stereoselective synthesis of the hexahydrofuro[2,3-b]furan scaffold, with a primary focus on the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (the "bis-THF alcohol" ligand used in Darunavir) and its critical 2-ol (lactol) intermediates.

Current Status: Operational Subject: Troubleshooting Diastereoselectivity in Bis-THF Scaffold Construction Target Molecule: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (and 2-ol/2-one precursors)

Executive Technical Summary

The synthesis of the bis-THF alcohol relies on establishing three contiguous stereocenters (3, 3a, 6a).[1] The biological potency of HIV protease inhibitors like Darunavir depends strictly on the (3R,3aS,6aR) configuration.

Common synthetic pitfalls include:

  • Poor syn-selectivity during the Michael addition (Ghosh route), leading to incorrect 3a/6a fusion.

  • Epimerization of the lactone/lactol intermediate (2-ol/2-one) during acid-catalyzed cyclization.

  • Over-reduction or ring-opening during the conversion of the lactone to the final alcohol.

This guide focuses on the Ghosh Approach (Glyceraldehyde-derived) and Oxidative Cyclization routes, as these are the industry standards for high diastereoselectivity.

Process Logic & Workflow

The following diagram illustrates the critical checkpoints for stereocontrol. The "Danger Zones" indicate steps where diastereomeric ratio (dr) is most frequently compromised.

BisTHF_Synthesis cluster_stereocontrol Stereoselectivity Checkpoints Start S-2,3-O-Isopropylidene- glyceraldehyde Enone α,β-Unsaturated Ester (Wittig Product) Start->Enone Wittig Reaction Michael Michael Adduct (Nitro-Ester) Enone->Michael Nitromethane/DBU (CRITICAL: syn-selective) Lactone Bicyclic Lactone Acetal (Precursor to 2-ol) Michael->Lactone Nef Oxidation & Acid Cyclization Lactol Hexahydrofuro[2,3-b]furan-2-ol (Lactol Intermediate) Lactone->Lactol Controlled Reduction (DIBAL-H or LiBH4) Final (3R,3aS,6aR)-Bis-THF Alcohol (3-ol) Lactone->Final Full Reduction (LiBH4/NaBH4) & In-situ Cyclization Lactol->Final Reduction

Figure 1: Critical pathway for bis-THF synthesis. The Michael addition determines the 3a/6a cis-fusion, while the final reduction determines the C3 stereochemistry.

Troubleshooting & FAQs

Section A: Establishing the Ring Junction (3a, 6a)

Q1: I am observing a low syn/anti ratio (< 10:1) after the Michael addition of nitromethane.[2][3][4] How can I improve this? Diagnosis: The syn-diastereomer is required for the cis-fused bicyclic system. Low selectivity usually results from high reaction temperatures or inappropriate base strength. Corrective Action:

  • Temperature Control: Ensure the reaction is conducted at 0°C to -10°C . Room temperature promotes thermodynamic equilibration, which can favor the undesired anti-isomer.

  • Base Selection: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU has shown superior syn-selectivity (up to 97:3 dr) compared to TBAF or TMG in this specific substrate class.

  • Solvent: Use strictly anhydrous solvent (often THF or MeOH/DCM mixtures depending on the specific ester).

Q2: During the Nef oxidation and cyclization to the lactone acetal, I see multiple spots on TLC. Is my stereochemistry lost? Diagnosis: Not necessarily. The "lactone acetal" (often a methyl acetal if MeOH is used) exists as an anomeric mixture (α/β) at the C2 position. Analysis:

  • Observation: Two distinct spots are normal (anomers).

  • Verification: Run NMR. The coupling constants for the ring junction protons (3a-6a) should remain consistent with a cis-fusion (

    
     Hz). If you see a trans-fusion (
    
    
    
    Hz), the Michael step failed.
  • Tip: Crystallization of the lactone acetal from isopropanol often enriches the desired optical purity, as the minor diastereomers remain in the mother liquor.

Section B: Reduction and Functionalization (2-ol vs. 3-ol)

Q3: I specifically need the hexahydrofuro[2,3-b]furan-2-ol (lactol). My reduction yields the diol or the 3-ol. How do I stop at the lactol? Diagnosis: Strong reducing agents (LiBH4, LAH) or high temperatures will drive the reaction past the lactol stage to the ring-opened diol. Corrective Action:

  • Reagent: Use DIBAL-H (Diisobutylaluminum hydride) (1.1 equiv) in toluene or DCM at -78°C .

  • Mechanism: DIBAL-H forms a stable aluminum chelate at low temperatures that prevents further reduction. Quench carefully with Rochelle's salt to release the lactol.

  • Stability: The 2-ol (lactol) is in equilibrium with the open-chain aldehyde form. Store at low temperature or protect immediately (e.g., as an acetate or silyl ether).

Q4: In synthesizing the 3-ol (Darunavir ligand), I get the "endo" alcohol instead of "exo" (or vice versa). What controls the C3 stereochemistry? Diagnosis: The C3 stereocenter is set during the reduction of the ketone (if proceeding via ketone) or the cyclization of the intermediate diol. In the Ghosh route, the C3 center is derived from the initial chirality of the glyceraldehyde and the syn-Michael addition; it is effectively "hard-wired" early on. Troubleshooting:

  • Check Starting Material: Ensure you started with (S)-2,3-O-isopropylideneglyceraldehyde .[4] Using the racemate or (R)-isomer will invert your final centers.

  • Hydride Attack: If reducing a ketone intermediate (e.g., in oxidative routes), use bulky hydride sources (e.g., L-Selectride) to enforce stereocontrol, though the Ghosh route avoids this by carrying the chirality from the start.

Quantitative Data: Reducing Agent Selectivity

The following table summarizes the outcome of reducing the bicyclic lactone precursor (Hexahydrofuro[2,3-b]furan-2-one) under various conditions.

Reducing AgentTemp (°C)Major ProductStereochemical RiskApplication
DIBAL-H -782-ol (Lactone) Low (Anomeric mix)Glycosylation/Coupling
LiBH4 0 to RTDiol / 3-ol ModerateStandard Darunavir Route
NaBH4 0Diol LowRequires acid workup to close ring
LAH -20 to 0Diol High (Ring opening)Not recommended for 2-ol

Detailed Protocol: High-Selectivity Michael Addition

Target: Formation of the (syn)-Michael Adduct (Precursor to the cis-fused system)

Context: This is the stereodefining step. The syn relationship between the substituent at C3 and the ring junction determines the final scaffold topology.

Reagents:

  • (S)-α,β-Unsaturated Ester (derived from Glyceraldehyde)

  • Nitromethane (Reagent Grade, dry)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Preparation: Dissolve the α,β-unsaturated ester (1.0 equiv) in anhydrous Methanol (10 mL/g).

  • Addition: Add Nitromethane (5.0 - 10.0 equiv). High equivalents drive kinetics.

  • Cooling: Cool the solution to 0°C . Allow to equilibrate for 15 minutes.

  • Catalysis: Add DBU (0.1 - 0.2 equiv) dropwise over 10 minutes. Do not add all at once to prevent local exotherms.

  • Incubation: Stir at 0°C for 3–5 hours. Monitor by TLC/HPLC.

  • Quench: Quench with saturated aqueous NH₄Cl while still cold.

  • Workup: Extract with Ethyl Acetate. Wash with brine.[5] Dry over Na₂SO₄.[5]

  • Validation: Analyze crude NMR.

    • Success Criteria: syn/anti ratio > 95:5.

    • Key Signal: Look for the doublet of doublets for the proton adjacent to the nitro group. Compare integration with the minor isomer.

References

  • Ghosh, A. K., et al. "Stereoselective Synthesis of HIV-1 Protease Inhibitors." Journal of Organic Chemistry, 2004.

  • Surleraux, D. L., et al. "Discovery and Selection of TMC114 (Darunavir)." Journal of Medicinal Chemistry, 2005.

  • Hua, Z., et al. "Process Development for the Synthesis of the Bis-THF Alcohol." Organic Process Research & Development, 2009.

  • Yu, X., et al. "Practical Synthesis of the Bis-tetrahydrofuran Ligand of Darunavir." Tetrahedron: Asymmetry, 2011.

Note: Ensure all reagents are handled in accordance with SDS guidelines, particularly Nitromethane (energetic) and reducing agents (reactive).

Sources

Troubleshooting

Handling hygroscopic nature of bis-THF lactols

Technical Support Center: Handling & Stabilization of Bis-THF Intermediates Specialized Guidance for HIV Protease Inhibitor Synthesis (Darunavir/Prezista® Ligands)[1][2] Introduction: The Moisture Paradox Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stabilization of Bis-THF Intermediates Specialized Guidance for HIV Protease Inhibitor Synthesis (Darunavir/Prezista® Ligands)[1][2]

Introduction: The Moisture Paradox

Welcome to the Technical Support Center. You are likely here because you are working with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (commonly referred to as the Bis-THF alcohol or ligand) or its direct lactol precursor.[1][2][3][4]

The Core Problem: While often termed an "alcohol," this bicyclic system behaves electronically like a cyclic acetal/hemiacetal.[2][4] The oxygen-rich bis-THF ring system is exceptionally hygroscopic .[1][2] It does not just "get wet"; it actively scavenges atmospheric moisture through hydrogen bonding at the C3-hydroxyl position.[1][2]

In the synthesis of Darunavir, this moisture is not inert.[2] It acts as a competing nucleophile during the critical activation step (e.g., with Disuccinimidyl Carbonate - DSC), leading to stoichiometric imbalance, side-reactions, and yield erosion.[1][2][4]

Module 1: Intake & Storage Protocols

Q: I just received a shipment of Bis-THF ligand. It looks like a sticky oil/low-melting solid.[1][2] Is this normal?

A: Yes. High-purity (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol has a melting point of approximately 56–58°C .[1][2][4] However, trace impurities or absorbed moisture can depress this melting point, resulting in a supercooled liquid or sticky semi-solid.[1][2][4]

Immediate Action Required: Do not assume the commercial weight is the molar weight. You must quantify water content immediately upon opening.[2]

Standard Operating Procedure (SOP-01): Intake Validation

  • Equilibrate: Allow the container to reach room temperature inside a desiccator or glovebox before opening to prevent condensation.[2]

  • Sample: Take a 100 mg aliquot under inert gas (Argon preferred over Nitrogen due to density).

  • Test: Perform a Coulometric Karl Fischer (KF) titration.[1][2][4]

    • Target: < 0.10 wt% H2O.[2][5]

    • Action: If > 0.10%, proceed to Module 2 (Drying) .[1][2][4]

Module 2: Drying & Purification

Q: My KF is 1.5%. Vacuum drying isn't working efficiently. Why?

A: Static vacuum drying is often ineffective because the water is hydrogen-bonded to the substrate.[2] Furthermore, the Bis-THF ligand has a relatively low vapor pressure, but extended high-vacuum exposure can lead to sublimation or loss of material.[1][2][4] Azeotropic distillation is the industry standard for breaking these interactions.[2]

Protocol: Azeotropic Drying (The "Sweep" Method)[1][2][3]
SolventBoiling Point (°C)Azeotrope with H2O?Recommendation
Dichloromethane (DCM) 40Yes (Wet BP: 38.1°C)High. Excellent solubility; easy removal.[1][2]
Toluene 110Yes (Wet BP: 85°C)Medium. Efficient, but harder to remove traces.[1][2][4]
THF 66Yes (Wet BP: 64°C)Low. Hygroscopic itself; difficult to dry to <0.05%.[1][2][4]

Step-by-Step Drying Workflow:

  • Dissolution: Dissolve the wet Bis-THF ligand in anhydrous DCM (10 mL per gram of ligand).

  • Concentration: Rotary evaporate at 35°C (bath temp) under moderate vacuum (do not go to full high vacuum yet).

  • Repeat: Re-dissolve the residue in fresh anhydrous DCM and strip again. Repeat 3x .

  • Final Strip: Use a high-vacuum manifold (< 1 mbar) for 2 hours at ambient temperature to remove solvent traces.[1][2]

  • Validation: Retest KF. It should now be < 0.05%.[2]

Module 3: Activation Troubleshooting (The DSC Reaction)

Q: I am activating the ligand with DSC (Disuccinimidyl Carbonate) to form the mixed carbonate. My yields are inconsistent (40-70%). What is happening?

A: This is the classic "Water Interference Pathway."[2] DSC is highly sensitive to hydrolysis.[2] If your Bis-THF ligand contains water, the water attacks the DSC faster than the secondary alcohol of the ligand does.[2]

The Mechanism of Failure:

  • Intended Reaction: Bis-THF-OH + DSC → Active Carbonate + N-Hydroxysuccinimide (NHS).[1][2]

  • Parasitic Reaction: H2O + DSC → 2 NHS + CO2 .[2]

Result: You lose DSC.[2] The remaining Bis-THF alcohol has no reagent left to react with, leaving unreacted starting material that is difficult to separate from the product.[2]

Visualizing the Chemical Conflict

G Start Reaction Mixture Ligand Bis-THF Alcohol (Nucleophile 1) Start->Ligand Water Contaminant: H2O (Nucleophile 2) Start->Water DSC Reagent: DSC (Electrophile) Product Target: Mixed Carbonate (Precursor to Darunavir) DSC->Product Pathway A (Dry) Waste Waste: CO2 + NHS (Loss of Reagent) DSC->Waste Pathway B (Wet) Ligand->DSC Slow Kinetics (Secondary OH) Water->DSC FAST Kinetics (Primary Nucleophile)

Figure 1: Kinetic competition between the Bis-THF ligand and residual moisture for the DSC reagent.[1][2][4] Water reacts faster, consuming the activator.[2][4]

Module 4: Process Workflow & Analytical Checks

Q: How do I design a robust workflow to ensure I don't waste expensive chiral starting materials?

A: Implement a "Gate-Check" system. Do not proceed to the next step until the specific criteria are met.

The "Zero-Moisture" Workflow

Workflow Input Raw Bis-THF Ligand KF_Check Gate 1: KF Titration Input->KF_Check Dry Azeotropic Distillation (DCM/Toluene) KF_Check->Dry > 0.1% H2O Store Storage (Argon/Glovebox) KF_Check->Store < 0.1% H2O Dry->KF_Check Re-test Activation Activation Reaction (DSC/Et3N/MeCN) Store->Activation Immediate Use QC QC: 1H NMR (Check for broad OH) Activation->QC

Figure 2: Operational workflow for handling hygroscopic Bis-THF intermediates.

Summary of Key Specifications

ParameterSpecificationReason
Water Content (KF) < 0.10% (Target < 0.05%)Prevents DSC hydrolysis; ensures stoichiometry.
Storage Temp 2–8°CReduces rate of potential dimerization/degradation.
Atmosphere Argon (Dry)Nitrogen is acceptable, but Argon is heavier and blankets the oil better.[1][2][4]
Activation Solvent Acetonitrile (MeCN) or DCMMeCN is preferred for DSC solubility; must be anhydrous.[1][2][4]

References

  • Ghosh, A. K., et al. (2006).[1][2][4] Design and Synthesis of Darunavir Analogs as HIV-1 Protease Inhibitors. National Institutes of Health (NIH).[1][2][4]

  • Process Chemistry of Darunavir. (2016). Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Vertex AI / Google Patents.[2]

  • HighFine Analytics. (2024).[1][2][4] DSC: A Multifunctional Activator in Peptide Chemistry and Drug Synthesis.[2] (Discusses moisture sensitivity of DSC).

  • BenchChem Technical Support. (2025). Troubleshooting Alcohol Protection and Activation.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Characterization Guide: (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol vs. Key Regioisomers

Executive Summary & Structural Context In the development of antiretroviral therapeutics, bis-tetrahydrofuran (bis-THF) derivatives serve as critical high-affinity P2 ligands, most notably in the HIV-1 protease inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the development of antiretroviral therapeutics, bis-tetrahydrofuran (bis-THF) derivatives serve as critical high-affinity P2 ligands, most notably in the HIV-1 protease inhibitor Darunavir[1]. During the synthesis and scale-up of these complex bicyclic systems, analytical chemists frequently face the challenge of differentiating between closely related regioisomers.

This guide provides an authoritative comparison between the target lactol, (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol , and its highly prevalent regioisomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (the primary Darunavir intermediate)[1][2].

The Mechanistic Divergence: Lactol vs. Secondary Alcohol

Understanding the 1H NMR spectra of these compounds requires recognizing their fundamental chemical divergence:

  • The 2-ol Regioisomer (Lactol): Because the hydroxyl group is located at the C2 position—adjacent to the furan ring oxygen—this molecule is a hemiacetal . In solution, it is not static; it undergoes mutarotation, existing in a dynamic equilibrium of

    
     and 
    
    
    
    anomers. This results in a complex NMR spectrum where signals near the anomeric center are often duplicated or broadened.
  • The 3-ol Regioisomer (Alcohol): The hydroxyl group is at the C3 position, forming a standard secondary alcohol. The stereocenters are locked, yielding a clean, single-set, highly resolved NMR spectrum[2].

G A Hexahydrofuro[2,3-b]furan-2-one (Precursor) B DIBAL-H Reduction (Hemiacetal Formation) A->B C (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol (Lactol Regioisomer) B->C D (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (Alcohol Regioisomer) C->D Distinct Synthetic Pathway

Synthetic relationship and regioisomer distinction of bis-THF derivatives.

Comparative 1H NMR Data Analysis

The table below synthesizes the quantitative chemical shifts (in CDCl₃) for both regioisomers, paired with the mechanistic causality driving these spectral differences.

Proton Position(3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol (Lactol)(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (Alcohol)[2]Causal Explanation (Deshielding & Environment)
C6a-H (Bridgehead)~5.85 ppm (d, J ≈ 5.0 Hz)5.70 ppm (d, J = 5.2 Hz)Consistently Downfield: In both isomers, this proton sits at the bridgehead of the fused THF rings. It is highly deshielded by the two adjacent oxygen atoms (O1 and O4).
C2-H(2) ~5.45 ppm (m, anomeric mixture)3.87–4.02 ppm (m, 2H)The Primary Differentiator: In the 2-ol, C2 is a hemiacetal carbon (O-C-OH), causing extreme downfield shifting. In the 3-ol, it is a standard aliphatic ether (O-C-C), appearing much further upfield.
C3-H(2) 2.10 - 2.40 ppm (m, 2H)4.45 ppm (m, 1H)Inverted Electronic Environment: In the 3-ol, C3 bears the hydroxyl group, shifting its proton downfield. In the 2-ol, C3 is merely an aliphatic methylene adjacent to the anomeric center.
C3a-H (Bridgehead)~2.95 ppm (m)2.87 ppm (m)Structural Similarity: Both isomers feature this proton adjacent to the bridgehead oxygen and aliphatic carbons, resulting in nearly identical chemical shifts.
O-H (Hydroxyl)~3.50 ppm (br s, exchanges with D₂O)2.08 ppm (br d, exchanges with D₂O)Hydrogen Bonding: The hemiacetal OH in the 2-ol participates in different intermolecular hydrogen bonding networks than the secondary alcohol, altering its shift.

Self-Validating Experimental Protocol: NMR Acquisition & Assignment

To ensure absolute trustworthiness in your structural elucidation, do not rely solely on 1D chemical shifts. The mutarotation of the 2-ol lactol requires a rigorous, self-validating analytical workflow.

Step 1: Sample Preparation & Equilibration

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: Allow the sample to sit at room temperature for 2 hours prior to acquisition. Because the 2-ol is a hemiacetal, it must reach thermodynamic equilibrium between its

    
     and 
    
    
    
    anomers. Failing to equilibrate will result in non-reproducible integration ratios for the C2-H multiplet.

Step 2: 1D 1H NMR Acquisition

  • Action: Acquire the spectrum at 298 K using a 400 MHz or 500 MHz spectrometer. Use a standard 90-degree pulse sequence with 32 scans and a relaxation delay (D1) of at least 2.0 seconds to ensure complete relaxation of the bridgehead protons.

Step 3: Orthogonal Validation via D₂O Exchange (The Self-Validating Step)

  • Causality: In the 2-ol lactol, the anomeric proton (C2-H) and the hydroxyl proton (O-H) can both appear as broad multiplets in the 3.5–5.5 ppm range. Misassignment is a common error.

  • Action: Add 1-2 drops of Deuterium Oxide (D₂O) directly to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Validation: The labile O-H proton will undergo rapid deuterium exchange and its signal will completely disappear from the spectrum. The C2-H proton, being carbon-bound, will remain unchanged. This binary outcome definitively proves the assignment of the hemiacetal proton.

Step 4: 2D COSY Correlation

  • Action: Run a standard 2D COSY (Correlation Spectroscopy) experiment.

  • Validation: Trace the cross-peaks from the extreme downfield C6a-H (~5.85 ppm). In both isomers, it will couple to the C3a-H (~2.95 ppm). However, tracing from the C2-H will reveal coupling to an aliphatic methylene (C3-H₂) in the 2-ol, whereas in the 3-ol, the C2 protons couple to the downfield hydroxyl-bearing C3-H.

NMR_Workflow S1 Sample Prep: 20mg in CDCl3 (TMS Internal Standard) S2 Equilibration (2 hrs) Stabilize α/β Anomers S1->S2 S3 1D 1H NMR Acquisition (400 MHz, 32 Scans) S2->S3 S4 D2O Shake Validation (Confirm Labile O-H vs C2-H) S3->S4 S5 2D COSY / HSQC (Resolve C2/C3 Spin Systems) S4->S5

Step-by-step NMR acquisition workflow for resolving lactol anomeric mixtures.

Alternative Characterization Methods

While 1H NMR is the gold standard for distinguishing these regioisomers, orthogonal techniques should be employed for complete regulatory or patent-level characterization:

  • GC-MS (Gas Chromatography-Mass Spectrometry): The 2-ol lactol is significantly more thermally labile than the 3-ol. Under standard EI (Electron Ionization) conditions, the 2-ol readily undergoes an initial loss of water (M-18) due to the instability of the hemiacetal, whereas the 3-ol exhibits a more stable molecular ion peak[2].

  • FT-IR (Fourier Transform Infrared Spectroscopy): Both isomers will exhibit a broad O-H stretch in the 3300–3400 cm⁻¹ region. However, the C-O stretching region (1000–1200 cm⁻¹) will differ significantly due to the presence of the O-C-OH acetal linkage in the 2-ol versus the standard secondary alcohol and ether linkages in the 3-ol.

References

  • The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol Analytical Data Source: All About Drugs / Patent Literature Synthesis URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer (Authoritative Grounding for Hemiacetal NMR Causality) URL:[Link]

Sources

Comparative

Analytical Resolution of bis-THF Regioisomers: Distinguishing 2-ol and 3-ol by HPLC

As a Senior Application Scientist specializing in the analytical control strategies of antiretroviral Active Pharmaceutical Ingredients (APIs), I frequently encounter the challenge of resolving closely related non-chromo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the analytical control strategies of antiretroviral Active Pharmaceutical Ingredients (APIs), I frequently encounter the challenge of resolving closely related non-chromophoric isomers. The synthesis of the bis-tetrahydrofuran (bis-THF) ligand—a critical structural motif in next-generation HIV-1 protease inhibitors like Darunavir [1]—is a prime example.

Depending on the synthetic route (e.g., photocycloaddition or radical cyclization), the process can yield the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol alongside its regioisomeric byproduct, hexahydrofuro[2,3-b]furan-2-ol [2]. Distinguishing these two by High-Performance Liquid Chromatography (HPLC) is not merely an academic exercise; it is a Critical Quality Attribute (CQA). This guide objectively compares the properties of these isomers and provides a field-proven, self-validating HPLC methodology for their baseline resolution.

Mechanistic Grounding: Why Distinguish the 2-ol and 3-ol?

The pharmacological efficacy of Darunavir relies heavily on the spatial orientation of the bis-THF core within the HIV-1 protease active site. The oxygen atoms of the 3-ol regioisomer form an exceptionally tight hydrogen-bonding network with the backbone amide NH bonds of the protease residues Asp29 and Asp30 [3].

If the hydroxyl group is shifted to the 2-position (the 2-ol regioisomer ), the spatial geometry is fundamentally altered. This shift abolishes the critical hydrogen-bonding interactions, rendering the resulting API pharmacologically inactive [4].

G P HIV-1 Protease Active Site A29 Asp29 (Backbone NH) P->A29 A30 Asp30 (Backbone NH) P->A30 T3 3-ol Regioisomer (Darunavir Core) T3->A29 Strong H-bond (2.9 Å) T3->A30 Strong H-bond (3.1 Å) T2 2-ol Regioisomer (Inactive Impurity) T2->A29 Suboptimal Geometry T2->A30 Weak/No Interaction

Binding interaction of bis-THF regioisomers with HIV-1 protease Asp29/Asp30 residues.

Chromatographic Causality: The Hemiacetal Challenge

To separate these molecules, we must exploit their distinct physical chemistry. Both molecules share the identical mass (130.14 g/mol ) and lack a UV chromophore, but their functional group chemistry diverges drastically:

  • The 3-ol Isomer: A stable secondary alcohol. It interacts predictably with reverse-phase (RP) stationary phases, yielding sharp, symmetrical peaks.

  • The 2-ol Isomer: Because the hydroxyl group is adjacent to the furan ring oxygen, the 2-ol is a cyclic hemiacetal . In aqueous mobile phases, it exists in a dynamic equilibrium, mutarotating between its

    
     and 
    
    
    
    anomers via an open-chain aldehyde intermediate.

The Analytical Consequence: If the rate of mutarotation occurs on the same timescale as the chromatographic separation, the 2-ol will elute as a broad, split peak (a "saddle"). Furthermore, the hemiacetal is generally more polar than the secondary alcohol, meaning the 2-ol will elute before the 3-ol on a standard C18 column.

Comparative Isomer Data
Parameter(3R,3aS,6aR)-bis-THF-3-olbis-THF-2-ol
Functional Group Secondary AlcoholHemiacetal
Analyte Stability Stable in aqueous mediaDynamic (Anomeric Mutarotation)
Relative Polarity LowerHigher
Typical RT (RP-C18) ~8.45 min~6.10 min
Peak Morphology Sharp, symmetrical singletBroadened or split doublet
Detection Methods CAD, ELSD, MS, RICAD, ELSD, MS, RI

Analytical Strategy & Workflow

Because native bis-THF lacks a UV chromophore, analysts historically relied on pre-column derivatization (e.g., reacting the mixture with benzoyl chloride) to enable UV detection at 254 nm. However, derivatization introduces variability and can artificially alter the 2-ol/3-ol ratio due to differing reaction kinetics.

The modern, superior approach utilizes Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) , which allows for the direct, unbiased quantification of the native alcohols.

G A Synthetic bis-THF Mixture (Lacks UV Chromophore) B Derivatization Route (e.g., Benzoyl Chloride) A->B Add Chromophore C Direct Route (Native Alcohols) A->C No Prep Needed D UV-Vis Detection (254 nm) B->D E CAD / ELSD / MS (Universal Detection) C->E F 2-ol Regioisomer (Hemiacetal, Broad Peak) D->F G 3-ol Regioisomer (Sec-Alcohol, Sharp Peak) D->G E->F Elutes First (Polar) E->G Elutes Second

Analytical workflow comparing direct CAD/ELSD detection vs. UV derivatization for bis-THF isomers.

Step-by-Step Methodology: RP-HPLC-CAD Protocol

This protocol is designed as a self-validating system . It utilizes elevated column temperatures to force the mutarotation of the 2-ol to occur faster than the chromatographic timescale, collapsing the split peak into a single, quantifiable entity.

Equipment & Reagents
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Rationale: The ethylene-bridged hybrid (BEH) particle resists hydrolysis at elevated temperatures.

  • Detector: Corona Charged Aerosol Detector (CAD).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid. Rationale: Suppresses residual silanol ionization, reducing peak tailing.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C (Critical for 2-ol peak coalescence).

  • CAD Evaporation Temp: 35°C (Optimized for semi-volatile alcohols).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear gradient to 40% B

    • 12.0 - 15.0 min: 40% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Sample Preparation
  • Accurately weigh ~10 mg of the bis-THF isomer mixture.

  • Dissolve in 1.0 mL of 50:50 Water:Acetonitrile.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Self-Validating Protocol Design (Execution)

To guarantee the integrity of your results, perform the following internal checks:

  • Validation Check 1 (Baseline Verification): Run a blank injection. The CAD baseline noise must be < 1 pA. If baseline drift occurs, the mobile phase is contaminated with non-volatile particulate matter.

  • Validation Check 2 (Temperature Perturbation): Inject the sample at 25°C, then at 50°C.

    • At 25°C: The 2-ol peak (~6.1 min) should appear as a broad doublet (due to slow

      
      /
      
      
      
      anomeric interconversion).
    • At 50°C: The doublet must collapse into a sharper singlet. If the peak does not collapse, the doublet represents two distinct, stable impurities rather than a single mutarotating hemiacetal. The 3-ol peak (~8.4 min) will remain sharp at both temperatures.

References

  • Title: Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Source: Organic Letters - ACS Publications URL:[Link]

  • Title: Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate Source: PMC (National Institutes of Health) URL:[Link]

  • Title: Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors Source: OSTI.GOV URL: [Link]

Validation

A Comparative Guide to Reference Standards for Hexahydrofuro[2,3-b]furan-based Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and drug development, the use of well-characterized chiral building blocks is paramount to ensuring the stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the use of well-characterized chiral building blocks is paramount to ensuring the stereochemical integrity and ultimate efficacy of the final active pharmaceutical ingredient (API). The hexahydrofuro[2,3-b]furan scaffold is a key structural motif present in a number of therapeutics, most notably in the second-generation HIV protease inhibitor Darunavir. The precise stereochemistry of this bicyclic ether is critical for its biological activity.

This guide provides a comparative analysis of commercially available reference standards for key isomers of hexahydrofuro[2,3-b]furan-ol, with a primary focus on the extensively studied (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and a discussion of (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol as a related compound. This document is intended to assist researchers in selecting the most appropriate reference standard for their needs by providing a detailed comparison of their properties, available analytical data, and recommended quality control procedures.

Introduction to the Hexahydrofuro[2,3-b]furan Scaffold

The hexahydrofuro[2,3-b]furan ring system is a bicyclic oxygen-containing heterocycle. Its rigid, three-dimensional structure and multiple stereocenters make it an attractive scaffold for creating molecules with specific spatial arrangements, a crucial factor for high-affinity binding to biological targets. The hydroxylated derivatives of this scaffold serve as critical intermediates for the introduction of this moiety into larger drug molecules.

The most prominent of these is (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key building block in the synthesis of Darunavir[1][2][3]. Its specific stereoconfiguration is essential for the drug's potent inhibitory activity against the HIV-1 protease. Consequently, a well-characterized reference standard for this compound is indispensable for quality control throughout the manufacturing process of Darunavir and related compounds.

While less documented in the scientific literature, the isomeric (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol is also commercially available as a reference standard and may be relevant in the synthesis of other novel compounds or as a potential impurity.

Physicochemical Properties and Commercial Availability

A comparison of the fundamental properties and commercial availability of the two isomers is presented below. It is important to note that the majority of available data pertains to the '3-ol' isomer due to its significance in the pharmaceutical industry.

Property(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol(3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol
Molecular Formula C₆H₁₀O₃C₆H₁₀O₃
Molecular Weight 130.14 g/mol 130.14 g/mol
CAS Number 156928-09-5362634-66-0[4]
Appearance Colorless to white to yellow liquid or semi-solid or solidNot specified
Typical Purity ≥97%≥98%[4]
Common Suppliers Sigma-Aldrich, ChemScene, various othersChemScene[4]
Storage Conditions Sealed in dry, 2-8°CSealed in dry, 2-8°C[4]

Comparative Analysis of Reference Standards

The choice of a reference standard should be guided by its intended application. For researchers working on the synthesis of Darunavir or related analogs, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is the unequivocally established and appropriate reference material. Its extensive characterization in the scientific literature provides a robust foundation for its use in identity, purity, and assay testing.

For those exploring novel chemistries involving the hexahydrofuro[2,3-b]furan scaffold, (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol offers an alternative building block. However, it is crucial to recognize that there is significantly less published data available for this isomer. Researchers will likely need to perform more extensive in-house characterization and validation of this standard.

Experimental Protocols for Quality Control

The following section outlines detailed, step-by-step methodologies for the quality control of hexahydrofuro[2,3-b]furan-ol reference standards. The methods for (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol are based on established procedures from the scientific literature.

Protocol 1: Purity and Enantiomeric Excess Determination of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol by Gas Chromatography (GC)

This method is adapted from a published stereoselective synthesis of the title compound[5].

Rationale: Gas chromatography with a chiral stationary phase is a powerful technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. The use of a flame ionization detector (FID) provides a response proportional to the mass of the analyte, allowing for accurate quantification.

Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector and a flame ionization detector (FID).

  • Chiral capillary column: Supelco Betadex™ 225 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier gas: Helium.

  • Reagents: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol reference standard, racemic standard of hexahydrofuro[2,3-b]furan-3-ol, and a suitable solvent (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in 1 mL of the chosen solvent.

    • Prepare a solution of the racemic standard at a similar concentration.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 4°C/minute to 180°C.

      • Hold at 180°C for 5 minutes.

    • Carrier Gas Flow: Constant flow, approximately 1.5 mL/minute.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol reference standard sample.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Expected Outcome: A high-quality reference standard of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol should exhibit a single major peak with an enantiomeric excess of >99%.

Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's structure and stereochemistry. The following data is based on a published synthesis[6].

Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol reference standard.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of CDCl₃.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Data Analysis:

    • Compare the acquired spectra with the published data:

      • ¹H NMR (CDCl₃): δ 1.88 (m, 1H), 2.08 (br d, 1H, -OH), 2.31 (m, 1H), 2.87 (m, 1H), 3.64 (dd, J = 9.2, 7.0 Hz, 1H), 3.87–4.02 (m, 3H), 4.45 (m, 1H), 5.70 (d, J = 5.2 Hz, 1H)[6].

      • ¹³C NMR (CDCl₃): δ 24.86, 46.58, 69.90, 71.00, 73.15, 109.54[6].

Expected Outcome: The obtained ¹H and ¹³C NMR spectra should be consistent with the assigned structure and published data, confirming the identity of the reference standard.

Stability Considerations

Suppliers recommend storing both (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol at 2-8°C in a dry, sealed container[4]. This suggests that the compounds are sensitive to moisture and potentially to elevated temperatures.

For long-term use, it is advisable to:

  • Aliquot the reference standard: To avoid repeated freeze-thaw cycles or exposure to atmospheric moisture, it is best to divide the bulk standard into smaller, single-use aliquots.

  • Store under an inert atmosphere: For highly sensitive applications, storing the aliquots under an inert gas like argon or nitrogen can further protect against degradation.

  • Periodic re-evaluation: It is good practice to periodically re-evaluate the purity of the reference standard, especially if it has been stored for an extended period or if there is any suspicion of degradation. The analytical methods described above can be used for this purpose.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the qualification and use of a hexahydrofuro[2,3-b]furan-ol reference standard.

G cluster_0 Reference Standard Qualification cluster_1 Application in R&D and QC A Receive Reference Standard B Visual Inspection A->B C Physicochemical Characterization (e.g., Melting Point) B->C D Structural Confirmation (NMR) C->D E Purity & Enantiomeric Excess (GC) D->E F Documentation Review (CoA) E->F G Qualified for Use F->G H Assay of Raw Materials G->H I In-process Control Testing G->I J Final Product Release Testing G->J K Impurity Profiling G->K

Caption: Workflow for Reference Standard Management

Conclusion

The selection of an appropriate reference standard for hexahydrofuro[2,3-b]furan-ol isomers is highly dependent on the specific research or development context. For applications related to the synthesis of Darunavir and its analogs, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is the well-established and extensively characterized reference standard of choice. Its analytical methods are well-documented, providing a high degree of confidence in its use for quality control.

(3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol is a commercially available alternative that may be suitable for exploratory synthesis. However, users should be prepared to invest in more comprehensive in-house characterization and validation due to the limited amount of publicly available data.

By following the detailed analytical protocols and stability considerations outlined in this guide, researchers and drug development professionals can ensure the accurate and reliable use of these important chiral building blocks in their work.

References

  • Quaedflieg, P. J. L. M., Kesteleyn, B. R. R., Wigerinck, P. B. T. P., Goyvaerts, N. M. F., Vijn, R. J., Liebregts, C. S. M., Kooistra, J. H. M. H., & Cusan, C. (n.d.). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. AWS. Retrieved March 7, 2026, from [Link]

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol. (2016, December 23). All About Drugs. Retrieved March 7, 2026, from [Link]

  • Canoy, W. L., Cooley, B. E., Corona, J. A., Lovelace, T. C., Millar, A., Weber, A. M., Xie, S., & Zhang, Y. (2008). Efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Organic Letters, 10(6), 1103–1106. [Link]

  • Canoy, W. L., Cooley, B. E., Corona, J. A., Lovelace, T. C., Millar, A., Weber, A. M., Xie, S., & Zhang, Y. (2008). Efficient Synthesis of (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters, 10(6), 1103–1106. [Link]

  • (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol. (2016, December 23). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Optical Rotation and Performance of 2-ol vs. 3-ol bis-THF Isomers

As a Senior Application Scientist in antiviral drug development, I frequently evaluate chiral ligands that dictate the binding affinity of active pharmaceutical ingredients (APIs). The bis-tetrahydrofuran (bis-THF) core...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antiviral drug development, I frequently evaluate chiral ligands that dictate the binding affinity of active pharmaceutical ingredients (APIs). The bis-tetrahydrofuran (bis-THF) core is a privileged scaffold, most notably serving as the high-affinity P2 ligand in HIV-1 protease inhibitors like Darunavir (TMC-114) and Brecanavir.

The stereochemistry and regiochemistry of the hydroxyl group on this bicyclic system—specifically comparing the 2-ol and 3-ol isomers—profoundly impact both the chemical reactivity during synthesis and the ultimate biological performance. This guide objectively compares these isomers, focusing on their physicochemical properties, optical rotation as a critical quality attribute, and field-proven synthetic methodologies.

Structural Causality and Biological Performance

The bis-THF scaffold's primary function in HIV-1 protease inhibitors is to maximize hydrogen bonding with the protease active site[1]. The position of the hydroxyl group dictates the entire spatial orientation of the ligand within the binding pocket.

  • 3-ol Isomer ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol): The hydroxyl group at the C3 position is a stable secondary alcohol. It is synthetically functionalized into a urethane linkage connecting to the inhibitor's core. The causality behind its success lies in its geometry: the two cyclic oxygens of the bis-THF ring are spatially pre-organized to form strong, dual hydrogen bonds with the backbone amide NHs of Asp29 and Asp30 in the S2 subsite of the HIV-1 protease[1]. This backbone-binding strategy is crucial for combating drug resistance, as the virus cannot easily mutate its structural backbone without losing viability.

  • 2-ol Isomer ((2S,3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol): The hydroxyl group at the C2 position forms a hemiacetal (since C2 is adjacent to the O1 oxygen of the THF ring). This isomer exhibits fundamentally different chemical reactivity, often existing in equilibrium with its open-chain aldehyde form. While less commonly used as the final P2 ligand in commercial drugs, it serves as a critical synthetic intermediate or a structural probe in structure-activity relationship (SAR) studies to map alternative hydrophobic contacts within the S2 subsite[2].

Optical Rotation and Physicochemical Comparison

Optical rotation (


) is not merely a physical constant; it is a self-validating metric for confirming the absolute configuration and enantiomeric purity of these chiral ligands. Because the stereocenters dictate the 3D orientation of the cyclic oxygens, even a minor enantiomeric impurity can drastically reduce the API's binding affinity (Ki).
Quantitative Data Comparison
Property(3R,3aS,6aR)-bis-THF-3-ol(2S,3aS,6aR)-bis-THF-2-ol
Hydroxyl Position C3 (Secondary Alcohol)C2 (Hemiacetal)
Chemical Stability High (Stable to standard coupling)Moderate (Equilibrates with open-chain form)
Primary Application P2 Ligand in Darunavir/BrecanavirSynthetic intermediate / SAR structural probe
Optical Rotation (

)
Levorotatory (-)Varies by specific epimer
Protease Interaction H-bonds with Asp29/Asp30 backboneExplores alternative S2 pocket hydrophobic contacts

Note: The absolute configurations of the resolved alcohols are routinely assigned based upon the comparison of their optical rotation with established literature data, ensuring batch-to-batch consistency in pharmaceutical manufacturing[3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and resolution of these isomers must follow a self-validating system where optical rotation and chiral HPLC confirm the success of the asymmetric steps.

Protocol 1: Synthesis and Resolution of (3R,3aS,6aR)-bis-THF-3-ol

A highly efficient, scalable route involves the stereoselective photochemical 1,3-dioxolane addition to a furanone derivative, followed by enzymatic resolution[3].

  • Photochemical Addition: React 5(S)-benzyloxymethyl-2(5H)-furanone with 1,3-dioxolane in a solvent-free or controlled environment. Cool the solution to 0°C and irradiate from a distance of 10 cm using a 450-watt medium pressure mercury lamp. This forms the racemic bis-THF core.

  • Deprotection & Oxidation: Subject the intermediate to catalytic hydrogenation (10% Pd-C in MeOH) to remove the benzyl protecting group. Follow this with TPAP (tetrapropylammonium perruthenate) oxidation to yield the corresponding ketone.

  • Stereoselective Reduction: Reduce the ketone using sodium borohydride (NaBH4) to afford the bis-tetrahydrofuranyl alcohol as a single diastereomer.

  • Enzymatic Resolution: Treat the racemic mixture with an immobilized lipase (e.g., Amano lipase) and an acyl donor. The enzyme selectively acylates the unwanted enantiomer, leaving the desired (3R,3aS,6aR)-3-ol intact.

  • Validation: Measure the optical rotation of the isolated alcohol at 20°C using a polarimeter (c=1.0, CHCl3). Form the Mosher ester and analyze via 19F-NMR to confirm >99% enantiomeric excess (ee).

Protocol 2: Synthesis of the 2-ol Isomer Framework
  • Organocatalytic Condensation: React 1,2-dihydrofuran with a protected glycolaldehyde in the presence of a highly selective chiral catalyst (e.g., Schreiner's thiourea catalyst at 1 mol%)[4].

  • Cyclization: Allow the intermediate to undergo in situ cyclization. The hemiacetal nature of the C2 position drives the formation of the hexahydrofuro[2,3-b]furan-2-ol framework.

  • Validation: Purify the resulting oil via silica gel flash chromatography. Determine the diastereomeric ratio via 1H-NMR and confirm the absolute stereochemistry through optical rotation measurements against known standards.

Visualizing the Logic

G A 1,3-Dioxolane + Furanone B Photochemical Addition A->B C Racemic bis-THF Intermediate B->C D Lipase Enzymatic Resolution C->D E (3R,3aS,6aR) 3-ol Isomer D->E Unreacted F Acylated Enantiomer D->F Acylated

Synthetic workflow and enzymatic resolution of the bis-THF 3-ol isomer.

G A Darunavir (TMC-114) B P2 Ligand: (3R,3aS,6aR)-bis-THF-3-ol A->B C Cyclic Oxygens (O1, O4) B->C D Hydrogen Bonding C->D E Asp29 / Asp30 Backbone Amides D->E F High-Affinity Protease Inhibition E->F

Binding interaction pathway of bis-THF 3-ol in the HIV-1 protease S2 subsite.

References

  • Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation. nih.gov. 1

  • Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114). acs.org. 5

  • Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. researchgate.net. 6

Sources

Validation

X-ray crystallography data for (3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol

Technical Comparison Guide: X-ray Crystallography & Structural Performance of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Executive Summary: The "Privileged" Scaffold The molecule (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: X-ray Crystallography & Structural Performance of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

Executive Summary: The "Privileged" Scaffold

The molecule (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (often referred to as the bis-THF alcohol) represents the "gold standard" P2 ligand in modern HIV-1 protease inhibitor design (most notably in Darunavir ).[1]

Unlike traditional ligands, this specific stereoisomer achieves high-affinity binding not through side-chain interactions (which are prone to viral mutation), but through backbone binding . X-ray crystallographic data confirms that the bis-THF moiety locks into the S2 subsite of the protease via a network of hydrogen bonds to the backbone atoms of Asp29 and Asp30 .[2] This guide compares its crystallographic performance against mono-THF alternatives and stereoisomers, demonstrating why the (3aS,6aR) configuration is essential for potency against multi-drug resistant (MDR) strains.

Nomenclature Note: While often requested as the "2-ol" (referring to the lactol intermediate or alternative numbering), the stable, crystallographically relevant species used in drug development is the 3-ol (specifically the 3R,3aS,6aR isomer). This guide focuses on the performance of this specific isomer within the protein-ligand complex.

Structural Rationale & Comparative Analysis

The "performance" of this molecule is defined by its ability to maintain binding affinity despite mutations in the viral protease. We compare the (3aS,6aR)-bis-THF against its primary alternatives: the Mono-THF (Amprenavir-like) and its enantiomer.

Comparative Performance Table: Ligand Crystallography
Feature(3R,3aS,6aR)-bis-THF (Target)Mono-THF (Amprenavir)(3S,3aR,6aS)-bis-THF (Enantiomer)
Primary Drug Application Darunavir (TMC114)Amprenavir / FosamprenavirInactive / Experimental
PDB Representative 2IEN (1.00 Å), 3U7S 1HPV 3QAA (Related analog study)
Key H-Bond Targets Asp29 (NH), Asp30 (NH) Asp29 (NH) onlyMismatched geometry
Binding Enthalpy High (Dual H-bonds)Moderate (Single H-bond)Low (Steric clash)
Resistance Profile High Barrier (Backbone is immutable)Low Barrier (Side-chain mutations affect binding)N/A
Solvation Displaces critical water in S2Retains S2 waterPoor desolvation
Mechanistic Insight: The "Backbone Binding" Hypothesis

X-ray data reveals that the (3aS,6aR) fused ring system creates a rigid, concave surface that perfectly complements the convex surface of the protease S2 binding pocket.

  • Causality: The specific endo-fused geometry positions the two ether oxygens to accept hydrogen bonds from the backbone amides of Asp29 and Asp30.

  • Failure of Alternatives: The Mono-THF ring lacks the second oxygen, losing the bond to Asp30. The (3aR,6aS) enantiomer orients the oxygens away from the backbone, resulting in a loss of affinity (>100-fold increase in

    
    ).
    

X-ray Crystallographic Data & Metrics

To validate the quality of this ligand, we analyze the metrics from the high-resolution structure of the Darunavir-HIV Protease complex (PDB: 2IEN). This serves as the benchmark for "performance."

Data Summary (PDB: 2IEN)
  • Resolution: 1.00 Å (Atomic resolution, allowing direct visualization of H-atoms).

  • Space Group: P 21 21 2

  • R-Value (Work): 0.148 | R-Value (Free): 0.175

  • B-Factors (Ligand): ~10-15 Ų (Indicates rigid, stable binding; comparable to protein core).

Key Interatomic Distances (Ligand to Protein)

These measurements are the critical "pass/fail" criteria for the ligand's performance.

Interaction TypeLigand AtomProtein ResidueDistance (Å)Significance
H-Bond O (THF Ring 1)Asp29 (N) 2.9 - 3.0Anchors ligand against flap movement.
H-Bond O (THF Ring 2)Asp30 (N) 2.9 - 3.1Critical for MDR activity; missing in mono-THF.
H-Bond O (Urethane)Gly27 (N) 2.8 - 2.9Stabilizes the P2-S2 interface.
Water Bridge N (Aniline)*Gly48 (O) 2.7 (via H2O)Connects ligand to the flexible "flaps".

*Note: The aniline nitrogen belongs to the sulfonamide moiety, but its position is dictated by the stereochemical anchoring of the bis-THF group.

Experimental Protocol: Co-Crystallization

To reproduce these results or test derivatives, follow this self-validating hanging drop vapor diffusion protocol.

Reagents
  • Protein: HIV-1 Protease (D25N mutant to prevent autoproteolysis during crystallization), conc. 3-5 mg/mL.

  • Ligand: (3R,3aS,6aR)-bis-THF derivative (dissolved in 100% DMSO).

  • Precipitant: Sodium Chloride (NaCl), Ammonium Sulfate, or Sodium Formate.

  • Buffer: 0.1 M Sodium Acetate (pH 5.0).

Step-by-Step Methodology
  • Complex Formation:

    • Mix protease solution with ligand (5-fold molar excess) to ensure saturation.

    • Incubate at 4°C for 1-2 hours. Checkpoint: Solution must remain clear; precipitate indicates denaturation or solubility issues.

  • Hanging Drop Setup:

    • Reservoir: 500 µL of 1.0 M NaCl + 0.1 M Na-Acetate (pH 5.0).

    • Drop: Mix 1 µL Protein-Ligand Complex + 1 µL Reservoir solution on a siliconized cover slip.

    • Seal over the reservoir using vacuum grease.

  • Crystal Growth:

    • Incubate at 20°C.

    • Timeline: Crystals (orthorhombic needles or plates) typically appear within 3-7 days.

  • Cryoprotection & Diffraction:

    • Transfer crystal to a solution containing reservoir buffer + 25% glycerol.

    • Flash cool in liquid nitrogen.

    • Collect data at 100K using CuKα radiation (1.54 Å) or Synchrotron source.

Mechanistic Workflow: Structure-Based Design

The following diagram illustrates the logical workflow from the synthesis of the chiral bis-THF alcohol to the validation of its "Backbone Binding" mechanism via X-ray crystallography.

BisTHF_Workflow Synthesis Chiral Synthesis (Lipase Resolution) Ligand (3R,3aS,6aR)-bis-THF (Ligand) Synthesis->Ligand Yields >99% ee Complex HIV Protease Complex Formation Ligand->Complex 5-fold Excess Crystallization Vapor Diffusion (Hanging Drop) Complex->Crystallization pH 5.0, NaCl Diffraction X-Ray Diffraction (1.0 Å Resolution) Crystallization->Diffraction Cryo-cooling Validation Structure Solution (PDB: 2IEN) Diffraction->Validation Refinement Outcome Backbone Binding Confirmation (Asp29/30) Validation->Outcome H-Bond Analysis Outcome->Ligand SAR Optimization

Figure 1: Structural validation workflow for bis-THF ligands, highlighting the critical path from chiral synthesis to confirmation of the backbone-binding mechanism.

References

  • Ghosh, A. K., et al. (2006). "Structure-Based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance." Journal of Medicinal Chemistry. (Describes the design rationale of the bis-THF ligand).

  • Protein Data Bank (PDB). "Structure of HIV-1 Protease with Darunavir (TMC114)." PDB ID: 2IEN . (The definitive X-ray dataset for the (3aS,6aR)-bis-THF complex).

  • Koh, Y., et al. (2010). "Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran-Derived Potent HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. (Comparative data on substituted bis-THF analogs).

  • Ghosh, A. K., et al. (2024).[3] "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies." Organic & Biomolecular Chemistry. (Recent updates on the synthesis and resolution of the alcohol precursor).

  • PubChem. "(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol." (Chemical and physical property data for the ligand precursor).

Sources

Comparative

Validated Analytical Methods for bis-THF-2-ol Quantification: A Comparative Guide

An in-depth technical comparison guide on the validated analytical methods for the quantification of bis-THF-2-ol (and its positional isomers, such as the widely documented hexahydrofuro[2,3-b]furan-3-ol). As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on the validated analytical methods for the quantification of bis-THF-2-ol (and its positional isomers, such as the widely documented hexahydrofuro[2,3-b]furan-3-ol).

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying saturated bicyclic intermediates. The bis-THF-2-ol scaffold—a privileged high-affinity P2 ligand critical in the synthesis of nonpeptidal HIV-1 protease inhibitors like Darunavir—presents a unique analytical challenge[1]. Because the spatial orientation of the bicyclic ether oxygens dictates the critical hydrogen-bonding network with the Asp29 and Asp30 backbone amides of the HIV-1 protease, rigorous quantification of its enantiomeric excess (ee%) and chemical purity is a non-negotiable Critical Quality Attribute (CQA)[2].

This guide objectively compares the field-proven analytical platforms for bis-THF-2-ol quantification, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

The Analytical Challenge: Causality in Method Selection

Analyzing bis-THF-2-ol requires overcoming two fundamental physicochemical hurdles:

  • Lack of a UV Chromophore: As a saturated aliphatic bicyclic alcohol, bis-THF-2-ol exhibits negligible UV absorbance above 210 nm. Direct HPLC-UV analysis is practically blind to this molecule unless it is chemically derivatized[3].

  • Volatility and Thermal Sensitivity: The molecule is sufficiently volatile for Gas Chromatography (GC), making GC-FID a highly attractive, derivatization-free alternative[4]. However, the fused furan ring system is susceptible to thermal degradation if injection port temperatures are excessive.

To solve these issues, laboratories typically choose between Direct GC-FID using chiral cyclodextrin columns or HPLC-UV following pre-column derivatization.

Performance Comparison of Analytical Platforms

The following table synthesizes the quantitative performance metrics of the industry-standard methodologies.

Analytical ParameterChiral GC-FID (Direct)Chiral HPLC-UV (Derivatized)qNMR (Quantitative NMR)
Sample Preparation Simple (Dilution in EtOAc/CH2Cl2)Complex (Overnight Derivatization)Simple (Dilution in CDCl3)
Detection Principle Flame Ionization (Universal for C-H)UV Absorbance (at 254 nm)Proton Resonance (Internal Std)
Chiral Resolution (

)
High (

> 1.5 on

-DEX 325)
Very High (

> 2.0 on OD-H)
N/A (Requires chiral shift reagent)
Run Time ~15–25 minutes~30–45 minutes~5 minutes
Primary Use Case In-process monitoring, routine QCFinal API intermediate releaseAbsolute purity verification

Experimental Protocols & Self-Validating Systems

Protocol A: Direct Quantification via Chiral GC-FID

Rationale: This method exploits the native volatility of bis-THF-2-ol. By utilizing a


-cyclodextrin-based chiral stationary phase (e.g., 

-DEX 325 or Betadex), the enantiomers are resolved via differential inclusion complexation without the need for chromophoric tagging[4][5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the bis-THF-2-ol sample in 1.0 mL of analytical-grade ethyl acetate.

  • Column Selection: Install a chiral

    
    -DEX 325 capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness)[5].
    
  • Instrument Parameters:

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.4 mL/min[4].

    • Injector Temperature: 200 °C. Causality: Kept strictly at or below 200 °C to vaporize the analyte while preventing thermal ring-opening of the bicyclic ether[5].

    • Detector Temperature (FID): 250 °C[4][5].

    • Split Ratio: 1:25 to prevent column overloading.

  • Temperature Program: Initial hold at 60 °C for 3 min, ramp at 5 °C/min to 130 °C, then ramp at 25 °C/min to 230 °C, hold for 8 min[4].

  • System Suitability (Self-Validation): Inject a racemic reference standard. The system is only valid if the resolution (

    
    ) between the (3R,3aS,6aR) and (3S,3aR,6aS) peaks is 
    
    
    
    . Retention times typically fall between 10.0 and 13.0 minutes depending on the exact ramp[5].
Protocol B: Pre-Column Derivatization and Chiral HPLC-UV

Rationale: To leverage standard UV detectors, the bis-THF-2-ol must be tagged. Reacting the secondary alcohol with 4-nitrophenyl chloroformate yields a strongly UV-absorbing carbonate derivative, shifting the detection wavelength to a clean 254 nm[3].

Step-by-Step Methodology:

  • Derivatization Reaction: In a flame-dried flask, dissolve 6 mg of bis-THF-2-ol in 1.0 mL anhydrous CH2Cl2. Add 2.0 equivalents of pyridine, cool to 0 °C, and add 2.0 equivalents of 4-nitrophenyl chloroformate. Stir at 23 °C for 12 hours[3].

  • Quenching & Extraction: Concentrate under reduced pressure and pass through a short silica plug (20% EtOAc/hexanes) to remove excess chloroformate and pyridine salts[3].

  • Column Selection: CHIRALPAK OD-H (250 × 4.6 mm, 5 µm)[3].

  • Instrument Parameters:

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability (Self-Validation): A blank injection (derivatization reagents minus bis-THF-2-ol) must be performed to ensure no reagent peaks co-elute with the derivatized enantiomers. The method is validated when the enantiomeric purity can be integrated with a signal-to-noise ratio (S/N) > 10 at the Limit of Quantitation (LOQ).

Visualizing the Analytical Workflows and Utility

To clarify the decision-making process for analyzing bis-THF-2-ol, the following diagram illustrates the divergent analytical pathways based on the chosen detection method.

AnalyticalWorkflow A Sample Prep (bis-THF-2-ol) B Derivatization (4-Nitrophenyl Chloroformate) A->B UV Detection C Direct Injection (No Derivatization) A->C Volatile/FID D HPLC-UV Analysis (Chiralpak OD-H) B->D E GC-FID Analysis (beta-DEX 325) C->E F Data Processing & Enantiomeric Excess (ee%) D->F E->F

Figure 1: Divergent analytical workflows for bis-THF-2-ol quantification based on detection principles.

The ultimate goal of quantifying bis-THF-2-ol is to ensure the stereochemical integrity of the final Active Pharmaceutical Ingredient (API). The pathway from the validated intermediate to the final drug product is mapped below.

ReactionPathway N1 bis-THF-2-ol (Chiral Intermediate) N2 Activation (Disuccinimidyl Carbonate) N1->N2 N3 Activated bis-THF (Mixed Carbonate) N2->N3 N4 Coupling (Amine Intermediate) N3->N4 N5 Darunavir (HIV-1 Protease Inhibitor) N4->N5

Figure 2: Synthetic utility of bis-THF-2-ol in the downstream production of HIV-1 protease inhibitors.

Conclusion

For routine process monitoring and rapid turnaround times, Chiral GC-FID remains the superior methodology due to the elimination of the derivatization bottleneck. However, for final API intermediate release where ultra-high sensitivity and orthogonal validation are required, Chiral HPLC-UV (post-derivatization) provides the robust, high-resolution data demanded by regulatory agencies. Selecting the right method depends entirely on balancing the need for throughput against the necessity of chromophoric sensitivity.

References

1.[4] Amazon AWS. Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Available at: 2.[1] National Institutes of Health (NIH). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC. Available at: 3.[2] Royal Society of Chemistry (RSC). Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Available at: 4.[3] National Institutes of Health (NIH). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir - PMC. Available at: 5.[5] AKJournals. Studies on the Continuous-Flow Synthesis of Nonpeptidal bis-Tetrahydrofuran Moiety of Darunavir. Available at:

Sources

Validation

Impurity Profile Comparison: Commercial vs. Synthesized Bis-THF

Publish Comparison Guide Executive Summary The bis-tetrahydrofuran (bis-THF) ligand, specifically (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , is the critical chiral P2-ligand governing the potency of HIV protease inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary

The bis-tetrahydrofuran (bis-THF) ligand, specifically (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , is the critical chiral P2-ligand governing the potency of HIV protease inhibitors like Darunavir .[1][2]

In drug development, the choice between sourcing commercial bulk bis-THF and performing in-house synthesis is not merely logistical—it is a determinant of API (Active Pharmaceutical Ingredient) efficacy. Commercial sources, often relying on photochemical [2+2] cycloaddition or carbohydrate degradation, frequently exhibit trace stereoisomeric contamination (endo/exo mixtures) that is difficult to purge downstream. Conversely, advanced in-house synthetic routes (e.g., enzymatic resolution or isocitrate-based pathways) offer superior stereocontrol but introduce distinct reagent residues.

This guide objectively compares these profiles, providing a validated analytical framework to detect the "silent" impurities that compromise drug potency.

Comparative Analysis: Production Routes & Impurity Genesis

To understand the impurity profile, one must understand the genesis of the molecule. The impurity fingerprint is a direct consequence of the synthetic history.

The Commercial Standard (Photochemical/Carbohydrate)

Bulk commercial suppliers typically utilize two main routes:

  • Photochemical Route: Irradiation of furan derivatives. This often produces a mixture of exo and endo isomers. While fractional crystallization is used to purify the product, trace levels of the diastereomer often persist.

  • Carbohydrate Route: Starting from D-isoascorbic acid or sugars. This route is prone to over-reduction impurities and furan ring-opening byproducts.

The Advanced Synthetic Route (Enzymatic/Green)

High-precision lab synthesis often employs:

  • Enzymatic Resolution: Using lipases (e.g., Lipase PS-30) to selectively acetylate the desired enantiomer.

  • Isocitrate Route: A newer, green chemistry approach starting from monopotassium isocitrate.

Route Comparison Diagram

BisTHF_Routes cluster_comm Commercial Route (Bulk) cluster_syn Synthesized Route (Precision) Furan Furan/Glycolaldehyde Photo Photochemical [2+2] Cycloaddition Furan->Photo High Energy Red Reduction (NaBH4) Photo->Red Stereo-scrambling risk Comm_Prod Commercial Bis-THF (Risk: Isomeric Mix) Red->Comm_Prod Iso Monopotassium Isocitrate Cyc Acid-Catalyzed Cyclization Iso->Cyc Controlled Ring Closure Enz Enzymatic Resolution Cyc->Enz Kinetic Resolution Syn_Prod Synthesized Bis-THF (High ee/de) Enz->Syn_Prod

Figure 1: Comparison of impurity genesis in commercial vs. synthesized pathways. The commercial route risks stereoisomeric leakage, while the synthetic route relies on enzymatic specificity.

Data Presentation: Impurity Profile Matrix

The following data summarizes the typical impurity profiles observed when comparing a standard commercial batch against a controlled in-house synthesis (Enzymatic route).

Quality AttributeCommercial Source (Bulk) Synthesized (In-House) Impact on Drug Development
Purity (GC) > 98.0%> 99.5%High purity is required to prevent side-reactions in coupling.
Stereoisomeric Purity 95:5 to 98:2 (dr)> 99:1 (dr)Critical: The wrong isomer (3S) drastically reduces binding affinity to HIV protease.
Major Impurity Epimer (3S, 3aS, 6aR) Acetic Acid / Enzyme Residues Epimers are difficult to separate after coupling to the sulfonamide isostere.
Process Impurities Furan dimers, Over-reduced alcoholsResidual Solvents (THF, Toluene)Dimer impurities can act as chain terminators.
Chromophore Weak/NoneWeak/NoneRequires specific detection methods (RI, CAD, or GC).
Cost Efficiency High (Economies of Scale)Low (High Labor/Reagent Cost)Synthesized is preferred for GLP tox batches; Commercial for GMP manufacturing.

Deep Dive: The "Silent" Killer – Stereoisomerism

The most insidious impurity in bis-THF is its own diastereomer. The commercial photochemical route often yields a thermodynamic mixture.

  • Target: (3R, 3aS, 6aR) – "Endo" alcohol.

  • Impurity: (3S, 3aS, 6aR) – "Exo" alcohol.

Why it matters: In the synthesis of Darunavir, the bis-THF alcohol is activated (e.g., as a mixed carbonate) and coupled to an amine. If the exo-isomer is present, it couples with similar kinetics but produces a diastereomeric API impurity that is extremely difficult to crystallize out of the final drug substance.

Expert Insight: Do not rely on the Certificate of Analysis (CoA) alone for stereochemical purity. Commercial CoAs often report "Chemical Purity" by GC, which may co-elute isomers if the temperature ramp is too aggressive.

Experimental Protocol: Self-Validating Analytical Workflow

Since bis-THF lacks a strong UV chromophore, standard HPLC-UV is insufficient. The following protocol uses GC-FID (Gas Chromatography with Flame Ionization Detection) for precise isomeric resolution.

Methodology: Stereoisomeric Resolution via GC

Objective: Quantify the (3S)-epimer and other volatile process impurities.

Equipment:

  • Agilent 7890 GC or equivalent.

  • Detector: FID (250°C).

  • Column: DB-WAX or HP-Innowax (High polarity polyethylene glycol), 30m x 0.32mm, 0.25µm film. Note: A non-polar column (DB-5) often fails to separate the epimers.

Protocol Steps:

  • Sample Preparation:

    • Dissolve 50 mg of bis-THF sample in 1.0 mL of Acetonitrile (ACN).

    • Self-Validation: Spike a control sample with 1% of the known exo-isomer (if available) or a structurally similar internal standard (e.g., benzyl alcohol) to verify resolution.

  • GC Parameters:

    • Inlet: Split mode (20:1), 220°C.

    • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

    • Oven Program:

      • Initial: 80°C (Hold 2 min).

      • Ramp A: 10°C/min to 180°C.

      • Ramp B: 20°C/min to 240°C (Hold 5 min).

    • Total Run Time: ~18 minutes.

  • Data Interpretation:

    • Retention Time (Approx):

      • (3S)-Epimer (Impurity): ~11.2 min

      • (3R)-Target (Bis-THF): ~11.5 min

    • Note: The exo-isomer (impurity) typically elutes before the endo-target on polar columns due to hydrogen bonding differences.

Acceptance Criteria:

  • Resolution (Rs) between Isomer peaks > 1.5.

  • Tailing factor < 1.2.

Impact on Downstream Chemistry (Darunavir Synthesis)

The quality of bis-THF directly dictates the yield of the carbonate activation step.

Downstream_Impact BisTHF Bis-THF Alcohol (Start Material) DSC Activation (DSC/Triethylamine) BisTHF->DSC Impurity_B Impurity: Diastereomeric API (From 3S-isomer) BisTHF->Impurity_B If 3S-isomer present Carbonate Mixed Carbonate Intermediate DSC->Carbonate Impurity_A Impurity: Bis-THF Dimer (From over-reaction) DSC->Impurity_A Excess Reagent/Time Coupling Coupling with Sulfonamide Isostere Carbonate->Coupling API Darunavir API Coupling->API

Figure 2: Downstream propagation of bis-THF impurities. The 3S-isomer impurity survives the entire synthesis to form a diastereomeric API impurity.

References

  • Ghosh, A. K., et al. (2004).[3][4] "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor TMC-114." Journal of Organic Chemistry. Link

  • Moore, G. L., et al. (2016). "Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate." Organic Process Research & Development. Link[3]

  • Yu, R. H., et al. (2007). "Process for preparation of darunavir and darunavir ethanolate." U.S. Patent 2007/060642.[5] Link

  • PubChem. "(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol Compound Summary."[6] National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol proper disposal procedures

Executive Summary & Immediate Action Disposal Classification: Non-Halogenated High-BTU Organic Waste Primary Hazard: Serious Eye Irritation (Category 2A), Potential Peroxide Former, Moisture Sensitive (Lactol/Hemiacetal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Disposal Classification: Non-Halogenated High-BTU Organic Waste Primary Hazard: Serious Eye Irritation (Category 2A), Potential Peroxide Former, Moisture Sensitive (Lactol/Hemiacetal functionality).

For immediate disposal of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol (commonly referred to as the Darunavir lactol intermediate), do not discharge into municipal water systems. This compound must be segregated into a solvent-compatible waste stream destined for high-temperature incineration.

Critical Constraint: Ensure the waste stream pH is neutral to slightly basic . This compound is a lactol (cyclic hemiacetal); exposure to strong acids in a waste container can catalyze rapid ring-opening and exothermic polymerization/degradation, potentially pressurizing the vessel.

Chemical Profile & Hazard Identification

To handle this compound safely, you must understand its reactivity profile.[1] It is not merely "organic waste"; it is a functionalized bis-tetrahydrofuran derivative.

Property Data
Chemical Name (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
Common Name Bis-THF Lactol / Darunavir Intermediate
CAS Number 362634-66-0 (or 156928-09-5 for related isomers)
Molecular Formula C₆H₁₀O₃
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in polar organic solvents (DCM, THF, EtOAc); Water miscible (with decomposition/equilibrium)
Flash Point >110°C (Estimated)
GHS Classification[3][4]
  • H319: Causes serious eye irritation.[2]

  • H315: Causes skin irritation.[3]

  • H335: May cause respiratory irritation.

  • EUH019: May form explosive peroxides (Class C - Peroxide Hazard on Concentration).

Pre-Disposal Assessment Protocol

As a Senior Scientist, I enforce a "Test, Then Toss" policy. Blindly dumping cyclic ethers into waste drums is a leading cause of laboratory accidents.

A. The Peroxide Check (Mandatory for Aged Samples)

Like Tetrahydrofuran (THF), the bis-furan ring system contains ether linkages susceptible to auto-oxidation. If the container has been stored >6 months or shows crystal formation around the cap:

  • Do not open if crystals are visible. Contact EHS immediately.

  • Test: If safe, use a quantofix peroxide test strip.

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Must be treated (reduced) before disposal. Add Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite to quench peroxides.

B. Waste Stream Compatibility
  • Incompatible: Strong Acids (HCl, H₂SO₄), Strong Oxidizers (Nitric Acid, Permanganates).

  • Compatible: Acetone, Methanol, Ethyl Acetate, Dichloromethane (though segregate Halogenated if required by local regulation).

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (USA) and REACH (EU) standards for hazardous chemical waste.

Phase 1: Collection & Segregation
  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal cans if the waste is acidic (though this compound should be kept neutral).

  • Labeling: Attach a hazardous waste label.

    • Constituents: "(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol" (95%), "Trace Solvents" (5%).

    • Hazard Checkboxes: Irritant, Flammable (if mixed with solvents).

  • Transfer:

    • If Solid: Scoop into a wide-mouth jar.

    • If Liquid/Oil: Dissolve in a minimal amount of acetone or ethyl acetate to lower viscosity for easier transfer, then pour into the "Non-Halogenated Organic" carboy.

Phase 2: Waste Stream Decision Logic

WasteDecision Start Start: (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol Waste CheckState Physical State? Start->CheckState Solid Solid / Viscous Sludge CheckState->Solid Liquid Liquid / Solution CheckState->Liquid BinSolid Bin: Hazardous Solid Waste (Incineration) Solid->BinSolid CheckPerox Peroxide Check (Test Strips) Liquid->CheckPerox PeroxPos Positive (>20ppm) CheckPerox->PeroxPos Unsafe PeroxNeg Negative (<20ppm) CheckPerox->PeroxNeg Safe Quench Quench with FeSO4 or NaHSO3 PeroxPos->Quench BinLiquid Bin: Non-Halogenated Organic Solvents PeroxNeg->BinLiquid Quench->CheckPerox Retest

Figure 1: Decision matrix for segregating bis-THF waste based on physical state and peroxide content.

Phase 3: Final Hand-off
  • Storage: Store the waste container in a Satellite Accumulation Area (SAA). Keep the cap closed but not over-torqued (to allow pressure release if minor off-gassing occurs).

  • Disposal Method: The licensed waste contractor will process this via Fuel Blending (mixing with other high-BTU wastes for cement kiln fuel) or Destructive Incineration .

Emergency Contingencies

Spill Response (Laboratory Scale < 1L)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Containment:

    • Do not use water initially (it creates a slippery emulsion).

    • Use Vermiculite or Polypropylene pads to absorb the oil.

  • Cleanup:

    • Scoop absorbed material into a sealable bag.

    • Wipe surface with Acetone followed by soap and water.

    • Label bag as "Hazardous Waste: Debris contaminated with Bis-THF Lactol."

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4][3][5] Critical: The lactol can hydrolyze on the moist surface of the eye, potentially changing pH locally. Immediate irrigation is vital.

  • Skin Contact: Wash with soap and water.[3][6] Do not use solvent to wash skin (increases absorption).

Scientific Rationale: Why This Matters

The (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol structure is a bicyclic acetal .

  • Acid Sensitivity: In the presence of Lewis or Brønsted acids, the acetal linkage is reversible. If disposed of in an acidic waste stream (e.g., with TFA or HCl), it can revert to the open-chain aldehyde form or polymerize. This generates heat.[2] Always keep the waste stream neutral.

  • Peroxide Risks: While the bis-fused system is more sterically crowded than simple THF, the CH positions adjacent to the oxygens are still vulnerable to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11386348, Hexahydrofuro[2,3-b]furan-2-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Operational Safety &amp; Logistics Guide: Handling (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

As a Senior Application Scientist, I recognize that handling specialized chiral intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). It requires a fundamental understanding of the che...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chiral intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). It requires a fundamental understanding of the chemical's physical properties and how they interact with the laboratory environment.

This guide provides a self-validating, field-proven protocol for the safe handling, operational logistics, and disposal of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol (CAS: 362634-66-0), a critical bicyclic furan derivative frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as HIV protease inhibitors[1].

Chemical Profiling & Hazard Causality

To build a robust safety protocol, we must first understand the "why" behind the hazards. (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol (Molecular Weight: 130.14) features a fused bis-tetrahydrofuran system with a reactive hydroxyl group[1]. This specific structural motif dictates its solvation, permeation, and irritation risks.

According to its GHS classification, the compound presents the following hazards[1]:

  • H302 (Harmful if swallowed): The compound's low molecular weight and lipophilic-hydrophilic balance allow for rapid systemic absorption through the gastrointestinal tract.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The furan oxygen atoms and the hydroxyl group can interact aggressively with the aqueous environment of mucosal membranes and the lipid bilayers of the skin, leading to localized defatting, protein denaturation, and severe irritation[1].

  • H335 (May cause respiratory irritation): If aerosolized or handled without adequate ventilation, the compound can easily irritate the respiratory epithelium[1].

Logistical Hazard: The compound must be stored sealed in dry conditions at 2-8°C[1]. This low-temperature storage introduces a secondary operational risk: atmospheric moisture condensation upon ambient exposure, which can degrade the chemical and drastically alter its mass during precision weighing.

Required Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, the following self-validating PPE system must be employed. Every piece of equipment serves a mechanistic purpose.

PPE CategorySpecificationCausality & Validation Metric
Eye/Face ANSI Z87.1 / EN 166 compliant tightly fitting safety goggles.Causality: Protects against H319 (severe eye irritation) from micro-splashes or aerosols. Validation: Must form a complete seal around the eyes; no gaps permitted.
Hands Nitrile (min 0.11 mm thickness) or Butyl rubber gloves. Double-gloving is highly recommended.Causality: Furan derivatives can permeate thin latex. Nitrile provides a robust barrier against H315 (skin irritation). Validation: Perform a pre-donning inflation test to check for micro-tears.
Body Standard chemical-resistant lab coat (100% cotton or flame-resistant) and closed-toe shoes.Causality: Prevents dermal exposure in the event of a spill. Cotton prevents static buildup. Validation: Coat must be fully buttoned to the collar before initiating work.
Respiratory Handled strictly inside a certified Chemical Fume Hood.Causality: Mitigates H335 (respiratory irritation)[1]. Validation: Verify hood face velocity is between 80-120 feet per minute (fpm) via the digital monitor before opening the container.
Standard Operating Procedure (SOP) for Handling

This step-by-step methodology builds in self-validating checkpoints to ensure both operator safety and chemical integrity.

Step 1: Pre-Operational Readiness

  • Verify the chemical fume hood is operational. Check the magnehelic gauge or digital monitor to ensure a face velocity of 80-120 fpm.

  • Don the required PPE as outlined in the matrix above. Inspect outer and inner gloves for integrity.

  • Clear the fume hood of any unnecessary equipment to ensure uninhibited laminar airflow.

Step 2: Thermal Equilibration (Critical Step)

  • Retrieve the sealed container of (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol from the 2-8°C refrigerator[1].

  • Causality Check:Do not open the container immediately. Place the sealed bottle in a desiccator at room temperature for 30-60 minutes. Opening a cold container allows ambient moisture to condense on the chemical, potentially causing hydrolysis or altering its mass during weighing.

Step 3: Dispensing and Weighing

  • Once thermally equilibrated, transfer the container to the certified fume hood.

  • Use an anti-static, grounded spatula (if handling as a solid) or a positive displacement pipette (if handling as a viscous liquid) to transfer the required mass.

  • Weigh the material using a pre-tared, sealable weighing boat or vial to minimize exposure during transit from the hood to the analytical balance.

Step 4: Post-Handling Decontamination

  • Seal the primary container tightly, backfill with an inert gas (Argon/Nitrogen) if the batch is highly sensitive, and return to 2-8°C storage[1].

  • Wipe down the fume hood surface and the exterior of the weighing vessels with an appropriate solvent (e.g., 70% isopropanol or ethanol) to remove any micro-residue.

Spill Response & Disposal Plan

Immediate and calculated action is required in the event of a spill to prevent respiratory and dermal exposure.

  • Minor Spill (<50 mL/g):

    • Ensure your PPE is intact. Do not break the plane of the fume hood if the spill is contained within it.

    • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical absorbent pads).

    • Causality: Do not use combustible absorbents like sawdust, as the organic nature of the chemical may present unforeseen reactivity.

    • Sweep the absorbed mixture using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container.

  • Major Spill (>50 mL/g or outside the fume hood):

    • Evacuate the immediate laboratory area.

    • Isolate the spill by shutting laboratory doors and ensuring the room's negative pressure exhaust is functioning.

    • Contact Environmental Health and Safety (EHS) or the designated emergency response team.

  • Disposal Logistics: Dispose of all waste, including contaminated PPE, weighing boats, and absorbent materials, in accordance with local environmental regulations (e.g., EPA/RCRA guidelines for hazardous organic waste). Never flush furan derivatives down the sink.

Workflow Visualization

The following diagram illustrates the logical safety workflow for handling this compound, ensuring all critical checkpoints are met before proceeding to the next phase.

G Start Storage (2-8°C) Sealed & Dry Equilibrate Thermal Equilibration (Desiccator to RT) Start->Equilibrate Prevent condensation PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Equilibrate->PPE Pre-operational Hood Transfer to Fume Hood (Verify >80 fpm) PPE->Hood Handle Dispense / Weigh (3aS,6aR)-Hexahydrofuro [2,3-b]furan-2-ol Hood->Handle Spill Spill Detected? Handle->Spill Clean Spill Response (Inert Absorbent) Spill->Clean Yes Success Experiment Integration & Decontamination Spill->Success No Dispose Hazardous Waste Disposal (EPA/RCRA) Clean->Dispose Success->Dispose Waste generated

Logical safety and operational workflow for handling (3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
Reactant of Route 2
(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
© Copyright 2026 BenchChem. All Rights Reserved.